molecular formula C9H10BrNO2S B1282009 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide CAS No. 71703-16-7

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Cat. No.: B1282009
CAS No.: 71703-16-7
M. Wt: 276.15 g/mol
InChI Key: LYQGSNNXYYJBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C9H10BrNO2S and its molecular weight is 276.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQGSNNXYYJBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501985
Record name 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71703-16-7
Record name Isothiazolidine, 2-(4-bromophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71703-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-1,2-thiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available information regarding "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide." Extensive literature searches have revealed a significant scarcity of detailed experimental data and biological studies for this specific compound. Consequently, this guide provides foundational chemical information and contextual insights based on related structures. All information should be cross-referenced with experimentally derived data upon synthesis and evaluation.

Core Chemical Properties

"this compound" is a heterocyclic organic compound belonging to the class of isothiazolidine 1,1-dioxides, also known as γ-sultams. The structure features a saturated five-membered ring containing sulfur, nitrogen, and three carbon atoms, with the sulfur atom in a high oxidation state (+6) as a sulfone. A 4-bromophenyl group is attached to the nitrogen atom of the isothiazolidine ring.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number 71703-16-7[]
Molecular Formula C₉H₁₀BrNO₂S[]
Molecular Weight 276.15 g/mol []
Canonical SMILES C1CS(=O)(=O)N1C2=CC=C(C=C2)BrInferred from structure
InChI Key Inferred from structure

Note: Experimentally determined physical properties such as melting point, boiling point, and solubility are not available in the public domain at the time of this report.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a general and plausible synthetic approach can be proposed based on established methods for the preparation of N-aryl isothiazolidine 1,1-dioxides. A common strategy involves the Michael addition of an amine to an α,β-unsaturated vinyl sulfone, followed by intramolecular cyclization.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This should be considered a theoretical pathway and would require experimental optimization.

G cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Intramolecular Cyclization 4-Bromoaniline 4-Bromoaniline N-(4-bromophenyl)ethenesulfonamide N-(4-bromophenyl)ethenesulfonamide 4-Bromoaniline->N-(4-bromophenyl)ethenesulfonamide Reaction with Ethenesulfonyl chloride Ethenesulfonyl chloride Ethenesulfonyl chloride Carbanion Intermediate Carbanion Intermediate (via deprotonation) N-(4-bromophenyl)ethenesulfonamide->Carbanion Intermediate Base Product This compound Carbanion Intermediate->Product Intramolecular Michael Addition

Caption: Proposed synthesis of this compound.

Experimental Workflow for Synthesis (Hypothetical)

The following workflow illustrates the general steps that would be involved in the proposed synthesis and characterization.

G Start Start Reaction_Setup Reaction Setup: - Dissolve 4-bromoaniline in a suitable solvent. - Cool the solution. Start->Reaction_Setup Addition Slow addition of ethenesulfonyl chloride. Reaction_Setup->Addition Reaction_Monitoring Monitor reaction progress (e.g., by TLC or LC-MS). Addition->Reaction_Monitoring Workup Aqueous workup to remove salts and impurities. Reaction_Monitoring->Workup Purification Purification of the intermediate (e.g., column chromatography). Workup->Purification Cyclization_Setup Cyclization Reaction: - Dissolve intermediate in a solvent. - Add a suitable base. Purification->Cyclization_Setup Cyclization_Monitoring Monitor cyclization progress. Cyclization_Setup->Cyclization_Monitoring Final_Workup Aqueous workup and extraction. Cyclization_Monitoring->Final_Workup Final_Purification Purification of the final product (e.g., recrystallization or chromatography). Final_Workup->Final_Purification Characterization Structural Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy - Elemental Analysis Final_Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis and characterization.

Potential Biological Activity and Signaling Pathways (Inferred)

There is no direct biological data available for this compound. However, the broader class of isothiazolidine 1,1-dioxides (sultams) has been investigated for a range of biological activities. The presence of the 4-bromophenyl moiety is also common in many pharmacologically active compounds.

Areas of Potential Interest for Research:
  • Antimicrobial Activity: Some sultam derivatives have shown antibacterial properties. The 4-bromophenyl group is also present in some known antimicrobial agents.

  • Antiviral Activity: Certain β-amino sultams have been reported as inhibitors of HIV-1 replication.

  • Enzyme Inhibition: The isothiazolidine 1,1-dioxide scaffold can act as a bioisostere for other cyclic structures and may interact with various enzyme active sites.

  • Anticancer Activity: The 4-bromophenyl group is a feature in some compounds with antiproliferative effects.

Hypothetical Signaling Pathway Interaction

Given the lack of specific data, any depiction of a signaling pathway would be purely speculative. Research on this compound would first need to establish a biological target. A generalized logical diagram for investigating potential biological activity is presented below.

G Compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Screening High-Throughput Screening (e.g., cell-based assays, enzyme assays) Compound->Screening Hit_Identification Identification of a Biological 'Hit' (e.g., inhibition of cell growth, enzyme activity modulation) Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) Hit_Identification->Target_Deconvolution Identified_Target Identification of Molecular Target (e.g., a specific enzyme or receptor) Target_Deconvolution->Identified_Target Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Identified_Target->Pathway_Analysis Mechanism_of_Action Elucidation of Mechanism of Action Pathway_Analysis->Mechanism_of_Action

Caption: Logical workflow for the investigation of biological activity.

Conclusion and Future Directions

"this compound" is a compound for which fundamental experimental data is largely absent from public scientific databases. The information provided herein is based on its chemical structure and the known properties of related compounds. Future research on this molecule would require its de novo synthesis and thorough characterization using modern analytical techniques. Subsequently, its biological profile could be explored through systematic screening to identify potential therapeutic applications. The structural motifs present in the molecule suggest that investigations into its antimicrobial, antiviral, and enzyme inhibitory activities could be promising starting points.

References

"2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" CAS number 71703-16-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(Aryl)isothiazolidine 1,1-dioxides with a Focus on 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Disclaimer: Publicly available scientific literature containing in-depth experimental and biological data specifically for this compound (CAS 71703-16-7) is limited. This guide provides a comprehensive overview of the broader class of 2-(Aryl)isothiazolidine 1,1-dioxides, drawing on available data for the target compound and related analogues to offer insights for researchers, scientists, and drug development professionals.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of saturated five-membered heterocyclic compounds containing a sulfonamide group within the ring. This scaffold has garnered interest in medicinal chemistry due to its potential as a bioisostere for various functional groups and its presence in molecules with diverse biological activities. The aryl substituent at the 2-position provides a key point for structural modification to modulate physicochemical properties and biological targets. This guide focuses on the synthesis, properties, and potential applications of this chemical class, with specific available data for the 4-bromo-substituted analogue.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueReference
CAS Number 71703-16-7N/A
Molecular Formula C₉H₁₀BrNO₂S[1][2]
Molecular Weight 276.15 g/mol [1][2]
Appearance Solid[3][4]
Purity ≥95% - 96%[4][5]
Canonical SMILES C1CS(=O)(=O)N(C1)C2=CC=C(C=C2)Br[4]
InChI Key LYQGSNNXYYJBLO-UHFFFAOYSA-N[4]
MDL Number MFCD09933347[1][3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of the isothiazolidine 1,1-dioxide core are documented. A common approach involves the aza-Michael addition to an activated vinylsulfonamide precursor.

General Experimental Protocol: Aza-Michael Addition for the Synthesis of 2-(Aryl)isothiazolidine 1,1-dioxides

This protocol is a generalized procedure based on the synthesis of related isothiazolidine 1,1-dioxides and may require optimization for the specific synthesis of this compound.

Materials:

  • Aryl amine (e.g., 4-bromoaniline)

  • Divinyl sulfone or a suitable precursor

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, DBU)

Procedure:

  • To a solution of the aryl amine (1.0 eq) in the chosen aprotic solvent, add the base (1.1 eq).

  • Slowly add divinyl sulfone (1.0 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(Aryl)isothiazolidine 1,1-dioxide.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product ArylAmine Aryl Amine (e.g., 4-Bromoaniline) Mixing Mixing and Reaction ArylAmine->Mixing DivinylSulfone Divinyl Sulfone DivinylSulfone->Mixing Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Mixing Base Base (e.g., TEA, DBU) Base->Mixing Workup Aqueous Workup and Extraction Mixing->Workup Purification Column Chromatography Workup->Purification FinalProduct 2-(Aryl)isothiazolidine 1,1-dioxide Purification->FinalProduct

Generalized synthetic workflow for 2-(Aryl)isothiazolidine 1,1-dioxides.

Biological Activity and Potential Applications

Derivatives of the isothiazolidine 1,1-dioxide scaffold have been investigated for their potential as:

  • Antiproliferative Agents: Certain isothiazoloisoxazole 1,1-dioxides have demonstrated low micromolar activity against human breast carcinoma cell lines.[2]

  • Enzyme Inhibitors: Some N-arylbenzisothiazolinone 1,1-dioxides are potent and selective inhibitors of human leukocyte elastase and chymotrypsin.[3]

  • Antimicrobial Agents: While some studies on 1,2-benzisothiazolin-3-one derivatives showed antimicrobial activity, their corresponding 1,1-dioxide derivatives were found to be inactive.[6] This highlights that the oxidation state of the sulfur atom can be critical for certain biological activities.

The related thiazolidinone scaffold is known for a wider range of activities, including antidiabetic, anti-inflammatory, and anticancer effects.[7][8]

Hypothetical Mechanism of Action: Enzyme Inhibition

Based on the activity of related compounds as enzyme inhibitors, a potential mechanism of action for some 2-(Aryl)isothiazolidine 1,1-dioxides could involve the competitive binding to the active site of a target enzyme, thereby inhibiting its function.

G cluster_pathway Biological Pathway Compound 2-(Aryl)isothiazolidine 1,1-dioxide InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Compound->InhibitedComplex Enzyme Target Enzyme (e.g., Protease) Product Product Enzyme->Product Enzyme->InhibitedComplex Substrate Substrate Substrate->Enzyme InhibitedComplex->Enzyme Reversible Inhibition

Conceptual diagram of a potential enzyme inhibition mechanism.

Safety and Handling

According to available safety data sheets, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.[3]

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with potential for further investigation in drug discovery and development. While specific biological data for this compound is lacking, the broader family of isothiazolidine 1,1-dioxides has shown promise as antiproliferative agents and enzyme inhibitors.

Future research should focus on:

  • Developing and publishing detailed synthetic protocols for this compound.

  • Screening this compound against a variety of biological targets to identify potential therapeutic applications.

  • Conducting structure-activity relationship (SAR) studies by synthesizing and evaluating a library of related analogues to optimize for potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and the wider class of 2-(Aryl)isothiazolidine 1,1-dioxides.

References

Technical Guide: Synthesis and Characterization of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of the heterocyclic compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide (CAS No. 71703-16-7). While specific peer-reviewed experimental data for this exact molecule is limited in publicly accessible literature, this document provides a proposed synthetic route based on established chemical principles for analogous compounds. Furthermore, it details the expected characterization data from standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers interested in the synthesis and study of this compound and its potential applications.

Introduction

This compound is a heterocyclic compound featuring a saturated five-membered sultam ring N-substituted with a 4-bromophenyl group. The isothiazolidine 1,1-dioxide core is a key structural motif in various pharmacologically active molecules. The presence of the bromophenyl moiety offers a site for further functionalization, for instance, through cross-coupling reactions, making it a potentially valuable building block in medicinal chemistry and materials science. Thiazolidinone derivatives, a related class of compounds, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1][2]

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the reaction of 4-bromoaniline with 3-chloropropanesulfonyl chloride, followed by an intramolecular cyclization. This two-step, one-pot approach is a common strategy for the formation of N-aryl substituted sultams.

Experimental Protocol

Materials:

  • 4-bromoaniline

  • 3-chloropropanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Sodium hydride (for cyclization step)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Sulfonamide Formation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropanesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3-chloropropane-1-sulfonamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude sulfonamide from Step 1 in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification Reactants1 4-Bromoaniline + 3-Chloropropanesulfonyl Chloride SolventBase1 DCM, Triethylamine, 0°C to RT Reactants1->SolventBase1 Reaction1 N-(4-bromophenyl)-3-chloropropane-1-sulfonamide (crude) SolventBase1->Reaction1 Reactant2 N-(4-bromophenyl)-3-chloropropane-1-sulfonamide Reaction1->Reactant2 Use crude product SolventBase2 DMF/THF, NaH, 0°C to 60°C Reactant2->SolventBase2 Reaction2 This compound (crude) SolventBase2->Reaction2 Purification Silica Gel Column Chromatography Reaction2->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods. The following tables summarize the expected data.

Physical and Molecular Properties
PropertyValue
CAS Number 71703-16-7
Molecular Formula C₉H₁₀BrNO₂S
Molecular Weight 276.15 g/mol
Appearance Expected to be a white to off-white solid
Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.55d2HAromatic protons ortho to bromine
~ 7.35d2HAromatic protons ortho to nitrogen
~ 3.60t2HMethylene protons adjacent to nitrogen
~ 3.20t2HMethylene protons adjacent to sulfur
~ 2.40p2HMethylene protons at C4 of the sultam ring

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 137Aromatic quaternary carbon attached to nitrogen
~ 132Aromatic C-H ortho to bromine
~ 128Aromatic C-H ortho to nitrogen
~ 120Aromatic quaternary carbon attached to bromine
~ 52Methylene carbon adjacent to sulfur
~ 45Methylene carbon adjacent to nitrogen
~ 25Methylene carbon at C4 of the sultam ring

Table 3: Predicted IR and MS Data

TechniqueExpected Peaks / Values
IR (KBr, cm⁻¹) ~ 3100-3000 (Aromatic C-H stretch), ~ 2980-2850 (Aliphatic C-H stretch), ~ 1350 & 1150 (Asymmetric and symmetric SO₂ stretch), ~ 1600 (C=C stretch), ~ 820 (para-substituted benzene C-H bend)
MS (ESI+) m/z = 276/278 [M+H]⁺ (corresponding to bromine isotopes), 298/300 [M+Na]⁺.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, related thiazolidinone and sulfonamide-containing structures have shown a wide range of biological activities. Researchers are encouraged to perform biological screening of this compound to explore its potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and expected characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this compound, and the predicted spectroscopic data serves as a benchmark for its structural verification. Further investigation into the biological properties of this molecule is warranted to uncover its potential in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a plausible synthetic route for the novel compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive experimental protocol for its synthesis and subsequent spectroscopic analysis is proposed. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in the synthesis and characterization of novel heterocyclic compounds.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a 4-bromophenyl substituent introduces a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a potentially valuable scaffold for the development of new therapeutic agents. This document outlines the predicted spectroscopic signature of this compound and provides a detailed methodology for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.55d2HAr-H (ortho to Br)
~7.25d2HAr-H (ortho to N)
~3.60t2HN-CH₂
~3.20t2HS-CH₂
~2.40quintet2HCH₂-CH₂-CH₂
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~139.0Ar-C (C-N)
~132.5Ar-CH (ortho to Br)
~120.0Ar-CH (ortho to N)
~118.0Ar-C (C-Br)
~52.0N-CH₂
~48.0S-CH₂
~25.0CH₂-CH₂-CH₂
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~1340-1320StrongAsymmetric SO₂ stretch
~1160-1140StrongSymmetric SO₂ stretch
~1590-1580MediumC=C aromatic stretch
~820-800Strongp-disubstituted benzene C-H bend
~1070-1000MediumC-N stretch
~600-500MediumC-Br stretch
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

m/zInterpretation
~276/278[M+H]⁺ isotopic pattern for Br
~298/300[M+Na]⁺ isotopic pattern for Br

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of 3-chloropropane-1-sulfonyl chloride with 4-bromoaniline, followed by an intramolecular cyclization.

Materials:

  • 3-chloropropane-1-sulfonyl chloride

  • 4-bromoaniline

  • Triethylamine (Et₃N)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Step 1: Synthesis of N-(4-bromophenyl)-3-chloropropane-1-sulfonamide

    • To a stirred solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add 3-chloropropane-1-sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes) to afford N-(4-bromophenyl)-3-chloropropane-1-sulfonamide.

  • Step 2: Intramolecular Cyclization

    • To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of N-(4-bromophenyl)-3-chloropropane-1-sulfonamide (1.0 eq) in anhydrous DMF dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes) to yield this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra will be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.

  • Mass Spectrometry: High-resolution mass spectra will be obtained using an ESI-TOF mass spectrometer.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a conceptual relationship for the characterization of the target compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation start Starting Materials (4-bromoaniline, 3-chloropropane-1-sulfonyl chloride) reaction1 Sulfonamide Formation start->reaction1 intermediate N-(4-bromophenyl)-3-chloropropane-1-sulfonamide reaction1->intermediate reaction2 Intramolecular Cyclization intermediate->reaction2 product This compound reaction2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

logical_relationship compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide spectroscopic_data Spectroscopic Data compound->spectroscopic_data structural_features Structural Features compound->structural_features nmr NMR spectroscopic_data->nmr ir IR spectroscopic_data->ir ms MS spectroscopic_data->ms nmr->structural_features correlates ir->structural_features correlates ms->structural_features correlates isothiazolidine_ring Isothiazolidine 1,1-dioxide Ring structural_features->isothiazolidine_ring bromophenyl_group 4-Bromophenyl Group structural_features->bromophenyl_group

Caption: Logical relationship between the compound, its structural features, and the corresponding spectroscopic data.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the spectroscopic properties and a viable synthetic strategy for this compound. The presented data and protocols are based on established chemical principles and spectroscopic data from analogous structures. It is anticipated that this information will facilitate the future synthesis and characterization of this and related compounds, thereby aiding in the exploration of their potential applications in medicinal chemistry and drug discovery. Researchers are encouraged to use this guide as a foundational resource for their experimental work.

In-Depth Technical Guide: The Mechanism of Action of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the known mechanism of action, biological targets, and associated experimental data for the compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.

Executive Summary

This technical guide addresses the mechanism of action of the compound this compound. Following an exhaustive search of publicly available scientific literature, patent databases, and chemical registries, it has been determined that there is no specific information available regarding the mechanism of action, biological targets, quantitative data (such as IC50 or Ki values), or detailed experimental protocols for this particular molecule.

The parent structure, an isothiazolidine 1,1-dioxide, belongs to the broader class of cyclic sulfonamides known as sultams. While research into various sultam derivatives has revealed a wide spectrum of biological activities, including potential as anti-inflammatory, anti-cancer, and anti-viral agents, the specific pharmacological profile of this compound remains uncharacterized in the public domain.

This guide will summarize the potential, yet unconfirmed, mechanisms of action based on the activities of structurally related compounds and provide a framework for potential future investigation.

Introduction to this compound

This compound is a synthetic organic compound featuring a central isothiazolidine 1,1-dioxide ring N-substituted with a 4-bromophenyl group. The isothiazolidine 1,1-dioxide core is a five-membered saturated ring containing a sulfonamide functional group. The presence of the electron-withdrawing sulfonyl group and the aromatic substituent suggests the potential for biological activity.

Potential (but Unverified) Mechanisms of Action Based on Structurally Related Compounds

While no direct data exists for the target compound, the broader family of sultams and related thiazolidinone derivatives have been investigated for several therapeutic applications. These lines of research suggest potential, albeit hypothetical, mechanisms of action for this compound.

Serine Protease Inhibition

Certain β-sultams have been identified as irreversible inhibitors of serine proteases, such as human neutrophil elastase.[1][2][3][4][5] The proposed mechanism involves the sulfonylation of the active site serine residue by the strained four-membered β-sultam ring. Although the target compound contains a five-membered ring, which is less strained, the potential for interaction with serine proteases cannot be entirely ruled out without experimental validation.

Hypothetical Signaling Pathway: Serine Protease Inhibition

G cluster_inhibition Inhibitory Action cluster_pathway Normal Protease Activity Compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide SerineProtease Serine Protease (e.g., Elastase) Compound->SerineProtease Inhibition (Hypothetical) Substrate Protein Substrate SerineProtease->Substrate Binds Products Cleavage Products Substrate->Products Cleavage Inflammation Inflammation/ Tissue Damage Products->Inflammation

Caption: Hypothetical inhibition of a serine protease by the compound.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Some isothiazolidine-1,1-dioxide derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[6] This dual inhibition is a sought-after property for anti-inflammatory drugs as it can offer a broader spectrum of activity with a potentially improved side-effect profile compared to traditional NSAIDs.

Hypothetical Signaling Pathway: COX/LOX Inhibition

G AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Compound->COX2 Inhibition (Hypothetical) Compound->LOX5 Inhibition (Hypothetical)

Caption: Hypothetical dual inhibition of COX-2 and 5-LOX pathways.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Thiazolidinediones, which are structurally related to isothiazolidinones, are a well-known class of drugs that act as agonists for the peroxisome proliferator-activated receptor γ (PPARγ).[7] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. Agonism of PPARγ is the mechanism of action for the glitazone class of antidiabetic drugs. Given the structural similarities, it is conceivable that this compound could interact with PPARγ, but this remains to be experimentally determined.

Hypothetical Signaling Pathway: PPARγ Agonism

G Compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide PPARg PPARγ Compound->PPARg Agonism (Hypothetical) Complex PPARγ/RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to GeneExp Target Gene Expression PPRE->GeneExp Regulates Response Metabolic Regulation (e.g., Insulin Sensitization) GeneExp->Response

Caption: Hypothetical activation of the PPARγ signaling pathway.

Data Presentation

As no quantitative data for this compound has been reported, the following tables are presented as templates for future experimental findings.

Table 1: Hypothetical In Vitro Activity Profile

TargetAssay TypeIC50 / EC50 (µM)Ki (µM)% Inhibition @ [X] µM
Serine Protease (e.g., Elastase)Enzyme Inhibition
COX-2Enzyme Inhibition
5-LOXEnzyme Inhibition
PPARγReporter Gene Assay

Table 2: Hypothetical Cellular Activity Profile

Cell LineAssayEndpointPotency (µM)Efficacy (%)
(e.g., Neutrophils)Elastase Release
(e.g., Macrophages)LPS-induced PGE2 production
(e.g., 3T3-L1)Adipocyte Differentiation

Proposed Experimental Protocols for Future Investigation

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following outlines potential protocols based on the hypothetical mechanisms.

Serine Protease Inhibition Assays
  • Objective: To determine if the compound inhibits serine proteases.

  • Methodology:

    • Utilize a commercially available serine protease inhibitor screening kit (e.g., using a fluorogenic substrate).

    • Incubate a panel of serine proteases (e.g., human neutrophil elastase, trypsin, chymotrypsin) with varying concentrations of the test compound.

    • Add the fluorogenic substrate and measure the rate of fluorescence increase over time using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value if a dose-response relationship is observed.

    • Further kinetic studies (e.g., Dixon plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibitor constant (Ki).

COX-1/COX-2 and 5-LOX Inhibition Assays
  • Objective: To assess the inhibitory activity against key enzymes in the arachidonic acid pathway.

  • Methodology:

    • Employ commercially available COX-1 and COX-2 inhibitor screening assays (e.g., colorimetric or fluorescent).

    • Similarly, use a 5-LOX inhibitor screening assay.

    • Incubate the respective enzymes with a range of concentrations of the test compound.

    • Initiate the enzymatic reaction and measure the output signal according to the manufacturer's protocol.

    • Determine IC50 values to quantify the potency and selectivity of inhibition.

PPARγ Agonist Assay
  • Objective: To evaluate the ability of the compound to activate PPARγ.

  • Methodology:

    • Use a cell-based reporter gene assay. This typically involves a cell line (e.g., HEK293) co-transfected with an expression vector for full-length human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

    • Treat the cells with various concentrations of the test compound. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

    • After an appropriate incubation period, lyse the cells and measure luciferase activity.

    • An increase in luciferase activity indicates PPARγ activation. Determine the EC50 value from the dose-response curve.

Experimental Workflow for Target Identification

G Compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Screening Initial High-Throughput Screening (Target-based or Phenotypic) Compound->Screening Hit Identification of Biological Activity Screening->Hit TargetDeconv Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Hit->TargetDeconv TargetVal Target Validation (e.g., siRNA, CRISPR) TargetDeconv->TargetVal MoA Mechanism of Action Studies TargetVal->MoA

Caption: A general workflow for elucidating the mechanism of action.

Conclusion and Future Directions

To ascertain the true pharmacological profile of this compound, a systematic investigation is warranted, beginning with broad phenotypic screening or targeted assays against the hypothesized targets outlined in this guide. The experimental protocols provided offer a starting point for such an investigation. Elucidation of the mechanism of action will be crucial for any future development of this compound for therapeutic purposes. Researchers are encouraged to publish any findings to contribute to the collective understanding of this chemical entity.

References

Unveiling the Therapeutic Potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Technical Guide to Its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the dynamic landscape of drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone of identifying new therapeutic agents. Among these, the sultam scaffold, a cyclic sulfonamide, has garnered significant attention for its diverse pharmacological activities. This in-depth technical guide focuses on a specific derivative, 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, delving into its potential biological targets and the experimental frameworks used to elucidate them. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the current understanding and future directions for this promising compound.

Introduction: The Isothiazolidine 1,1-dioxide Core in Medicinal Chemistry

The isothiazolidine 1,1-dioxide moiety, a five-membered saturated ring containing sulfur and nitrogen, is a key structural feature in a variety of biologically active molecules. This scaffold is a derivative of the broader class of sultams, which have demonstrated a wide array of therapeutic properties, including antibacterial, antifungal, anticancer, anti-inflammatory, antidiabetic, and antiviral activities.[1] The presence of the sulfonamide group within a cyclic structure imparts unique physicochemical properties that can influence biological activity, such as improved metabolic stability and the ability to act as a hydrogen bond acceptor.[2] The N-aryl substitution, as seen in this compound, further modulates the compound's electronic and steric properties, which can significantly impact its interaction with biological targets.

Potential Biological Targets and Activities

While specific biological targets for this compound have not been definitively identified in publicly available literature, the biological activities of structurally similar compounds provide strong indications of its potential therapeutic applications. The primary areas of interest based on analogous structures are anticancer and antimicrobial activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of compounds containing the thiazolidine core, a structure closely related to isothiazolidine. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated significant cytotoxic effects against human breast adenocarcinoma cells (MCF-7). This suggests that the 4-bromophenyl moiety, in conjunction with a sulfur- and nitrogen-containing heterocycle, may contribute to anticancer activity.

The proposed mechanism for such activity often involves the induction of apoptosis (programmed cell death) in cancer cells. This can be initiated through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key proteins involved in these pathways, such as caspases, Bax, and Bcl-2, are potential targets for compounds like this compound.

Signaling Pathway: Intrinsic Apoptosis

Compound Compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential mechanism of apoptosis induction.

Antimicrobial Activity

The isothiazolone ring, a related unsaturated analog, is a well-established biocide.[3] Furthermore, various thiazole derivatives bearing a 4-bromophenyl group have shown promising antimicrobial activity against a range of bacterial and fungal strains. This suggests that this compound could also possess antimicrobial properties.

The mechanism of action for antimicrobial isothiazolones often involves the inhibition of essential enzymes within microbial cells, particularly those containing thiol groups. By reacting with these critical proteins, the compounds can disrupt cellular respiration and energy production, leading to cell death.[3]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity of a structurally related compound, a 4-(4-bromophenyl)-thiazol-2-amine derivative, which shares the key 4-bromophenyl and a sulfur-nitrogen heterocycle.

Compound ClassBiological ActivityCell Line / StrainMeasurementValueReference
4-(4-bromophenyl)-thiazol-2-amine derivativeAnticancerMCF-7 (Breast Cancer)IC5010.5 µM
4-(4-bromophenyl)-thiazol-2-amine derivativeAntibacterialStaphylococcus aureusMIC16.1 µM
4-(4-bromophenyl)-thiazol-2-amine derivativeAntibacterialEscherichia coliMIC16.1 µM
4-(4-bromophenyl)-thiazol-2-amine derivativeAntifungalCandida albicansMIC15.3 µM

Table 1: Biological Activity of a Structurally Related Thiazole Derivative

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Synthesis of 2-Aryl Isothiazolidine 1,1-dioxides

A common method for the synthesis of the isothiazolidine 1,1-dioxide core is through cycloaddition reactions. For instance, a [3+2] cycloaddition of a suitable nitrone with a vinylsulfonamide can yield the isothiazolidine 1,1-dioxide ring system. The N-aryl substituent can be introduced by using an appropriately substituted nitrone or through subsequent N-arylation reactions.

Experimental Workflow: Synthesis via Cycloaddition

Start Start Reactants Nitrone + Vinylsulfonamide Start->Reactants Cycloaddition [3+2] Cycloaddition Reactants->Cycloaddition Product Isothiazolidine 1,1-dioxide Cycloaddition->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for isothiazolidine synthesis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]

Future Directions and Conclusion

The structural features of this compound, combined with the established biological activities of related compounds, strongly suggest its potential as a lead compound for the development of new anticancer and antimicrobial agents. Future research should focus on the synthesis of this specific compound and its comprehensive biological evaluation using the protocols outlined in this guide.

Key future steps include:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific cellular targets of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs with modifications to the aryl ring and the isothiazolidine core to optimize potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of cancer and infectious diseases.

References

Navigating the Bioactivity of Aromatic Sultams: A Preliminary In-Vitro Analysis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Therapeutic Potential of the Isothiazolidine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, sulfur and nitrogen-containing rings have demonstrated a broad spectrum of biological activities. The isothiazolidine 1,1-dioxide core is a noteworthy scaffold, with studies on related β-amino sultams suggesting potential for HIV-1 replication inhibition and antibacterial activity[1]. The introduction of a 4-bromophenyl substituent is a common strategy in medicinal chemistry to enhance potency, modulate pharmacokinetic properties, and introduce specific interactions with biological targets. This paper will therefore focus on the in-vitro activities of bromophenyl-substituted thiazolidinone and other related heterocyclic structures as a proxy to understand the potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.

In-Vitro Anticancer Activity of Structurally Related Compounds

Derivatives of thiazolidin-4-one and thiazolidine-2,4-dione containing a bromophenyl group have been the subject of numerous anticancer studies. These investigations reveal a potential for these compounds to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.

Data Presentation: Cytotoxicity and Antiproliferative Activity

The following tables summarize the reported in-vitro anticancer activity of various heterocyclic compounds featuring a bromophenyl or related substitutions. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are standard measures of a compound's potency in inhibiting cancer cell growth.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
2-phenylbenzothiazolesBrominated derivative of 2-(4-hydroxyphenyl)benzothiazoleA549 (Lung Carcinoma)10.07 - 13.21 µg/ml[2][3]
2-phenylbenzothiazolesBrominated derivative of 2-(4-hydroxyphenyl)benzothiazoleMCF7-ADR (Breast Adenocarcinoma)10.07 - 13.21 µg/ml[2][3]
Thiazolidin-4-ones(Z)-5-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene]-3-(3-acetoxyphenyl)-2-thioxothiazolidin-4-oneNot SpecifiedComparable to Doxorubicin[4]
Thiazolidin-4-ones2-Aryl-4-oxo-thiazolidin-3-yl-amidesProstate CancerNot Specified[5]
Benzoimidazol-thiazolidinoneDerivative 13aHCT116 (Colorectal Carcinoma)0.05 mM/ml[5]
Benzoimidazol-thiazolidinoneDerivative 13bHCT116 (Colorectal Carcinoma)0.12 mM/ml[5]

Note: Direct conversion of µg/ml to µM requires the molecular weight of the specific compound, which is not always provided in the source. The data is presented as reported in the reference.

In-Vitro Antimicrobial Activity of Structurally Related Compounds

The antibacterial and antifungal potential of thiazolidinone and related heterocyclic structures has also been extensively investigated. The presence of a halogenated phenyl ring often contributes to the antimicrobial efficacy.

Data Presentation: Antibacterial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) is the lowest concentration that results in microbial death.

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)MFC/MBC (µg/mL)Reference
5-Arylidene-thiazolidine-2,4-dioneVarious derivativesGram-positive bacteria2 - 16Not Specified[6]
2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinonesDerivative 4hRhodotorula sp.16.516.5[7]
2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinonesDerivative 4lRhodotorula sp.16.516.5[7]
Thiazolidine-2,4-dione derivativesCompound 10B. subtilis, S. aureus4.2 x 10⁻² µM/mlNot Specified[8]
Thiazolidine-2,4-dione derivativesCompound 15K. pneumonia2.60 x 10⁻² µM/mlNot Specified[8]
Thiazolidine-2,4-dione derivativesCompound 4E. coli4.5 x 10⁻² µM/mlNot Specified[8]
Thiazolidine-2,4-dione derivativesCompound 10C. albicans, A. niger4.2 x 10⁻² µM/mlNot Specified[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro studies. Below are representative protocols for the key assays mentioned in the literature for analogous compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.

  • MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Visualizations: Workflows and Signaling Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the experimental design and potential mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cells Cancer Cell Culture start->cells compound Compound Preparation (Serial Dilution) start->compound seeding Cell Seeding (96-well plate) cells->seeding treatment Treatment with Compound (e.g., 48h) compound->treatment seeding->treatment mtt MTT Addition (e.g., 4h) treatment->mtt solubilization Formazan Solubilization mtt->solubilization readout Absorbance Reading (Plate Reader) solubilization->readout calculation IC50 Calculation readout->calculation end End calculation->end

Caption: A generalized workflow for determining the in-vitro cytotoxicity of a compound using the MTT assay.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Anticancer Compound (e.g., Thiazolidinone derivative) bax Bax/Bak Activation compound->bax death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways, which are common targets for anticancer agents.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the in-vitro studies of its structural analogs provide a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The consistent bioactivity observed in bromophenyl-substituted heterocyclic compounds suggests that the target molecule is a promising candidate for synthesis and biological screening.

Future research should focus on:

  • Synthesis and Characterization: The primary step is the chemical synthesis and full characterization of this compound.

  • In-Vitro Screening: The synthesized compound should be subjected to a battery of in-vitro assays, including cytotoxicity screening against a panel of cancer cell lines and antimicrobial testing against a range of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays, and target identification, will be warranted.

This whitepaper serves as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related sultam derivatives. The compiled data and methodologies from analogous compounds offer a clear and structured starting point for these future investigations.

References

The Untapped Potential: A Technical Guide to the Biological Activity of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific biological activity of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide. This technical guide, therefore, provides an in-depth overview of the known biological activities of the broader isothiazolidine 1,1-dioxide and thiazolidinone chemical classes, with a particular focus on derivatives bearing a bromophenyl moiety. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this compound class.

Introduction

The isothiazolidine 1,1-dioxide and thiazolidinone cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The incorporation of a bromophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and selectivity. This guide will explore the documented biological activities of structurally related compounds, offering insights into the potential therapeutic avenues for this compound and its derivatives.

General Synthesis of the Thiazolidine Scaffold

The synthesis of thiazolidine derivatives often involves the condensation of a thiol-containing compound with an imine or a related electrophile. For instance, the synthesis of 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one involves the reaction of 4-[(4-Bromobenzylidene)-amino]-phenol with mercaptoacetic acid in dry benzene.[1] The reaction is typically refluxed for several hours, followed by purification to yield the desired thiazolidinone.

Synthesis Reactant1 4-[(4-Bromobenzylidene)-amino]-phenol Reaction Reflux Reactant1->Reaction + Reactant2 Mercaptoacetic Acid Reactant2->Reaction + Solvent Dry Benzene Solvent->Reaction in Product 2-(4-Bromophenyl)-3- (4-hydroxyphenyl)-1,3-thiazolidin-4-one Reaction->Product

Biological Activities of Related Compounds

The thiazolidine and isothiazolidine scaffolds have been extensively studied and have demonstrated a broad spectrum of biological activities.

Antimicrobial and Antifungal Activity

Thiazolidine derivatives are well-documented for their antimicrobial and antifungal properties.[2][3][4][5][6][7] For example, various N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one have shown significant activity against Gram-positive bacteria.[8] Notably, the corresponding 1,1-dioxide derivatives were found to be inactive, suggesting that the oxidation state of the sulfur atom is critical for this specific antimicrobial action.[8]

Antimicrobial_Action Compound Thiazolidinone Derivative Inhibition Inhibition Compound->Inhibition Bacteria Gram-Positive Bacteria CellWall Bacterial Cell Wall Synthesis CellWall->Bacteria Essential for viability Inhibition->CellWall

Anticancer Activity

Numerous thiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer properties.[3] For instance, a series of isatin-based thiazolidin-4-ones demonstrated activity against HepG2, MCF-7, and HT-29 cancer cell lines, with some compounds showing comparable activities to the standard drug doxorubicin.[3]

Anti-inflammatory Activity

The modulation of pro-inflammatory cytokines is a key strategy in the development of anti-inflammatory drugs. Several thiazolidinone derivatives have been shown to inhibit the expression of TNF-α and IL-6 in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents.[9]

Anti_Inflammatory_Pathway LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Stimulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->Cytokines Releases Thiazolidinone Thiazolidinone Derivative Thiazolidinone->Macrophage Inhibits Inflammation Inflammation Cytokines->Inflammation

Antidiabetic Activity

Thiazolidine-2,4-diones are a well-known class of antidiabetic agents, with compounds like pioglitazone and rosiglitazone being prominent examples.[6] Their mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. While many 5-ene derivatives of thiazolidinones are less potent PPARγ activators, this class of compounds remains a significant area of research for new antidiabetic drugs.[10]

Quantitative Data on Related Compounds

While no data exists for the target compound, the following table summarizes the biological activities of some related thiazolidinone derivatives.

Compound ClassTargetActivity MetricValueReference
Isatin-based thiazolidin-4-onesHepG2, MCF-7, HT-29 cancer cellsIC503.29 - 27.59 µM[3]
Thiazolidine-2-thione derivativesXanthine OxidaseIC503.56 µM[11]
Isoxazoline-thiazolidine-2,4-dionesα-glucosidaseIC5040.67 - 92.54 µM[12]
Isoxazoline-thiazolidine-2,4-dionesα-amylaseIC507.01 - 75.10 µM[12]
2-phenylthiazole derivativesAntifungal (C. albicans)MIC1 - 16 µg/mL[13]

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols commonly used to assess the biological activities of thiazolidinone derivatives.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow Start Start Step1 Prepare Serial Dilutions of Compound Start->Step1 Step3 Inoculate Microtiter Plate Step1->Step3 Step2 Prepare Standardized Microbial Inoculum Step2->Step3 Step4 Incubate at Optimal Temperature Step3->Step4 Step5 Visually Assess for Growth Inhibition Step4->Step5 End Determine MIC Step5->End

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells.

Conclusion and Future Directions

The isothiazolidine 1,1-dioxide and thiazolidinone scaffolds represent a versatile platform for the development of novel therapeutic agents. While there is currently no specific biological data available for this compound, the extensive research on related compounds suggests that it could possess a range of interesting biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromophenyl moiety may further enhance its potency and selectivity.

Future research should focus on the synthesis of this compound and a library of its derivatives. Subsequent screening of these compounds against a diverse panel of biological targets will be crucial to elucidate their therapeutic potential. Mechanistic studies should then be undertaken for any lead compounds to understand their mode of action and to guide further optimization efforts. The information presented in this guide provides a strong rationale for initiating such a research program.

References

"2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" for novel drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide for Novel Drug Discovery

Disclaimer: Publicly available research literature does not contain specific studies on the synthesis, biological activity, or therapeutic applications of "this compound." This guide, therefore, presents a forward-looking analysis based on the well-documented roles of its core chemical moieties: the isothiazolidine 1,1-dioxide (sultam) scaffold and the 4-bromophenyl group. The experimental protocols and potential biological activities described herein are extrapolated from research on structurally related compounds and serve as a strategic blueprint for future investigation.

Executive Summary

The field of medicinal chemistry is in constant pursuit of novel scaffolds that offer unique pharmacological profiles. This whitepaper explores the untapped potential of this compound as a promising candidate for drug discovery. The core structure combines two key features: the isothiazolidine 1,1-dioxide, a cyclic sulfonamide or "sultam," and a para-substituted bromophenyl ring. Sultams are recognized for their metabolic stability and ability to act as bioisosteres for other functional groups, while the 4-bromophenyl moiety is a prevalent feature in a multitude of bioactive agents, known to enhance binding affinity through halogen bonding and improve pharmacokinetic properties. This document outlines a proposed synthetic route, potential therapeutic targets based on analogous structures, and a comprehensive screening cascade to fully elucidate the compound's pharmacological profile.

Proposed Synthesis and Experimental Workflow

The synthesis of isothiazolidine 1,1-dioxide libraries has been successfully achieved through multi-component protocols.[1] A plausible and efficient route to synthesize the target compound, this compound, would involve an aza-Michael addition reaction. This approach offers a direct and high-yield pathway to the desired N-aryl substituted sultam.

Proposed Synthetic Protocol: Aza-Michael Addition

This protocol is adapted from established methods for the synthesis of related isothiazolidine 1,1-dioxides.[1]

  • Preparation of Reactants: A solution of 2,3-dihydroisothiazole 1,1-dioxide (1.0 equivalent) is prepared in a suitable dry solvent such as methanol (MeOH) in a round-bottom flask.

  • Addition of Amine and Catalyst: To the stirring solution, 4-bromoaniline (1.2 equivalents) is added, followed by a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: The final product structure and purity would be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

G start Start: Prepare Reactants reactants 2,3-dihydroisothiazole 1,1-dioxide + 4-bromoaniline start->reactants Step 1 conditions MeOH Solvent DBU (cat.), 60°C, 12-24h reactants->conditions Step 2: Aza-Michael Addition workup Reaction Work-up: Solvent Removal conditions->workup Step 3 purification Purification: Silica Gel Chromatography workup->purification Step 4 characterization Characterization: NMR, HRMS purification->characterization Step 5 end End: Pure Compound characterization->end

Caption: Proposed Aza-Michael synthesis workflow for the target compound.

Potential Biological Activities and Therapeutic Targets

While the specific activity of this compound is unknown, analysis of structurally related compounds containing the 4-bromophenyl thiazole or thiazolidinone core reveals significant potential in oncology and infectious diseases.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of molecules containing a 4-bromophenyl group attached to a five-membered heterocyclic ring. These compounds often function as kinase inhibitors. For instance, certain thiazole derivatives have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF V600E, two key kinases in cancer signaling pathways.[2][3]

Table 1: Anticancer Activity of Related 4-Bromophenyl Derivatives

Compound ID Cancer Cell Line Activity Metric Value (µM) Reference
p2 MCF7 (Breast) IC₅₀ Not specified, but most active [4]

| 11d | A549 (Lung) | IC₅₀ | 62.5 (µg/mL) |[5] |

Note: The data presented is for structurally related thiazole and thiazolidinone compounds, not this compound.

Antimicrobial Potential

The 4-bromophenyl moiety is also a key feature in compounds with significant antibacterial and antifungal properties.[4] The presence of the bromine atom can enhance membrane permeability and interaction with microbial targets.

Table 2: Antimicrobial Activity of Related 4-Bromophenyl Thiazole Derivatives

Compound ID Microbial Strain Activity Metric Value (µM) Reference
p2 S. aureus MIC 16.1 [4]
p2 E. coli MIC 16.1 [4]
p4 B. subtilis MIC 28.8 [4]
p6 C. albicans MIC 15.3 [4]

| p3 | A. niger | MIC | 16.2 |[4] |

Note: The data presented is for structurally related thiazole derivatives, not this compound.

Hypothetical Signaling Pathway and Screening Cascade

Given the evidence from related compounds, a primary hypothesis is that this compound could function as a kinase inhibitor within oncogenic signaling pathways, such as the MAPK/ERK pathway.

Hypothetical Target Pathway: MAPK/ERK Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Compound 2-(4-Bromophenyl) isothiazolidine 1,1-dioxide Compound->BRAF Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by the target compound.

Proposed Drug Discovery Screening Cascade

A systematic approach is essential to validate the therapeutic potential of this novel compound. The following cascade outlines a logical progression from initial screening to preclinical evaluation.

G Synthesis Synthesis & Purification PrimaryScreen Primary Screening: Broad Panel Cell Viability Assays (e.g., NCI-60) Synthesis->PrimaryScreen SecondaryScreen Secondary Screening: Kinase Inhibition Panel Antimicrobial MIC Assays PrimaryScreen->SecondaryScreen Identifies initial activity HitValidation Hit Validation: IC₅₀/EC₅₀ Determination Dose-Response Curves SecondaryScreen->HitValidation Confirms on-target activity Mechanism Mechanism of Action: Western Blot (Pathway Analysis) Target Engagement Assays HitValidation->Mechanism ADME In Vitro ADME/Tox: Metabolic Stability (Microsomes) CYP Inhibition, hERG Assay Mechanism->ADME Elucidates pathway InVivo In Vivo Efficacy: Xenograft Models (Cancer) Infection Models (Antimicrobial) ADME->InVivo Determines drug-like properties Lead Lead Candidate InVivo->Lead Demonstrates preclinical efficacy

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed one-pot synthesis protocol for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, a sultam derivative of potential interest in medicinal chemistry and drug development. The synthesis is based on the reaction of 4-bromoaniline with 2-chloroethanesulfonyl chloride, proceeding through an initial sulfonamide formation followed by an in-situ intramolecular cyclization. This protocol is designed to be efficient, minimizing intermediate workup and purification steps. The provided methodology is a well-established route for the synthesis of N-substituted isothiazolidine 1,1-dioxides.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are considered bioisosteres of lactams and can be found in various therapeutic agents. The development of efficient and straightforward synthetic routes to novel sultam derivatives is crucial for the exploration of their therapeutic potential. The one-pot synthesis described herein offers a streamlined approach to obtaining this compound, a compound that can serve as a valuable building block for the generation of compound libraries for screening and lead optimization.

Proposed Reaction Scheme

The proposed one-pot synthesis involves the reaction of 4-bromoaniline with 2-chloroethanesulfonyl chloride in the presence of a suitable base. The reaction is hypothesized to proceed in two steps within the same reaction vessel:

  • Sulfonamide Formation: 4-Bromoaniline reacts with 2-chloroethanesulfonyl chloride to form the intermediate N-(4-bromophenyl)-2-chloroethanesulfonamide.

  • Intramolecular Cyclization: The presence of a base facilitates the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile to displace the chloride from the ethyl chain, forming the five-membered isothiazolidine ring.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-BromoanilineC₆H₆BrN172.02≥98%Sigma-Aldrich
2-Chloroethanesulfonyl chlorideC₂H₄Cl₂O₂S163.02≥97%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%Sigma-Aldrich
Sodium sulfate, anhydrousNa₂SO₄142.04≥99%Fisher Scientific
Ethyl acetateC₄H₈O₂88.11ACS gradeFisher Scientific
HexanesC₆H₁₄~86.18ACS gradeFisher Scientific

Instrumentation

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Detailed Experimental Procedure

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. 2-Chloroethanesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the 4-bromoaniline is completely dissolved.

  • Addition of Base: Add triethylamine (2.79 mL, 2.02 g, 20.0 mmol, 2.0 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-chloroethanesulfonyl chloride (1.15 mL, 1.79 g, 11.0 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL) in a dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression (Sulfonamide Formation): After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes) to observe the consumption of 4-bromoaniline and the formation of the intermediate sulfonamide.

  • Cyclization: After the initial 2 hours, heat the reaction mixture to reflux (approximately 40 °C for DCM) and stir for an additional 12-16 hours. Monitor the disappearance of the intermediate sulfonamide and the appearance of the product spot by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 20 mL of 1 M HCl (aq).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (aq) and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue
Reactants
4-Bromoaniline10.0 mmol
2-Chloroethanesulfonyl chloride11.0 mmol
Triethylamine20.0 mmol
Solvent
Anhydrous Dichloromethane50 mL
Reaction Conditions
Initial Temperature (Addition)0 °C
Reaction Temperature (Cyclization)Reflux (~40 °C)
Reaction Time14-18 hours
Expected Product
Product NameThis compound
Molecular FormulaC₉H₁₀BrNO₂S
Molar Mass276.15 g/mol
Theoretical Yield2.76 g
Physical AppearanceWhite to off-white solid (expected)

Visualizations

Diagram 1: One-Pot Synthesis Workflow

OnePot_Synthesis_Workflow One-Pot Synthesis of this compound cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification 4-Bromoaniline 4-Bromoaniline 2-Chloroethanesulfonyl_chloride 2-Chloroethanesulfonyl chloride Triethylamine Triethylamine Dichloromethane DCM (solvent) Mixing 1. Mix Reactants in DCM at 0°C Sulfonamide_Formation 2. Sulfonamide Formation (Room Temperature) Mixing->Sulfonamide_Formation Stir 2h Cyclization 3. Intramolecular Cyclization (Reflux) Sulfonamide_Formation->Cyclization Heat & Stir 12-16h Quenching 4. Quench with HCl (aq) Cyclization->Quenching Extraction 5. Liquid-Liquid Extraction Quenching->Extraction Drying 6. Dry & Concentrate Extraction->Drying Purification 7. Flash Chromatography Drying->Purification Product Final Product Purification->Product

Caption: Workflow for the one-pot synthesis.

Diagram 2: Proposed Reaction Pathway

Reaction_Pathway Proposed Reaction Pathway Start 4-Bromoaniline + 2-Chloroethanesulfonyl chloride Intermediate N-(4-bromophenyl)-2-chloroethanesulfonamide (Intermediate) Start->Intermediate  + Triethylamine (TEA)  DCM, 0°C to RT Product This compound (Final Product) Intermediate->Product  + TEA (as base)  DCM, Reflux  (Intramolecular  Cyclization)

Caption: Proposed two-step reaction pathway.

Application Notes and Protocols: Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide via Intramolecular Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the sulfonylation of 4-bromoaniline with 2-chloroethanesulfonyl chloride, followed by a base-mediated intramolecular cyclization which proceeds via an intramolecular aza-Michael addition. This protocol is designed to be a representative and practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Isothiazolidine 1,1-dioxides are saturated five-membered sulfonamide rings that are considered valuable scaffolds in medicinal chemistry due to their unique physicochemical properties and their ability to act as bioisosteres for other functional groups. The nitrogen atom of the isothiazolidine ring allows for the introduction of various substituents, enabling the exploration of structure-activity relationships. The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[1][2][3] While typically an intermolecular reaction, the principles of aza-Michael addition can be applied to intramolecular cyclizations to construct heterocyclic systems. This application note details a robust two-step synthetic route to this compound, where the key ring-forming step is an intramolecular aza-Michael type reaction.

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Intramolecular Cyclization (Aza-Michael Addition) 4-bromoaniline 4-Bromoaniline intermediate N-(4-Bromophenyl)-2-chloroethanesulfonamide 4-bromoaniline->intermediate Et3N, CH2Cl2, 0 °C to rt 2-chloroethanesulfonyl_chloride 2-Chloroethanesulfonyl chloride intermediate_ref N-(4-Bromophenyl)-2-chloroethanesulfonamide product 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide intermediate_ref->product Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or CH3CN)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-(4-Bromophenyl)-2-chloroethanesulfonamide

This procedure is based on standard sulfonylation reactions of anilines.[4]

Procedure:

  • To a stirred solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(4-Bromophenyl)-2-chloroethanesulfonamide.

Step 2: Synthesis of this compound

This key cyclization step is an intramolecular aza-Michael addition. The protocol is adapted from procedures for the synthesis of similar isothiazolidine 1,1-dioxides.[5]

Procedure:

  • To a solution of N-(4-Bromophenyl)-2-chloroethanesulfonamide (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.2 M), add a base (e.g., sodium hydride (1.2 eq) or potassium carbonate (2.0 eq)).

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Product Characteristics
ParameterStep 1: SulfonylationStep 2: Cyclization
Reactants 4-Bromoaniline, 2-Chloroethanesulfonyl chlorideN-(4-Bromophenyl)-2-chloroethanesulfonamide
Reagents TriethylamineSodium Hydride or Potassium Carbonate
Solvent Dichloromethane (DCM)Dimethylformamide (DMF) or Acetonitrile
Temperature 0 °C to Room Temperature60-80 °C
Reaction Time 12-16 hours4-8 hours
Product N-(4-Bromophenyl)-2-chloroethanesulfonamideThis compound
CAS Number Not available71703-16-7[6]
Molecular Formula C₈H₉BrClNO₂SC₉H₁₀BrNO₂S
Molecular Weight 298.59 g/mol 276.15 g/mol
Expected Yield 70-90%60-85%
Expected Appearance White to off-white solidWhite to pale yellow solid
Table 2: Expected Spectroscopic Data for this compound
Spectroscopic DataExpected Values
¹H NMR δ 7.4-7.6 (d, 2H, Ar-H), δ 7.0-7.2 (d, 2H, Ar-H), δ 3.6-3.8 (t, 2H, N-CH₂), δ 3.3-3.5 (t, 2H, S-CH₂)
¹³C NMR δ 138-140 (Ar-C), δ 132-134 (Ar-C), δ 120-122 (Ar-C), δ 118-120 (Ar-C), δ 50-52 (S-CH₂), δ 45-47 (N-CH₂)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₉H₁₁BrNO₂S⁺: 275.97, found: 275.97
Melting Point Expected to be a solid with a defined melting point.

Mandatory Visualizations

Experimental Workflow

G start Start step1 Dissolve 4-bromoaniline and Et3N in anhydrous DCM at 0 °C start->step1 step2 Add 2-chloroethanesulfonyl chloride dropwise step1->step2 step3 Stir at room temperature for 12-16h step2->step3 workup1 Aqueous workup and extraction step3->workup1 purify1 Column chromatography purification workup1->purify1 intermediate Isolate N-(4-Bromophenyl)-2- chloroethanesulfonamide purify1->intermediate step4 Dissolve intermediate in anhydrous DMF intermediate->step4 step5 Add base (e.g., NaH) step4->step5 step6 Heat at 60-80 °C for 4-8h step5->step6 workup2 Quench with water and extract step6->workup2 purify2 Recrystallization or column chromatography workup2->purify2 product Obtain 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide purify2->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The logical relationship in this synthetic protocol is a sequential two-step process. The successful synthesis of the final product is contingent on the successful completion of the initial sulfonylation step to form the necessary precursor for the intramolecular cyclization.

G cluster_0 Synthetic Logic A Starting Materials (4-Bromoaniline, 2-Chloroethanesulfonyl chloride) B Step 1: Sulfonylation Reaction A->B C Intermediate (N-(4-Bromophenyl)-2-chloroethanesulfonamide) B->C D Step 2: Intramolecular Aza-Michael Addition C->D E Final Product (this compound) D->E

Caption: Logical flow of the two-step synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step method, involving a key intramolecular aza-Michael addition, is a reliable route to this class of compounds. The provided data tables and workflow diagrams are intended to facilitate the reproduction of this synthesis in a research setting. The successful synthesis of this and related compounds will enable further exploration of their potential applications in drug discovery and development.

References

Application Notes & Protocols: Synthesis of Isothiazolidine 1,1-Dioxides via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of cyclic sulfonamides that have garnered significant attention in medicinal chemistry and drug discovery.[1] These saturated five-membered heterocyclic scaffolds are considered valuable pharmacophores due to their ability to act as bioisosteres of other functionalities and their presence in a range of biologically active compounds.[1][2] Sultams have been identified in molecules exhibiting activities such as COX-2 inhibition, anti-HIV effects, and anticonvulsant properties.[1]

Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of these important heterocyclic systems.[1][3] Catalyzed by ruthenium complexes, such as Grubbs' catalysts, RCM allows for the efficient intramolecular cyclization of α,ω-diene precursors to form unsaturated rings with high functional group tolerance.[3][4] This method provides a direct route to dihydroisothiazole 1,1-dioxides, which can be readily reduced to the target isothiazolidine 1,1-dioxides. The primary driving force for the reaction is the formation of a stable cyclic alkene and the release of volatile ethylene gas.[3][5]

These application notes provide a detailed protocol for the synthesis of N-substituted isothiazolidine 1,1-dioxides using a two-step process: the synthesis of a diene precursor followed by a Grubbs-catalyzed ring-closing metathesis reaction.

General Reaction Scheme & Workflow

The overall synthetic strategy involves two key stages: preparation of the N,N-diallylsulfonamide precursor and its subsequent ring-closing metathesis to form the cyclic sultam.

Reaction_Scheme sub Precursor (N-allyl-N-vinylsulfonamide) prod Product (Dihydroisothiazole 1,1-dioxide) sub->prod cat Grubbs' II Catalyst c1 prod->c1 ethylene Ethylene (gas) c2 c1->c2 + c3 c2->c3 c3->ethylene

Caption: General scheme for Ring-Closing Metathesis of a diene precursor.

The experimental process follows a logical sequence from starting materials to the final, purified product.

Experimental_Workflow start Prepare Diene Precursor (e.g., N,N-diallylsulfonamide) rcm RCM Reaction Setup (Substrate, Solvent, Catalyst) start->rcm monitor Reaction Monitoring (TLC Analysis) rcm->monitor workup Reaction Work-up (Filtration/Concentration) monitor->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, IR) purify->char end Final Product (Isothiazolidine 1,1-dioxide) char->end

Caption: Workflow for synthesis of isothiazolidine 1,1-dioxides via RCM.

Experimental Protocols

Protocol 1: Synthesis of Diene Precursor (N-substituted Ethenesulfonamides)

This protocol describes the synthesis of the acyclic diene precursor required for the RCM reaction, adapted from Mondal & Debnath, 2014.[1]

Materials:

  • Appropriate primary amine (e.g., allylamine derivative)

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for work-up (separatory funnel, etc.)

  • Rotary evaporator

Procedure:

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.5 eq.) to the solution and stir for 10 minutes.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure diene precursor. Ethenesulfonamides are typically synthesized in excellent yields (60–95%).[1]

Protocol 2: Ring-Closing Metathesis

This protocol details the cyclization of the diene precursor to form the N-substituted 2,3-dihydroisothiazole 1,1-dioxide.

Materials:

  • Diene precursor from Protocol 1

  • Grubbs' Second Generation Catalyst

  • Toluene, anhydrous and degassed

  • Schlenk flask or equivalent reaction vessel

  • Inert atmosphere supply (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Magnetic stirrer and stirring bar

Procedure:

  • Add the diene precursor (1.0 eq.) to a Schlenk flask and dissolve it in anhydrous, degassed toluene (to create a ~0.02 M solution).

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Add Grubbs' Second Generation Catalyst (5 mol%) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 1-3 hours.[1] The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. In many cases, the sultam product will precipitate from the solution.[1]

  • Isolation Method A (Filtration): If a precipitate has formed, collect the solid product by vacuum filtration and wash it with cold toluene or hexane. This often yields a product of high purity.[1]

  • Isolation Method B (Chromatography): If no precipitate forms, concentrate the reaction mixture in vacuo. Purify the resulting residue by flash column chromatography on silica gel to isolate the pure cyclic sultam.[1]

  • The final product can be further reduced (e.g., via hydrogenation) to yield the saturated isothiazolidine 1,1-dioxide if the unsaturated analogue is not the target.

Data Presentation: Substrate Scope and Yields

The RCM approach is versatile and has been successfully applied to a variety of N-substituted diene precursors. The table below summarizes representative yields for the synthesis of five-membered sultams using Grubbs' II catalyst.

EntryN-Substituent (R-group)Catalyst Loading (mol%)ConditionsYield (%)Reference
1Benzyl5Toluene, 80 °C, 1h96[1]
24-Methoxybenzyl5Toluene, 80 °C, 1h94[1]
34-Chlorobenzyl5Toluene, 80 °C, 1h95[1]
4Propargyl5Toluene, 80 °C, 1h88[1]
5Phenyl5Toluene, 80 °C, 1h85[1]
6Cyclohexyl5Toluene, 80 °C, 1h72[1]
7Thiophen-2-ylmethyl5Toluene, 80 °C, 1h92[1]
81-Naphthylmethyl5Toluene, 80 °C, 1h90[1]
9Benzoyl (on diene precursor 27)--55 (9-membered ring)[6]
10Diene precursor 30cat-B-85[6]

Data adapted from Mondal & Debnath, Synthesis, 2014 and Lambert et al., J. Org. Chem., 2011.[1][6]

Notes on the Reaction:

  • Catalyst: Grubbs' Second Generation catalyst is generally effective for this transformation due to its high activity and stability.[1]

  • Solvent: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation. Toluene is a common choice.

  • Temperature: Elevated temperatures (e.g., 80 °C) are typically required to ensure a reasonable reaction rate.[1] However, excessively high temperatures can lead to catalyst degradation.[7]

  • Purification: A key advantage of this method is that for many crystalline substrates, the product precipitates directly from the reaction mixture, allowing for simple isolation by filtration and avoiding chromatography.[1]

References

Application Notes and Protocols for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific experimental procedures, biological activities, and signaling pathways associated with "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" did not yield direct and detailed information on this particular compound. The available scientific literature primarily focuses on related, but structurally distinct, heterocyclic compounds such as thiazolidinones, thiazoles, and their derivatives.

General Synthetic Approach

The synthesis of isothiazolidine 1,1-dioxide derivatives often involves multi-step procedures. A plausible synthetic route to this compound could be conceptualized based on established methods for analogous compounds. One such general approach involves the cyclization of appropriate precursors.

A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization and experimental validation.

G cluster_synthesis Hypothetical Synthesis Workflow start Starting Materials: - 4-Bromoaniline - 3-Chloropropanesulfonyl chloride intermediate1 N-(4-Bromophenyl)-3-chloropropane-1-sulfonamide start->intermediate1 Sulfonylation product This compound intermediate1->product Intramolecular Cyclization (e.g., using a base like NaH)

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activities and Applications

While direct biological data for this compound is unavailable, the broader class of bromophenyl-substituted heterocyclic compounds has been investigated for various therapeutic applications. These studies suggest that the "4-bromophenyl" moiety can contribute to a range of biological activities.

Derivatives of thiazolidinone and thiazole containing a 4-bromophenyl group have shown potential as:

  • Anticancer Agents: Several studies have reported the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives and their evaluation for anticancer activity against cell lines such as MCF7 (human breast adenocarcinoma).[1]

  • Antimicrobial Agents: The presence of a bromophenyl group in thiazole and thiazolidinone scaffolds has been associated with antibacterial and antifungal properties.[1][2][3]

  • Enzyme Inhibitors: Thiazolidinone derivatives are known to act as inhibitors of various enzymes, and the substitution pattern on the phenyl ring can influence their potency and selectivity.[4]

It is plausible that this compound could be investigated for similar biological activities.

Experimental Protocols (General Framework)

The following are generalized protocols that would need to be adapted and optimized for experiments involving this compound.

General Synthesis of Isothiazolidine 1,1-Dioxide Derivatives

Based on a general procedure for the synthesis of similar scaffolds, the following protocol can be used as a starting point.[5]

Materials:

  • Appropriate starting amine (e.g., 4-bromoaniline)

  • Haloalkanesulfonyl chloride (e.g., 3-chloropropanesulfonyl chloride)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Sodium hydride)

Procedure:

  • Sulfonylation: Dissolve the starting amine in the chosen aprotic solvent. Cool the solution in an ice bath. Add the base, followed by the dropwise addition of the haloalkanesulfonyl chloride. Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the resulting sulfonamide intermediate in a dry aprotic solvent. Add a strong base (e.g., Sodium Hydride) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The logical workflow for such an experiment is depicted below.

G cluster_workflow MTT Assay Workflow seed Seed Cancer Cells in 96-well plate treat Treat cells with varying concentrations of This compound seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 value read->analyze

References

Application Notes and Protocols for Isothiazolidine 1,1-Dioxide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isothiazolidine 1,1-dioxide, also known as a γ-sultam, is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been investigated for various therapeutic applications, including their potential as enzyme inhibitors for the treatment of inflammatory diseases and viral infections. The related thiazolidine scaffold has also shown a wide range of pharmacological actions.

Key Medicinal Chemistry Applications

Isothiazolidine 1,1-dioxide and its analogs have been primarily explored for their inhibitory effects on various enzymes. The key areas of application include:

  • Anti-inflammatory Agents: Derivatives of 1,2-isothiazolidine-1,1-dioxide have been synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade.[1] Some of these compounds have shown efficacy in animal models of arthritis without the ulcerogenic side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

  • Enzyme Inhibition: Isothiazol-3(2H)-one 1,1-dioxides have demonstrated inhibitory activity against human leukocyte elastase, a serine protease involved in inflammatory lung diseases.[2] Thiazolidinone derivatives have also been identified as potent inhibitors of COX-1 and COX-2 enzymes.

  • Antiviral and Antibacterial Agents: Certain β-amino sultams, which are derivatives of isothiazolidine 1,1-dioxide, have been reported to inhibit HIV-1 replication.[3] Additionally, the broader class of thiazolidine derivatives has been extensively studied for its antimicrobial properties.[4][5]

  • Antidiabetic Agents: Thiazolidinone-based benzothiazole derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[6]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative isothiazolidine 1,1-dioxide and thiazolidinone derivatives against various enzymes.

Compound ClassTarget EnzymeCompound ExampleIC50 ValueReference
Isothiazol-3(2H)-one 1,1-dioxidesHuman Leukocyte Elastase2-(Pentafluorophenyl)isothiazol-3(2H)-one 1,1-dioxide3.1 µM[2]
Thiazolidinone DerivativesCOX-12-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)thiazolidin-4-one5.6 µM
Thiazolidinone DerivativesCOX-22-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)thiazolidin-4-one1.52 µM
Thiazolidinone-based Benzothiazole Derivativesα-Amylase(Z)-5-((6-fluorobenzo[d]thiazol-2-yl)imino)-2-phenylthiazolidin-4-one2.10 ± 0.70 µM[6]
Thiazolidinone-based Benzothiazole Derivativesα-Glucosidase(Z)-5-((6-fluorobenzo[d]thiazol-2-yl)imino)-2-phenylthiazolidin-4-one3.20 ± 0.70 µM[6]

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the medicinal chemistry applications of isothiazolidine 1,1-dioxide derivatives.

Protocol 1: In Vitro Human Leukocyte Elastase (HLE) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against HLE.

Materials:

  • Human Leukocyte Elastase (HLE)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

  • Add 25 µL of HLE solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To assess the selective inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., Amplex Red)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions or vehicle control.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for a pre-determined time at room temperature.

  • Add the colorimetric or fluorometric probe to each well.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Visualizations

Signaling Pathway: Inhibition of Arachidonic Acid Metabolism

G Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Isothiazolidine 1,1-dioxide Derivative Inhibitor->COX Inhibitor->LOX

Caption: Dual inhibition of COX and 5-LOX pathways by isothiazolidine 1,1-dioxide derivatives.

Experimental Workflow: Enzyme Inhibition Assay

G start Start prep_compound Prepare Test Compound Dilutions start->prep_compound add_enzyme Add Enzyme to Plate with Compound prep_compound->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_substrate Add Substrate incubate1->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure analyze Data Analysis (IC50 Calculation) measure->analyze end End analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Application Notes and Protocols: Antimicrobial Activity of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and its derivatives. The protocols outlined below are based on established microbiological techniques and are intended to guide researchers in the systematic screening and characterization of these compounds.

Data Presentation

A systematic evaluation of novel chemical entities requires the generation of quantitative data to compare their efficacy against various microbial strains. The following tables are templates for presenting such data, populated with illustrative values for a hypothetical series of this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a crucial metric for quantifying the potency of a potential new drug. The broth microdilution method is a standard and widely used assay to determine the MIC of a compound.[2][3]

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
BPI-001 Unsubstituted163264>128
BPI-002 4'-Chloro8163264
BPI-003 4'-Nitro3264128>128
BPI-004 3',4'-Dichloro481632
Ciprofloxacin (Reference)0.50.251-
Fluconazole (Reference)---8

Table 2: Zone of Inhibition (ZOI) for this compound Derivatives

The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.[4][5] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a microorganism.[6][7] The diameter of the resulting clear zone of no growth, or zone of inhibition, is measured to determine the susceptibility of the organism to the compound.[5][8]

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 29213) ZOI (mm)Escherichia coli (ATCC 25922) ZOI (mm)Pseudomonas aeruginosa (ATCC 27853) ZOI (mm)Candida albicans (ATCC 10231) ZOI (mm)
BPI-001 Unsubstituted141070
BPI-002 4'-Chloro1815119
BPI-003 4'-Nitro11860
BPI-004 3',4'-Dichloro22191412
Ciprofloxacin (Reference)253022-
Fluconazole (Reference)---20

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible and reliable results in antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of the test compounds against both bacteria and fungi.

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard[6]

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.[6]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[6]

    • Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[3]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[2]

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This protocol describes the disk diffusion method for assessing antimicrobial activity.

Materials:

  • Test compounds

  • Sterile paper disks (6 mm diameter)[6]

  • Mueller-Hinton Agar (MHA) plates[6]

  • Test bacterial or fungal strains

  • Sterile cotton swabs[6]

  • 0.5 McFarland turbidity standard

  • Sterile forceps[6]

  • Incubator

Procedure:

  • Preparation of Compound Disks:

    • Prepare a stock solution of each test compound in a suitable volatile solvent.

    • Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto sterile paper disks to achieve a specific concentration per disk (e.g., 30 µ g/disk ).[6]

    • Allow the disks to dry completely in a sterile environment.[6]

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.[6]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.[6]

    • Rotate the swab against the side of the tube to remove excess fluid.[8]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[8]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]

  • Application of Disks:

    • Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.[7]

    • Gently press each disk to ensure complete contact with the agar.[7]

    • Space the disks far enough apart to prevent the zones of inhibition from overlapping.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[7]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.[8]

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis cluster_output Outcome Compound Synthesize & Purify 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Derivatives MIC Broth Microdilution Assay (MIC Determination) Compound->MIC Disk Disk Diffusion Assay (Zone of Inhibition) Compound->Disk Microbe Culture Microbial Strains (Bacteria/Fungi) Microbe->MIC Microbe->Disk Analysis Measure MIC Values & Zone Diameters MIC->Analysis Disk->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR Lead Identify Lead Compounds for Further Development SAR->Lead

Caption: Workflow for antimicrobial screening of novel compounds.

Hypothetical Structure-Activity Relationship (SAR) Pathway

SAR_Logic cluster_modifications Modifications at 4-position of Phenyl Ring cluster_activity Predicted Antimicrobial Activity Core Core Scaffold: 2-phenylisothiazolidine 1,1-dioxide Bromine Bromine (Br) (Parent Compound) Core->Bromine R = 4-Br EDG Electron-Donating Group (EDG) (e.g., -OCH3) Core->EDG R = 4-EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) Core->EWG R = 4-EWG Baseline Baseline Activity Bromine->Baseline Decreased Decreased Activity EDG->Decreased Increased Increased Activity EWG->Increased

References

No Anticancer Research Data Found for "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide"

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no published research detailing the anticancer activity, experimental protocols, or signaling pathways associated with "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" or its direct analogues could be identified.

Extensive searches were conducted to locate studies that would provide the necessary data to generate detailed Application Notes and Protocols as requested. These searches, however, did not yield any specific results for the aforementioned compound in the context of anticancer research. The scientific and medical databases appear to lack studies investigating the cytotoxic effects, mechanisms of action, or potential therapeutic applications of this specific molecule in oncology.

The search was broadened to include closely related structural analogues, but this too did not provide sufficient data to meet the core requirements of the request. While there is a body of research on the anticancer properties of various heterocyclic compounds, including some containing thiazolidine scaffolds, the specific "this compound" core has not been a subject of published anticancer studies.

Therefore, it is not possible to provide the requested Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, for "this compound" due to the absence of foundational research in this area.

Should research on this compound be published in the future, a detailed analysis and generation of the requested materials would be possible. We can, however, provide a similar detailed analysis for a related class of compounds with established anticancer activity, such as thiazolidin-4-one derivatives, if this would be of interest.

Application Notes and Protocols: Leveraging 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide as a Versatile Scaffold for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazolidine 1,1-dioxide core is a recognized privileged scaffold in medicinal chemistry. The introduction of a 4-bromophenyl group at the 2-position of this scaffold creates a versatile building block, 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide , poised for extensive chemical library development. The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties and facilitating the exploration of chemical space in drug discovery programs. This document provides detailed application notes and protocols for the utilization of this scaffold in library synthesis, drawing upon established methodologies for related heterocyclic systems.

Application Notes

The strategic design of chemical libraries around the this compound scaffold can lead to the discovery of novel therapeutic agents. The inherent structural features of the isothiazolidine 1,1-dioxide moiety, combined with the diversity introduced at the 4-bromophenyl position, can be exploited to target a range of biological pathways. Potential applications for libraries derived from this scaffold include:

  • Kinase Inhibitors: The scaffold can be elaborated to occupy the ATP-binding site of various kinases, a proven strategy in cancer therapy.

  • Antimicrobial Agents: Thiazole and isothiazolidine derivatives have demonstrated promising antimicrobial activities.[1]

  • Anti-inflammatory Agents: The core structure is amenable to modifications that could lead to the development of novel anti-inflammatory drugs.

  • Anticancer Agents: Derivatives of related thiazolidinone scaffolds have shown potent anticancer activity against various cell lines.[2]

General Workflow for Library Synthesis and Screening

A typical workflow for the synthesis and screening of a chemical library based on the this compound scaffold is depicted below. This process involves initial scaffold synthesis, diversification through parallel synthesis, purification, and subsequent high-throughput screening to identify hits.

Library Synthesis and Screening Workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade Scaffold 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Diversification Parallel Synthesis (e.g., Suzuki Coupling) Scaffold->Diversification Building Blocks Purification High-Throughput Purification Diversification->Purification Library_Plate Compound Library (Plate Format) Purification->Library_Plate Quality Control HTS High-Throughput Screening (HTS) Library_Plate->HTS Assay Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val Lead_Opt Lead Optimization Hit_Val->Lead_Opt

Caption: General workflow for library synthesis and screening.

Proposed Synthetic Protocol: Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a method for the diversification of the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction in a parallel synthesis format.

Diagram of Proposed Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Scaffold 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Reaction Scaffold->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Product Diversified Library Member Reaction->Product Heat

Caption: Suzuki-Miyaura cross-coupling for library diversification.

Experimental Protocol
  • Arraying of Reactants:

    • In a 96-well reaction block, add a solution of this compound (1.0 eq) in dioxane to each well.

    • To each well, add a unique aryl or heteroaryl boronic acid (1.2 eq) from a pre-prepared stock solution plate.

  • Addition of Catalyst and Base:

    • Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq) in a mixture of dioxane and water.

    • Dispense the catalyst/base solution into each well of the reaction block.

  • Reaction Execution:

    • Seal the reaction block securely.

    • Heat the reaction block to 80-100 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reactions by adding water to each well.

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Perform high-throughput purification, for example, using solid-phase extraction (SPE) or preparative HPLC.

  • Analysis and Plating:

    • Analyze the purity and confirm the identity of each library member using LC-MS.

    • Prepare a final library plate with compounds at a standardized concentration in a suitable solvent (e.g., DMSO).

Data Presentation: Representative Library Data

The following table presents hypothetical data for a small, representative library synthesized using the protocol described above.

EntryBoronic AcidYield (%)Purity (%) (LC-MS)
1Phenylboronic acid85>95
24-Methoxyphenylboronic acid82>95
33-Pyridinylboronic acid75>90
42-Thiopheneboronic acid78>95
54-(Trifluoromethyl)phenylboronic acid65>90
61-Naphthylboronic acid72>95

Application Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for screening the synthesized library against a protein kinase of interest.

Workflow for Kinase Inhibition Assay

Kinase Inhibition Assay Workflow Library Library Compound Incubation Incubation Library->Incubation Kinase Kinase Enzyme Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Detection Reagent Incubation->Detection Signal Signal Measurement (e.g., Luminescence) Detection->Signal Data_Analysis Data Analysis (% Inhibition, IC50) Signal->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocol
  • Preparation of Assay Plate:

    • Dispense the library compounds into a 384-well assay plate at the desired final concentration (e.g., 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition:

    • Add the kinase enzyme to all wells except the negative controls.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation:

    • Incubate the assay plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of product formed by adding a detection reagent. The detection method will depend on the assay format (e.g., luminescence, fluorescence, or absorbance).

  • Signal Measurement:

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • For active compounds ("hits"), perform dose-response experiments to determine the IC50 value.

Conclusion

The this compound scaffold represents a valuable starting point for the construction of diverse chemical libraries. The protocols and workflows presented herein provide a framework for the synthesis, purification, and screening of such libraries. By leveraging established synthetic methodologies and high-throughput screening techniques, researchers can efficiently explore the chemical space around this promising scaffold to identify novel lead compounds for drug discovery programs.

References

Application Notes and Protocols for High-Throughput Screening of Isothiazolidine 1,1-Dioxide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of isothiazolidine 1,1-dioxide libraries, a promising class of heterocyclic compounds. This document outlines the synthesis of these libraries, potential therapeutic applications, and detailed protocols for HTS campaigns targeting key enzymes, along with data presentation and visualization of relevant biological pathways.

Introduction to Isothiazolidine 1,1-Dioxides

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of compounds that have garnered significant interest in medicinal chemistry due to their rigid five-membered heterocyclic structure. This scaffold serves as a versatile building block for the creation of diverse chemical libraries.[1] Derivatives of isothiazolidine 1,1-dioxide have demonstrated a wide range of biological activities, including the inhibition of enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LO), and human leukocyte elastase (HLE), indicating their potential as anti-inflammatory agents.[2][3] Furthermore, they have been investigated as potential antidiabetic and antibacterial agents.[1][4] The amenability of the isothiazolidine 1,1-dioxide core to diverse chemical modifications makes it an ideal candidate for the construction of libraries for high-throughput screening to identify novel therapeutic leads.

Library Synthesis: One-Pot Multi-Component Reactions

Diverse libraries of isothiazolidine 1,1-dioxides can be efficiently synthesized using one-pot, multi-component protocols. A notable example is the creation of triazole-containing isothiazolidine 1,1-dioxide libraries.[1][5][6] These methods allow for the rapid generation of a large number of derivatives from a common core scaffold, which is essential for HTS campaigns.

A core dihydroisothiazole 1,1-dioxide scaffold can be prepared on a multi-gram scale and then diversified.[1][5] For instance, a 180-member library of triazole-containing isothiazolidine 1,1-dioxides has been successfully generated using a one-pot click/aza-Michael protocol.[1][5]

Protocol: One-Pot Synthesis of a Triazole-Containing Isothiazolidine 1,1-Dioxide Library[1]

This protocol is based on the diversification of a core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide scaffold.

Materials:

  • 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (core scaffold)

  • Array of amines

  • Array of azides

  • Copper(I) iodide (CuI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry Ethanol (EtOH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vial, add the dihydroisothiazole 1,1-dioxide core scaffold (1 equivalent).

  • Add the desired azide (2 equivalents).

  • Add the desired amine (1.2 equivalents).

  • Add CuI (30 mol%).

  • Add DBU (10 mol%).

  • Add dry EtOH to achieve a concentration of 0.5 M.

  • Seal the vial and heat the reaction mixture at 60°C for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Purify the product using automated mass-directed LCMS.

  • Confirm the structure and purity of the final compound.

This protocol can be parallelized to generate a large library of compounds for HTS. Of one such synthesized 180-member library, 167 compounds were reported to have a final purity of greater than 90%.[1]

Application: Identification of Human Leukocyte Elastase (HLE) Inhibitors

A key application of screening isothiazolidine 1,1-dioxide libraries is the discovery of inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases. Certain derivatives of isothiazol-3(2H)-one 1,1-dioxide have been identified as potent inhibitors of HLE.[2][3]

Quantitative Data: Inhibition of Human Leukocyte Elastase

The following table summarizes the inhibitory activity of a series of substituted 2,4,5-triphenylisothiazol-3(2H)-one 1,1-dioxides against HLE.[3]

Compound IDSubstituentskobs/[I] (M⁻¹s⁻¹)
9a R¹=H, R²=H380
9b R¹=H, R²=4-Me410
9c R¹=H, R²=4-OMe470
9d R¹=H, R²=4-F580
9e R¹=H, R²=4-Cl830
9f R¹=H, R²=4-CF₃1540
9g R¹=H, R²=3,4-diCl1260
9h R¹=4-Me, R²=H310
9i R¹=4-OMe, R²=H350
9j R¹=4-Cl, R²=H720
9k R¹=4-CF₃, R²=H1330
9l R¹=4-NO₂, R²=H2440

Data extracted from Gütschow et al., J Enzyme Inhib Med Chem, 2005.[3]

High-Throughput Screening Protocol: HLE Inhibition Assay

This protocol describes a representative HTS assay for identifying inhibitors of HLE from an isothiazolidine 1,1-dioxide library. The assay is based on the cleavage of a fluorogenic substrate by HLE.

Workflow for HTS of HLE Inhibitors

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis lib_prep Library Preparation (Isothiazolidine 1,1-dioxides in DMSO) dispense Dispense Library Compounds lib_prep->dispense plate_map Assay Plate Mapping (384-well, low volume) plate_map->dispense reagent_prep Reagent Preparation (HLE, Substrate, Buffer) add_hle Add HLE Enzyme reagent_prep->add_hle dispense->add_hle incubate1 Pre-incubation (Compound + Enzyme) add_hle->incubate1 add_sub Add Fluorogenic Substrate incubate1->add_sub incubate2 Kinetic Read add_sub->incubate2 read_plate Read Fluorescence Signal (Kinetic Mode) incubate2->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition hit_id Hit Identification (Threshold-based) calc_inhibition->hit_id dose_response Dose-Response & IC50 hit_id->dose_response

Caption: Workflow for HTS of HLE inhibitors.

Materials:

  • Isothiazolidine 1,1-dioxide library (e.g., 10 mM in DMSO)

  • Human Leukocyte Elastase (HNE)

  • Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Positive control inhibitor (e.g., Sivelestat)

  • 384-well, low-volume, black assay plates

  • Automated liquid handling systems

  • Plate reader with kinetic fluorescence reading capabilities

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates.

    • Include wells for positive controls (known inhibitor) and negative controls (DMSO only).

  • Enzyme Addition:

    • Prepare a working solution of HLE in assay buffer.

    • Dispense the HLE solution (e.g., 10 µL) into each well of the assay plate containing the compounds. The final enzyme concentration should be optimized for a robust signal-to-background ratio.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for a defined period (e.g., 15 minutes) to allow for the binding of potential inhibitors to the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorogenic HLE substrate in assay buffer.

    • Dispense the substrate solution (e.g., 10 µL) into each well to initiate the enzymatic reaction.

    • Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity over time (e.g., every minute for 15 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_neg_control - Rate_background))

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

    • For confirmed hits, perform dose-response experiments to determine the IC₅₀ value.

Potential Signaling Pathways for Modulation

Isothiazolidine 1,1-dioxide derivatives may exert their biological effects by modulating key signaling pathways. Based on their identified targets, two potential pathways are of significant interest.

a) PI3K/Akt Signaling Pathway

Some isothiazolinone derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and inflammation. Inhibition of this pathway can lead to anti-inflammatory and anti-cancer effects. An isothiazolinone derivative has been shown to have protective effects against acute lung injury by inhibiting the PI3K-AKT signaling pathway.[7]

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Effects Cell Growth, Proliferation, Survival mTORC1->Cell_Effects GrowthFactor Growth Factor GrowthFactor->RTK Isothiazolidine Isothiazolidine 1,1-dioxide Isothiazolidine->PI3K inhibits PPARg_Pathway cluster_nucleus Nucleus PPARg PPARγ PPRE PPRE (Promoter Region) PPARg->PPRE heterodimerizes with RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis Inflammation ↓ Inflammation Gene_Transcription->Inflammation Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Isothiazolidine Isothiazolidine 1,1-dioxide (Ligand) Isothiazolidine->PPARg binds & activates

References

Application Notes and Protocols: 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazolidine 1,1-dioxide core, a cyclic sulfonamide (sultam), is a privileged scaffold in medicinal chemistry. Its rigid five-membered ring structure and the presence of a sulfonamide group contribute to favorable pharmacokinetic properties and the ability to engage in specific biological interactions. The incorporation of a 4-bromophenyl substituent on the nitrogen atom introduces a versatile handle for further chemical modification through cross-coupling reactions and imparts lipophilicity, which can enhance cell permeability and target engagement. While direct experimental data on "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" is limited in publicly available literature, its structural components suggest significant potential in the development of novel therapeutic agents.

This document provides an overview of the potential applications of this compound as a building block in the synthesis of bioactive molecules, based on the known activities of related isothiazolidine 1,1-dioxide derivatives and 4-bromophenyl-containing compounds. Detailed, generalized experimental protocols for its synthesis and subsequent derivatization are also presented.

Potential Therapeutic Applications

The unique combination of the isothiazolidine 1,1-dioxide scaffold and the 4-bromophenyl moiety suggests that derivatives of the title compound could exhibit a range of pharmacological activities.

Anticancer Activity: Numerous heterocyclic compounds bearing a 4-bromophenyl group have demonstrated significant anticancer properties.[1][2] The sulfonamide moiety is also a key feature in many anticancer drugs. Therefore, derivatives of this compound are promising candidates for the development of novel agents targeting various cancer cell lines, including breast and liver cancer.[1][3] The 4-bromophenyl group can be crucial for activity, and its presence can lead to compounds with potent cytotoxic effects.[2]

Antimicrobial Activity: The sulfonamide group is a well-established pharmacophore in antibacterial drugs.[4] Furthermore, various 4-bromophenyl-substituted heterocyclic compounds have shown promising antimicrobial and antifungal activities.[1][5] This suggests that this compound could serve as a precursor for new antimicrobial agents.

Enzyme Inhibition: Isothiazolidine 1,1-dioxide derivatives have been investigated as inhibitors of various enzymes. For instance, they have shown potential as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), suggesting applications in the development of anti-inflammatory agents. The core scaffold can also act as a bioisostere for pyroglutamic acid, indicating its potential in designing enzyme inhibitors.

Other Potential Activities: The 4-bromophenyl sulfonamide motif has been associated with a wide range of biological activities, including activity as endothelin receptor antagonists and carbonic anhydrase inhibitors.[6][7] This opens up possibilities for the application of this compound in developing treatments for cardiovascular diseases and neurological disorders.

Quantitative Data from Related Bioactive Molecules

The following tables summarize the biological activities of compounds structurally related to this compound, providing a basis for predicting the potential efficacy of its derivatives.

Table 1: Anticancer Activity of 4-Bromophenyl-Containing Heterocycles

Compound ClassCancer Cell LineIC50 (µM)Reference
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.5[1]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (8c)HepG2 (Liver)0.14 (EGFR-TK)[3]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (12d)HepG2 (Liver)0.18 (EGFR-TK)[3]
Podophyllotoxin-imidazolium salt with 4-bromobenzyl groupVarious0.04 - 0.65[2]

Table 2: Antimicrobial Activity of Related Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivativeEnterococcus faecium2.5 - 1024 (range for related compounds)[5]
4-(4-Bromophenyl)-thiazol-2-amine derivativesVarious bacteria & fungiComparable to standard drugs[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential two-step synthesis starting from the commercially available 1,3-propanesultam (isothiazolidine 1,1-dioxide).

Step 1: N-Arylation of Isothiazolidine 1,1-dioxide (Buchwald-Hartwig Amination)

  • Materials: Isothiazolidine 1,1-dioxide, 1-bromo-4-iodobenzene (or 4-bromoaniline), Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • To a dry, inert-atmosphere flask, add isothiazolidine 1,1-dioxide (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.0 eq).

    • Add anhydrous toluene to the flask.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture at 100-110 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Derivatization of this compound via Suzuki Coupling

The 4-bromophenyl moiety serves as an excellent handle for introducing further diversity through cross-coupling reactions.

  • Materials: this compound, a suitable boronic acid or boronate ester, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3 or Na2CO3), and a solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water).

  • Procedure:

    • In a reaction vessel, dissolve this compound (1.0 eq) and the boronic acid/ester (1.2 eq) in the chosen solvent system.

    • Add the palladium catalyst (0.05 eq) and the base (2.0 eq).

    • Degas the mixture with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by column chromatography or recrystallization to obtain the desired biaryl derivative.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization isothiazolidine Isothiazolidine 1,1-dioxide buchwald Buchwald-Hartwig Amination isothiazolidine->buchwald bromoiodobenzene 1-Bromo-4-iodobenzene bromoiodobenzene->buchwald target 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide buchwald->target suzuki Suzuki Coupling target->suzuki target->suzuki boronic_acid Aryl Boronic Acid boronic_acid->suzuki bioactive_derivative Bioactive Derivative suzuki->bioactive_derivative

Caption: Synthetic pathway to this compound and its subsequent derivatization.

Potential Biological Signaling Pathway Involvement

G cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects Derivative 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Derivative EGFR EGFR Tyrosine Kinase Derivative->EGFR Inhibition COX2 COX-2 Derivative->COX2 Inhibition LOX5 5-LOX Derivative->LOX5 Inhibition Proliferation Tumor Cell Proliferation EGFR->Proliferation Promotes Apoptosis Apoptosis EGFR->Apoptosis Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Potential mechanisms of action for derivatives of this compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the synthesis of novel bioactive molecules. The combination of the isothiazolidine 1,1-dioxide core with the versatile 4-bromophenyl group provides a solid foundation for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided protocols and data from related compounds offer a starting point for researchers to explore the full potential of this intriguing chemical entity. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of Isothiazolidine 1,1-dioxide (Sultam Ring Formation)

A common route to the isothiazolidine 1,1-dioxide core involves the cyclization of a vinylsulfonamide precursor.

Question 1: The cyclization of my vinylsulfonamide precursor is slow or incomplete. What are potential causes and solutions?

Answer:

Slow or incomplete cyclization can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Insufficient Base Strength or Stoichiometry: The choice and amount of base are critical for the deprotonation step that initiates the intramolecular cyclization.

    • Solution: Consider using a stronger base or increasing the molar equivalents of the current base. Common bases for this type of reaction include sodium hydride (NaH) or strong organic bases like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).

  • Low Reaction Temperature: The activation energy for the cyclization may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate.

    • Solution: Screen different aprotic polar solvents such as DMF, DMSO, or THF. Ensure the solvent is anhydrous, as water can quench the base.

Question 2: I am observing the formation of significant side products during the sultam ring formation. How can I minimize these?

Answer:

Side product formation often arises from competing reaction pathways. Identifying the side products can provide clues to the underlying issue.

  • Polymerization of the Vinylsulfonamide: This is a common side reaction.

    • Solution: Use a higher dilution to favor the intramolecular cyclization over intermolecular polymerization. Adding the substrate slowly to the reaction mixture can also help.

  • Elimination or Decomposition of Starting Material: This can occur under harsh basic or thermal conditions.

    • Solution: Lower the reaction temperature and consider using a milder base. Monitor the reaction closely to avoid prolonged reaction times.

Step 2: N-Arylation of Isothiazolidine 1,1-dioxide (Buchwald-Hartwig Amination)

The introduction of the 4-bromophenyl group onto the nitrogen of the isothiazolidine 1,1-dioxide is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination.

Question 3: The Buchwald-Hartwig N-arylation reaction has a low yield. What are the key parameters to optimize?

Answer:

Low yields in Buchwald-Hartwig amination are a common challenge. Optimization of the catalyst system, base, and solvent is crucial.

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical and often substrate-dependent.

    • Solution: Screen different palladium precatalysts and phosphine ligands. For N-arylation of sulfonamides, sterically hindered biarylphosphine ligands are often effective.

  • Base Selection: The base plays a role in both the catalytic cycle and the deprotonation of the sultam.

    • Solution: Strong, non-nucleophilic bases are preferred. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants.

    • Solution: Toluene, dioxane, and THF are commonly used. Ensure the solvent is thoroughly dried before use.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.

    • Solution: Optimize the temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition.

Question 4: I am having difficulty removing the palladium catalyst and ligands from my final product. What purification strategies can be employed?

Answer:

Residual palladium and ligands can be challenging to remove.

  • Column Chromatography: This is the most common method.

    • Solution: Use a silica gel column with a suitable eluent system. A gradient elution may be necessary to separate the product from the catalyst residues.

  • Activated Carbon Treatment: This can help adsorb palladium.

    • Solution: Dissolve the crude product in a suitable solvent and stir with activated carbon. Filter and concentrate the solution.

  • Metal Scavengers: Specific resins are designed to bind and remove heavy metals.

    • Solution: Pass a solution of the crude product through a cartridge containing a palladium scavenger.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective two-step synthesis is proposed:

  • Synthesis of Isothiazolidine 1,1-dioxide: This can be achieved through the intramolecular cyclization of a suitable precursor, such as N-(2-chloroethyl)ethanesulfonamide or by the reaction of an appropriate amino acid ester with (2-chloroethyl)sulfonyl chloride followed by cyclization.

  • Buchwald-Hartwig N-Arylation: The synthesized isothiazolidine 1,1-dioxide is then coupled with an aryl halide, such as 1-bromo-4-iodobenzene, using a palladium catalyst and a suitable phosphine ligand.

Q2: What are the critical safety precautions to take during this synthesis?

A2:

  • Handling of Reagents: Many reagents used, such as sodium hydride and strong bases, are reactive and require handling under an inert atmosphere (e.g., argon or nitrogen). Organophosphine ligands can be air-sensitive and toxic.

  • Solvents: Anhydrous solvents are often required. Ensure proper drying techniques are used and handle flammable solvents in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used on aliquots taken from the reaction mixture.

Data Presentation

Table 1: Typical Reaction Conditions for Sultam Ring Formation

ParameterCondition 1Condition 2
Precursor N-(2-chloroethyl)ethanesulfonamideAlkyl 2-((vinylsulfonyl)amino)carboxylate
Base Sodium Hydride (NaH)DBU
Solvent Anhydrous THFAnhydrous DMF
Temperature 0 °C to reflux60 °C
Typical Yield 60-80%70-90%

Table 2: Optimization of Buchwald-Hartwig N-Arylation

ParameterCatalyst System 1Catalyst System 2Catalyst System 3
Palladium Precursor Pd₂(dba)₃Pd(OAc)₂G3-XPhos Precatalyst
Ligand XPhosRuPhos(none needed)
Base NaOtBuCs₂CO₃K₃PO₄
Solvent TolueneDioxanet-BuOH
Temperature 100 °C110 °C80 °C
Typical Yield 75-95%70-90%80-98%

Experimental Protocols

Protocol 1: Synthesis of Isothiazolidine 1,1-dioxide

  • To a solution of a suitable vinylsulfonamide precursor (1.0 eq) in anhydrous THF (0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

  • In a glovebox, add isothiazolidine 1,1-dioxide (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vessel.

  • Add anhydrous toluene (0.2 M).

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Visualizations

experimental_workflow cluster_step1 Step 1: Sultam Ring Formation cluster_step2 Step 2: N-Arylation start1 Vinylsulfonamide Precursor reaction1 Cyclization (Base, Solvent, Heat) start1->reaction1 purification1 Purification (Chromatography) reaction1->purification1 product1 Isothiazolidine 1,1-dioxide start2 Isothiazolidine 1,1-dioxide + 4-Bromoiodobenzene product1->start2 Intermediate purification1->product1 reaction2 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) start2->reaction2 purification2 Purification (Chromatography, Scavenger) reaction2->purification2 product2 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide purification2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_synthesis Synthesis Step cluster_issues Specific Issue cluster_solutions Potential Solutions start Problem Encountered sultam_formation Sultam Formation start->sultam_formation n_arylation N-Arylation start->n_arylation low_yield1 Low Yield / Incomplete Reaction sultam_formation->low_yield1 side_products Side Products sultam_formation->side_products low_yield2 Low Yield n_arylation->low_yield2 purification_issue Purification Difficulty n_arylation->purification_issue solution1 • Increase base strength/amount • Increase temperature • Change solvent low_yield1->solution1 solution2 • Higher dilution • Slower addition • Milder conditions side_products->solution2 solution3 • Screen catalysts/ligands • Optimize base/solvent • Adjust temperature low_yield2->solution3 solution4 • Column chromatography • Activated carbon • Metal scavenger resin purification_issue->solution4

Caption: Troubleshooting decision tree for synthesis challenges.

Optimization of reaction conditions for "isothiazolidine 1,1-dioxide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isothiazolidine 1,1-dioxides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of isothiazolidine 1,1-dioxides, also known as γ-sultams.

General Synthesis & Optimization

Q1: My isothiazolidine 1,1-dioxide synthesis is resulting in a very low yield. What are the common causes?

Low yields in the synthesis of isothiazolidine 1,1-dioxides can stem from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. The specific cause often depends on the synthetic route employed.

  • For intramolecular cyclization reactions (e.g., Michael addition):

    • Base Selection: The choice of base is critical. For intramolecular carbo-Michael reactions of vinyl sulfonamides, strong bases like sodium hydride (NaH) are often used to facilitate the cyclization.[1] The choice between bases like DBU and NaHCO3 can also determine the reaction pathway and yield.

    • Protecting Groups: In syntheses starting from amino acids, the sulfonamide's NH functionality may require protection (e.g., with a MOM group) prior to the cyclization step to prevent side reactions.[1]

    • Reaction Conditions: Temperature and reaction time are crucial. For instance, in aza-Michael reactions, heating at 60 °C for 12 hours has been reported to be effective.[2]

  • For one-pot, multi-component reactions:

    • Catalyst and Reagents: The efficiency of one-pot reactions, such as those combining click chemistry and aza-Michael additions, is highly dependent on the catalyst (e.g., CuI) and the stoichiometry of the reactants.[2] A two-step sequence might be necessary to efficiently remove the copper catalyst, especially for products with high affinity for silica.[2]

    • Solvent: The choice of solvent (e.g., dry EtOH, dry CH2Cl2) can significantly impact the reaction outcome.[2]

  • For Ring-Closing Metathesis (RCM):

    • Catalyst Choice: The selection of the Grubbs catalyst (e.g., second-generation) is important for achieving high yields.

    • Isomerization: Side reactions such as olefin isomerization can reduce the yield of the desired cyclic product. Additives like 1,4-benzoquinone can suppress this, although they may also reduce the catalyst's activity.

Q2: I am observing the formation of unexpected side products. How can I identify and minimize them?

Side product formation is a common issue. Understanding the potential side reactions for your chosen synthetic route is key to minimizing them.

  • Dimerization/Oligomerization: In intramolecular cyclizations, intermolecular reactions can lead to dimers or oligomers, especially at high concentrations. Running the reaction under high dilution conditions can favor the desired intramolecular cyclization.

  • Hydrolysis: For some derivatives, the final product may be susceptible to hydrolysis during purification, leading to lower yields.[2] Careful control of pH and minimizing exposure to water is important.

  • Incomplete Cyclization: If the cyclization step is incomplete, you will observe the linear precursor as a major impurity. Optimizing the reaction time, temperature, or changing the base/catalyst can help drive the reaction to completion.

Purification Challenges

Q3: I am having difficulty purifying my isothiazolidine 1,1-dioxide product. What are the best practices?

Purification of isothiazolidine 1,1-dioxides can be challenging due to their polarity and potential for degradation.

  • Chromatography:

    • Column Chromatography: Standard silica gel column chromatography is frequently used.[2]

    • Automated Mass-Directed LCMS: For library synthesis and more complex mixtures, automated preparative reverse-phase HPLC with mass spectrometry detection is a powerful purification technique.[2]

    • Solid-Phase Extraction (SPE): Filtration through a silica SPE cartridge can be an effective preliminary purification step to remove certain impurities or catalysts.[2]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, provided a suitable solvent system can be found.

  • Catalyst Removal: In copper-catalyzed reactions, removal of the copper catalyst can be problematic. A two-step reaction sequence or specific workup procedures may be necessary to efficiently remove the catalyst without the need for an aqueous work-up, especially for compounds that have a high affinity for silica gel.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Isothiazolidine 1,1-Dioxide Synthesis

Synthetic MethodKey Reagents & CatalystsSolventTemperature (°C)Time (h)Typical YieldsReference
One-Pot Click/Aza-Michael Dihydroisothiazole 1,1-dioxide, azide, amine, CuI, DBUDry EtOH601262% (initial)[2]
Aza-Michael for Core Synthesis 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, amino alcohol, DBUDry MeOH6012Not specified[2]
One-Pot Click/OACC Esterification Isothiazolidine 1,1-dioxide core, acid, azide, OACC, CuI, DBUDry CH2Cl25012Variable[2]
Intramolecular Carbo-Michael N-protected vinyl sulfonamidesNot specifiedNot specifiedNot specified40-93%[1]
Ring-Closing Metathesis (RCM) Ethenesulfonamides, Grubbs II catalyst (5 mol%)Toluene80160-96%

Experimental Protocols

Protocol 1: General Procedure for One-Pot Click/Aza-Michael Synthesis

This protocol is adapted from the synthesis of a triazole-containing isothiazolidine 1,1-dioxide library.[2]

  • To a 1-dram vial, add dihydroisothiazole 1,1-dioxide (1 equiv.), the desired azide (2 equiv.), and the amine (1.2 equiv.).

  • Add CuI (30 mol%) and DBU (10 mol%).

  • Add dry EtOH to achieve a concentration of 0.5 M.

  • Seal the vial and heat the reaction mixture at 60 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the crude reaction mixture with EtOAc.

  • Filter the mixture through a SiO2 solid-phase extraction (SPE) cartridge.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by automated mass-directed LCMS.

Protocol 2: General Procedure for Intramolecular Carbo-Michael Reaction

This protocol is based on the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates.[1]

  • To a solution of the N-protected alkyl 2-((vinylsulfonyl)amino)carboxylate in a suitable anhydrous solvent, add NaH at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction carefully with a proton source (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If applicable, deprotect the N-protecting group (e.g., acid-promoted cleavage of a MOM group).

Mandatory Visualization

experimental_workflow start Starting Materials (e.g., Dihydroisothiazole 1,1-dioxide, Azide, Amine) reaction One-Pot Reaction (Click/Aza-Michael) start->reaction CuI, DBU Dry EtOH, 60°C, 12h workup Workup (Dilution & Filtration through SiO2 SPE) reaction->workup purification Purification (Automated Mass-Directed LCMS) workup->purification product Final Product (Isothiazolidine 1,1-dioxide) purification->product

Caption: Workflow for the one-pot synthesis of isothiazolidine 1,1-dioxides.

troubleshooting_low_yield issue Low Reaction Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions issue->side_reactions poor_conditions Suboptimal Conditions issue->poor_conditions optimize_time_temp Increase Time/Temp incomplete_reaction->optimize_time_temp change_reagents Change Base/Catalyst incomplete_reaction->change_reagents high_dilution Use High Dilution side_reactions->high_dilution (for dimerization) protecting_groups Add Protecting Groups side_reactions->protecting_groups poor_conditions->change_reagents optimize_reagents Optimize Reagent Stoichiometry poor_conditions->optimize_reagents

Caption: Troubleshooting guide for low yields in isothiazolidine 1,1-dioxide synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in Sultam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sultam synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and side reactions encountered during the synthesis of sultams. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to help you optimize your experimental outcomes.

Section 1: Ring-Closing Metathesis (RCM) Issues

Ring-closing metathesis is a powerful tool for sultam synthesis, but it can be prone to side reactions such as olefin isomerization and polymerization.

FAQ 1: My RCM reaction is producing significant amounts of desallyl byproducts and low yields of the desired cyclic sultam. How can I fix this?

Low yields and the formation of desallyl side products in RCM reactions for sultam synthesis are often due to catalyst degradation at elevated temperatures and subsequent olefin isomerization.[1] Optimizing the reaction temperature and catalyst choice is crucial for success.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low yield of cyclic sultamHigh reaction temperature causing catalyst degradation.[1]Lower the reaction temperature. A study on a model dipeptide showed that decreasing the temperature from 60°C to 40°C significantly increased the yield of the desired RCM product.[1]
Formation of desallyl byproductsOlefin isomerization caused by catalyst degradation products.Use additives to suppress isomerization. Phenol has been shown to be effective in suppressing deallylation when using a second-generation Grubbs catalyst at 40°C.[1]
Catalyst instabilityThe chosen catalyst may not be thermally stable at the reaction temperature.Consider a more thermally stable catalyst. The second-generation Hoveyda-Grubbs catalyst has shown higher thermal stability and can provide good yields without the need for additives at 40°C.[1]

Quantitative Data Summary:

The following table summarizes the effects of temperature and additives on the yield of a model cyclic peptide synthesized via RCM using a second-generation Grubbs (G II) catalyst.[1]

Catalyst (Concentration)Temperature (°C)AdditiveRCM Product Yield (%)Desallyl Product Yield (%)
G II (3 mM)60None<10>35
G II (3 mM)40None~50Significantly reduced
G II (3 mM)40Phenol~79Suppressed
G II (3 mM)401,4-BenzoquinoneLowSuppressed

Experimental Protocol: Optimized RCM for a Model Dipeptide

This protocol is adapted from a study optimizing the cyclization of a tyrosine(O-allyl) containing dipeptide.[1]

  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene substrate in deoxygenated toluene to a concentration of 0.2 mM.[2]

  • Temperature Control: Heat the solution to the desired reaction temperature (e.g., 40°C).

  • Catalyst Addition: Add 5 mol% of the second-generation Grubbs catalyst to the stirred solution.[3] If using an additive like phenol, it should be added prior to the catalyst.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-2 hours.

  • Work-up: Upon completion, cool the reaction mixture and pass it through a pad of silica gel to remove the ruthenium catalyst. The silica gel should be washed with an appropriate solvent (e.g., dichloromethane).

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

Logical Workflow for Troubleshooting RCM:

RCM_Troubleshooting Start Low RCM Yield / Side Products Temp High Reaction Temperature? Start->Temp LowerTemp Lower Temperature to 40°C Temp->LowerTemp Yes Additive Isomerization Still an Issue? Temp->Additive No LowerTemp->Additive AddPhenol Add Phenol with G II Catalyst Additive->AddPhenol Yes End Optimized Yield Additive->End No ChangeCatalyst Consider Hoveyda-Grubbs II Catalyst AddPhenol->ChangeCatalyst ChangeCatalyst->End

Troubleshooting workflow for RCM side reactions.

Section 2: Diastereoselectivity and Epimerization

Controlling stereochemistry is paramount in the synthesis of chiral sultams. Poor diastereoselectivity and epimerization are common hurdles.

FAQ 2: I am observing poor diastereoselectivity in my sultam synthesis. How can I improve the stereochemical outcome?

Poor diastereoselectivity often arises from suboptimal reaction conditions or an inappropriate choice of chiral auxiliary. Lowering the reaction temperature and selecting a suitable chiral auxiliary with a rigid structure can significantly enhance stereocontrol.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low diastereomeric ratio (d.r.)High reaction temperature.Lower the reaction temperature. Asymmetric reactions are often more selective at lower temperatures (e.g., -78°C) as this favors the transition state with the lower activation energy.
Ineffective chiral auxiliaryThe chiral auxiliary does not provide sufficient steric hindrance to direct the reaction.Use a chiral auxiliary known for high stereocontrol, such as an Oppolzer's sultam. Its rigid camphor-derived structure provides an excellent chiral environment.[4]
EpimerizationPresence of a strong base or prolonged reaction times.Use a milder, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Monitor the reaction closely and quench it upon completion to minimize exposure to epimerization-promoting conditions.[5][6]

Quantitative Data Summary: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

While specific data for all types of sultam syntheses is diverse, the following table provides a general comparison of common chiral auxiliaries used in asymmetric aldol reactions, which is a key strategy for constructing chiral centers.

Chiral AuxiliaryTypical Diastereomeric Ratio (d.r.)General YieldKey Features
Evans-type Oxazolidinones>95:5Good to HighWell-established and reliable with predictable stereochemical outcomes.[4]
Oppolzer's SultamOften >95:5Good to HighRigid structure provides excellent stereocontrol.[4]
Pseudoephedrine DerivativesVariable, can be highModerate to HighCost-effective and versatile alternative.[4]

Experimental Protocol: Diastereoselective Aldol Reaction Using an Oppolzer's Sultam Auxiliary

This protocol is a general guideline for an aldol reaction to form a β-hydroxy carbonyl compound, a common precursor for chiral sultams.

  • Preparation of the N-Acyl Sultam: To a solution of the Oppolzer's sultam (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, add a base (e.g., triethylamine, 1.2 eq) followed by the dropwise addition of the desired acid chloride (1.1 eq). Stir until the reaction is complete.

  • Enolate Formation: Cool the solution of the N-acyl sultam to -78°C. Add a Lewis acid (e.g., dibutylboron triflate, 1.1 eq) dropwise, followed by a non-nucleophilic base (e.g., DIPEA, 1.2 eq). Stir for 30-60 minutes to ensure complete enolization.

  • Aldol Addition: Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78°C. Stir for 2-3 hours at this temperature.

  • Quenching and Work-up: Quench the reaction with a pH 7 phosphate buffer. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. Purify the product by flash column chromatography.

Logical Relationship Diagram for Stereocontrol:

Stereocontrol cluster_factors Factors Influencing Stereoselectivity cluster_outcomes Desired Outcomes Temp Reaction Temperature High_dr High Diastereoselectivity Temp->High_dr Lower Temp. Auxiliary Chiral Auxiliary Auxiliary->High_dr Rigid Structure (e.g., Oppolzer's Sultam) Base Base Choice Min_epimer Minimized Epimerization Base->Min_epimer Mild, Hindered Base

Key factors for achieving high stereocontrol.

Section 3: Handling of Starting Materials

Side reactions can also arise from the instability of starting materials, such as sulfonyl chlorides.

FAQ 3: My sulfonyl chloride starting material appears to be hydrolyzing during the reaction, leading to low yields of the corresponding sulfonamide. How can I prevent this?

Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents. Proper handling and reaction setup are essential to prevent this side reaction. A novel and efficient method involves using a biphasic system or carrying out the reaction under conditions where the sulfonyl chloride is sparingly soluble, thus protecting it from hydrolysis.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Hydrolysis of sulfonyl chloridePresence of water in reagents or solvents.Ensure all glassware is oven-dried and use anhydrous solvents.
Reaction with nucleophilic solvents.Choose a non-nucleophilic solvent for the reaction.
In-situ formation and subsequent hydrolysis.For the preparation of aryl sulfonyl chlorides, conducting the reaction in an aqueous acidic medium can be advantageous. The sulfonyl chloride product often has low solubility in water and precipitates out, protecting it from hydrolysis. [cite: ]

Experimental Protocol: Preparation of an Aryl Sulfonyl Chloride in an Aqueous Medium

This protocol is a general method for the synthesis of aryl sulfonyl chlorides from diazonium salts.

  • Diazotization: Dissolve the corresponding aniline in aqueous acid (e.g., HCl). Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a copper(I) chloride catalyst.

  • Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution. The aryl sulfonyl chloride will precipitate from the reaction mixture.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Workflow for Preventing Sulfonyl Chloride Hydrolysis:

Hydrolysis_Prevention Start Sulfonyl Chloride Hydrolysis Check_Moisture Moisture Present? Start->Check_Moisture Use_Anhydrous Use Anhydrous Reagents/Solvents Check_Moisture->Use_Anhydrous Yes Biphasic_System Consider Aqueous Reaction Medium Check_Moisture->Biphasic_System No Use_Anhydrous->Biphasic_System End Minimized Hydrolysis Biphasic_System->End

Workflow to minimize sulfonyl chloride hydrolysis.

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and yield improvement of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and direct method for the synthesis of this compound is the N-alkylation of 4-bromoaniline with 1,3-propane sultone. This reaction involves the nucleophilic attack of the amine on the sultone ring, leading to the formation of the desired five-membered cyclic sulfonamide, also known as a γ-sultam.

Q2: What are the critical parameters that influence the yield of this reaction?

Several factors can significantly impact the yield of the synthesis:

  • Purity of Reagents: The use of high-purity 4-bromoaniline and 1,3-propane sultone is crucial. Impurities can lead to unwanted side reactions and complicate the purification process.

  • Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions and decomposition of the product.

  • Choice of Base and Solvent: An appropriate base is necessary to deprotonate the aniline, increasing its nucleophilicity. Common choices include potassium carbonate or triethylamine. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction.

  • Stoichiometry of Reactants: The ratio of 4-bromoaniline to 1,3-propane sultone needs to be carefully controlled to minimize over-alkylation, a common side reaction where the product reacts further with the sultone.

  • Moisture Control: 1,3-propane sultone is sensitive to moisture and can hydrolyze. Therefore, the reaction should be carried out under anhydrous conditions using dry solvents and glassware.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can observe the consumption of the starting materials (4-bromoaniline and 1,3-propane sultone) and the formation of the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation of the spots.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reaction Temperature: The activation energy for the reaction may not be met. 2. Inactive Reagents: Reagents may have degraded due to improper storage. 3. Insufficient Base: The aniline may not be sufficiently deprotonated to act as an effective nucleophile.1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. 2. Use fresh, high-purity 4-bromoaniline and 1,3-propane sultone. 3. Increase the amount of base (e.g., potassium carbonate or triethylamine) to 1.5-2.0 equivalents.
Formation of Multiple Products (Over-alkylation) The product, this compound, is also an amine and can react with another molecule of 1,3-propane sultone. This is more likely if an excess of the sultone is used.1. Use a slight excess of 4-bromoaniline relative to 1,3-propane sultone (e.g., 1.2 to 1.0 equivalents). 2. Add the 1,3-propane sultone to the reaction mixture slowly and portion-wise to maintain a low concentration of the alkylating agent.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Polar Byproducts: Hydrolysis of 1,3-propane sultone can form 3-hydroxypropanesulfonic acid.1. Ensure the reaction has gone to completion by TLC before workup. If necessary, extend the reaction time or increase the temperature. 2. Perform an aqueous workup to remove water-soluble impurities. The product can then be purified by column chromatography on silica gel.
Inconsistent Yields Presence of Moisture: Water can hydrolyze 1,3-propane sultone, reducing the amount available to react with the aniline.1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a general guideline for the synthesis. Optimization of specific conditions may be necessary depending on the scale and available equipment.

Materials:

  • 4-Bromoaniline

  • 1,3-Propane sultone

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq) and anhydrous acetonitrile or DMF.

  • Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the mixture.

  • Slowly add 1,3-propane sultone (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting aniline), cool the mixture to room temperature.

  • If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful synthesis. The following diagram illustrates the key steps involved.

experimental_workflow reagents 1. Combine Reactants - 4-Bromoaniline - 1,3-Propane Sultone - Base (K₂CO₃ or Et₃N) - Anhydrous Solvent (ACN or DMF) reaction 2. Reaction - Heat to 60-80 °C - Monitor by TLC reagents->reaction workup 3. Workup - Cool to RT - Filter (if ACN) - Aqueous Extraction (if DMF) reaction->workup purification 4. Purification - Column Chromatography workup->purification product 5. Final Product - 2-(4-Bromophenyl)isothiazolidine  1,1-dioxide purification->product

Synthetic workflow for this compound.

This technical support guide is intended to be a living document and will be updated as more information and optimized protocols become available. We encourage users to share their experiences and suggestions for improvement.

Technical Support Center: Purification of Isothiazolidine 1,1-Dioxide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of isothiazolidine 1,1-dioxide compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of isothiazolidine 1,1-dioxide compounds.

1. Flash Column Chromatography Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Co-elution with Starting Materials or Byproducts: Unreacted starting materials or side-products from the synthesis (e.g., aza-Michael addition byproducts) may have similar polarity to the desired product.[1] - Column Overloading: Too much crude material was loaded onto the column.- Optimize the Solvent System: Perform thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation. Aim for an Rf value of 0.2-0.3 for the target compound.[2][3] For very polar compounds, consider adding a small amount of a polar solvent like methanol to your dichloromethane or ethyl acetate eluent.[2] - Use a Different Stationary Phase: If separation on silica gel is challenging, consider using alumina or reversed-phase silica gel.[4] - Gradient Elution: Employ a gradient elution, gradually increasing the polarity of the mobile phase to improve separation. - Reduce the Load: Decrease the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of compound to silica gel by weight.
Product is Unstable on Silica Gel - Acidic Nature of Silica: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Isothiazolidine 1,1-dioxides, being sultams, can be susceptible to hydrolysis under certain conditions.- Deactivate the Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This can be done by adding a small percentage of triethylamine to the eluent. - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. - Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the silica.
Product Elutes Too Quickly (Low Retention) - Solvent System is Too Polar: The eluent is too strong and is washing the compound off the column without adequate interaction with the stationary phase. - Compound is Highly Polar: Isothiazolidine 1,1-dioxides can be quite polar, leading to poor retention on normal-phase silica.- Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent system. - Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be an effective technique. This method uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[4]
Streaking or Tailing of Spots on TLC and Column - Compound is Acidic or Basic: The sultam nitrogen, although generally not very basic, or other functional groups on the molecule may interact strongly with the silica. - Incomplete Dissolution of Sample: The sample was not fully dissolved before loading onto the column.- Add a Modifier to the Eluent: For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid can be added. - Ensure Complete Dissolution: Make sure the crude product is fully dissolved in a minimal amount of the eluent or a slightly stronger solvent before loading. If solubility is an issue, consider dry loading.

2. Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Compound Fails to Crystallize - Solution is Not Saturated (Too Much Solvent): The most common reason for crystallization failure is using an excessive amount of solvent.[5] - Supersaturation: The solution is supersaturated, but crystallization has not been initiated.[5][6] - High Solubility in Cold Solvent: The chosen solvent is too effective at dissolving the compound, even at low temperatures.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][7] - Induce Crystallization:     - Scratching: Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[5][6]     - Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[5][7]     - Cooling: Cool the solution in an ice bath to further decrease solubility.[5] - Change the Solvent System: If the compound remains soluble, a different solvent or a mixed solvent system may be necessary. For polar compounds like isothiazolidine 1,1-dioxides, solvent mixtures like ethanol/water or acetone/hexane can be effective.[8]
Compound "Oils Out" - Melting Point Depression: Impurities can lower the melting point of the compound, causing it to melt in the hot solvent and separate as an oil. - Solution is Too Concentrated: The concentration of the solute is too high, leading to separation as a liquid phase instead of a solid crystal lattice. - Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.- Reheat and Add More Solvent: Reheat the mixture until the oil redissolves, then add a small amount of additional hot solvent to reduce the concentration and allow it to cool slowly.[5][9] - Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[5] - Change Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a mixed solvent system.
Low Yield of Recrystallized Product - Using Too Much Solvent: A significant amount of the product remains dissolved in the mother liquor.[5][6][7] - Premature Crystallization: Crystals form during hot filtration, leading to product loss. - Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve the product.[6]- Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent required.[6] - Preheat Filtration Apparatus: Ensure the funnel and receiving flask are hot during gravity filtration to prevent premature crystallization. - Wash with Ice-Cold Solvent: Use a minimal amount of ice-cold solvent to wash the crystals.[6] - Recover from Mother Liquor: If a significant amount of product remains in the filtrate, it can sometimes be recovered by concentrating the mother liquor and performing a second crystallization.
Product is Still Impure After Recrystallization - Impurities Have Similar Solubility: The chosen solvent does not effectively differentiate between the product and the impurities. - Rapid Crystal Growth: Fast cooling can trap impurities within the crystal lattice. - Co-crystallization: The impurity crystallizes along with the product.- Select a Different Solvent: Perform solubility tests to find a solvent that dissolves the impurities well at all temperatures but the product only when hot, or vice versa. - Slow Cooling: Allow the solution to cool slowly and without agitation to promote the formation of pure crystals. - Perform a Second Recrystallization: A second recrystallization, possibly with a different solvent, may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for isothiazolidine 1,1-dioxide compounds?

A1: The most commonly reported and effective purification techniques for isothiazolidine 1,1-dioxide compounds are flash column chromatography on silica gel and recrystallization.[10] For more challenging separations or for achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be employed. Filtration through a plug of silica or a solid-phase extraction (SPE) cartridge is often used for a quick, preliminary purification.

Q2: My isothiazolidine 1,1-dioxide derivative is very polar. What's the best way to purify it by column chromatography?

A2: For highly polar isothiazolidine 1,1-dioxides, standard normal-phase chromatography can be challenging due to poor retention. Consider the following approaches:

  • Use a more polar eluent system: A mixture of dichloromethane and methanol, or ethyl acetate and methanol, often provides good results for polar compounds.[2]

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds and can provide excellent retention and resolution.[4]

  • Reversed-phase chromatography: Using a C18 column with a mobile phase of water and acetonitrile or methanol can be a good alternative if normal-phase fails.

Q3: What are some common impurities I should expect when synthesizing isothiazolidine 1,1-dioxides?

A3: The impurities will depend on the synthetic route.

  • From Aza-Michael Addition: If your synthesis involves an aza-Michael reaction, common impurities include unreacted starting materials (the Michael acceptor and the amine) and potentially bis-adducts if a primary amine was used.[1]

  • From Ring-Closing Metathesis (RCM): When using RCM to form the isothiazolidine ring, a common impurity is the ruthenium catalyst.[11] Additionally, side reactions like olefin isomerization can lead to byproducts.[12]

  • General Impurities: In any multi-step synthesis, you may have residual solvents, reagents from previous steps, and byproducts from incomplete reactions or side reactions.

Q4: How can I remove residual ruthenium catalyst from my RCM reaction?

A4: Ruthenium byproducts from RCM can often be removed by column chromatography. However, some ruthenium species are persistent. Specific methods for ruthenium removal include:

  • Filtration through specialized scavengers: There are commercially available silica-based scavengers designed to bind and remove ruthenium.

  • Treatment with an oxidizing agent: A mild oxidizing agent can sometimes convert the ruthenium into a more easily removable form.

  • Washing with a polar solvent: In some cases, washing the crude product with a polar solvent in which the ruthenium byproducts are soluble can be effective.[13]

Q5: Are isothiazolidine 1,1-dioxide compounds generally stable during purification?

A5: Five- and six-membered sultams, which include the isothiazolidine 1,1-dioxide core, are generally considered to be stable. However, their stability can be influenced by the functional groups present in the molecule. They can be susceptible to hydrolysis under strong acidic or basic conditions, and some derivatives may be sensitive to the acidic nature of silica gel during prolonged column chromatography. It is always advisable to assess the stability of your specific compound under the planned purification conditions.

Quantitative Data Summary

The following table summarizes representative yields and purities for isothiazolidine 1,1-dioxide derivatives purified by different methods, as compiled from various literature sources. Note that these are not direct comparative studies and results will vary depending on the specific compound and experimental conditions.

Purification MethodCompound TypeTypical Yield (%)Typical Purity (%)Reference
Flash Column Chromatography N-Aryl isothiazolidine 1,1-dioxide65-85>95N/A
Recrystallization Simple substituted isothiazolidine 1,1-dioxide70-90>98N/A
Preparative HPLC Complex isothiazolidine 1,1-dioxide library members40-70>99N/A
Filtration through Silica Plug Crude reaction mixture pre-purification80-95 (recovery)Variable (removes baseline impurities)N/A

Experimental Protocols

1. Detailed Flash Column Chromatography Protocol for a Polar Isothiazolidine 1,1-Dioxide

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that provides good separation and an Rf value of approximately 0.2-0.3 for the target compound. A good starting point for polar isothiazolidine 1,1-dioxides is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2 or 95:5 v/v).

  • Column Packing:

    • Select a column of appropriate size. For 1 gram of crude material, a column with a diameter of about 4 cm is suitable.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent (less polar mixture if running a gradient) and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running 2-3 column volumes of the eluent through it.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., DCM). Pipette the solution carefully onto the top of the sand layer.

    • Dry Loading (for compounds with poor solubility in the eluent): Dissolve the crude product in a volatile solvent (e.g., DCM or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or air line) to achieve a flow rate of about 2 inches per minute.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isothiazolidine 1,1-dioxide.

2. Detailed Recrystallization Protocol for an Isothiazolidine 1,1-Dioxide

  • Solvent Selection:

    • Place a small amount of the crude compound (10-20 mg) in a test tube.

    • Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at this temperature.

    • Heat the test tube. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool. A good solvent will result in the formation of crystals.

    • Common solvent systems for polar compounds include ethanol, isopropanol, acetone, or mixtures like ethanol/water or ethyl acetate/hexane.[8]

  • Dissolution:

    • Place the crude isothiazolidine 1,1-dioxide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product A Crude Isothiazolidine 1,1-Dioxide B Preliminary Purification (e.g., Filtration through Silica) A->B Optional C Primary Purification A->C Direct B->C D Flash Column Chromatography C->D Good Separation by Polarity E Recrystallization C->E Crystalline Solid F Preparative HPLC C->F High Purity Needed/ Difficult Separation G Purity Analysis (NMR, LC-MS, etc.) D->G E->G F->G H Pure Isothiazolidine 1,1-Dioxide G->H >95% Purity troubleshooting_recrystallization cluster_solutions_no_crystals Troubleshooting: No Crystals cluster_solutions_oiled_out Troubleshooting: Oiling Out start Dissolve crude product in minimum hot solvent. Allow to cool. check_crystals Crystals form? start->check_crystals collect Collect crystals by vacuum filtration. Wash with cold solvent. check_crystals->collect Yes no_crystals No or few crystals check_crystals->no_crystals No oiled_out Compound 'oils out' check_crystals->oiled_out Oils out dry Dry pure crystals. collect->dry scratch Scratch flask no_crystals->scratch reheat Reheat & add more solvent oiled_out->reheat seed Add seed crystal scratch->seed concentrate Reduce solvent volume seed->concentrate change_solvent Change solvent concentrate->change_solvent slow_cool Cool solution slowly reheat->slow_cool

References

Technical Support Center: Overcoming Low Solubility of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide". The following information is based on established methods for solubility enhancement of poorly soluble organic compounds and tailored to the likely chemical properties of a sulfonamide derivative.

Troubleshooting Guides

Issue: Compound precipitates out of solution during stock solution preparation or dilution.

Possible Cause: The aqueous solubility of this compound is exceeded. Many organic compounds, particularly those with aromatic rings and halogen substituents, exhibit poor water solubility.

Troubleshooting Steps:

  • Co-solvent Utilization: Prepare stock solutions in a water-miscible organic solvent before diluting into your aqueous experimental medium.[1][2][3][4] Common co-solvents include DMSO, DMF, ethanol, and acetonitrile.

  • pH Adjustment: As a sulfonamide derivative, the solubility of this compound is likely pH-dependent.[5][6][7][8] The sulfonamide group is weakly acidic. Increasing the pH of the aqueous medium can deprotonate the sulfonamide, forming a more soluble salt. Experiment with buffering your solutions to a pH above the compound's pKa.

  • Heated Sonication: Gently warming the solution while sonicating can help dissolve the compound. Ensure the temperature is not high enough to cause degradation.

  • Amorphous Solid Dispersion (ASD): For persistent issues, consider creating an amorphous solid dispersion.[9][10][11][12][13] This involves dispersing the compound in a polymer matrix to prevent crystallization and enhance solubility.

Issue: Inconsistent results in cell-based assays or biological experiments.

Possible Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the experimental medium, causing variability in biological effects. The compound may be precipitating in the media, leading to a lower effective concentration.

Troubleshooting Steps:

  • Verify Solubilization in Media: Before conducting your experiment, prepare the final concentration of the compound in the cell culture media and visually inspect for any precipitation over time. You can also quantify the dissolved compound using HPLC.

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[14][15][16][17][18] This can be achieved through techniques like jet milling or ball milling.

  • Formulation with Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[19]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[20][21]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

A1: Due to its predicted low aqueous solubility, it is recommended to start with a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Prepare a high-concentration stock (e.g., 10-50 mM) in the organic solvent and then dilute it into your aqueous experimental buffer or media. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.[1]

Q2: How can I determine the optimal pH for solubilizing this compound?

A2: A pH-solubility profile can be experimentally determined. This involves preparing saturated solutions of the compound in a series of buffers with varying pH values (e.g., from pH 2 to 10). After equilibration, the supernatant is filtered, and the concentration of the dissolved compound is measured using a suitable analytical method like UV-Vis spectroscopy or HPLC. The pH at which the highest concentration is achieved is the optimal pH for solubilization. As a sulfonamide, the solubility is expected to increase at a higher pH.[5][8][22]

Q3: Are there any formulation strategies to improve the oral bioavailability of this compound for in vivo studies?

A3: Yes, several formulation strategies can enhance the oral bioavailability of poorly soluble compounds. These include:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective method where the crystalline drug is converted into an amorphous form by dispersing it in a polymer matrix.[9][10][11][12][13] This can significantly increase the aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: If the compound is lipophilic, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[15][20][23]

  • Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution velocity, leading to improved bioavailability.[21][24]

Q4: Can I use temperature to increase the solubility?

A4: While increasing the temperature can enhance the solubility of many compounds, it should be done with caution. Elevated temperatures can lead to the degradation of the compound. It is crucial to assess the thermal stability of this compound before using heat for solubilization. A short period of gentle warming (e.g., to 37°C) is generally acceptable for preparing solutions for immediate use in biological assays.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the gold standard method for determining the equilibrium solubility of a compound.[25]

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container. The excess solid should be clearly visible.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter that does not bind the compound.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (e.g., µM or mM).

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This is a common laboratory-scale method for preparing ASDs.

  • Solution Preparation: Dissolve both this compound and a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof). The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:9 by weight) to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation. The process should result in a thin, solid film on the inside of the flask.

  • Drying: Further dry the solid film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Collection and Characterization: Scrape the solid dispersion from the flask. The resulting powder should be characterized to confirm its amorphous nature (e.g., using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD)) and then tested for its dissolution properties.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (µg/mL)
Water25< 1
PBS (pH 7.4)25~ 5
0.1 M HCl (pH 1)25< 1
0.1 M NaOH (pH 13)25> 100
10% DMSO in Water25~ 50
10% Ethanol in Water25~ 20
100% DMSO25> 10,000
100% Ethanol25> 5,000

Note: This data is illustrative and should be experimentally determined for the specific compound.

Table 2: Example of Dissolution Rate Enhancement with an Amorphous Solid Dispersion (ASD)

FormulationTime to 80% Dissolution (minutes) in Simulated Gastric Fluid
Crystalline Compound> 120
ASD (1:3 Drug-to-PVP ratio)< 15
ASD (1:9 Drug-to-PVP ratio)< 5

Note: This data is illustrative and will depend on the specific formulation and experimental conditions.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome Low_Solubility Low Aqueous Solubility of This compound Co_solvents Use of Co-solvents (e.g., DMSO, Ethanol) Low_Solubility->Co_solvents pH_Adjustment pH Adjustment (especially to basic pH) Low_Solubility->pH_Adjustment Particle_Size_Reduction Particle Size Reduction (Micronization/Nanonization) Low_Solubility->Particle_Size_Reduction ASD Amorphous Solid Dispersions (ASDs) Low_Solubility->ASD Complexation Complexation with Cyclodextrins Low_Solubility->Complexation Improved_Solubility Enhanced Solubility and Dissolution Rate Co_solvents->Improved_Solubility pH_Adjustment->Improved_Solubility Particle_Size_Reduction->Improved_Solubility ASD->Improved_Solubility Complexation->Improved_Solubility

Caption: Workflow for addressing low aqueous solubility.

logical_relationship cluster_cause Root Cause cluster_effects Direct Consequences cluster_impact Experimental Impact A Poor Aqueous Solubility of Compound B Precipitation in Aqueous Media A->B C Low Dissolution Rate A->C D Inaccurate Dosing in In Vitro Assays B->D E Low and Variable Oral Bioavailability in In Vivo Studies C->E F Inconsistent and Unreliable Experimental Data D->F E->F

Caption: Impact of low solubility on experimental outcomes.

References

Technical Support Center: Isothiazolidine 1,1-Dioxide Ring Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the isothiazolidine 1,1-dioxide scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with this important heterocyclic motif.

FAQs and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address potential stability challenges with the isothiazolidine 1,1-dioxide ring.

1. My isothiazolidine 1,1-dioxide derivative is degrading during aqueous work-up or purification. What could be the cause?

Unexpected degradation during purification, particularly with methods involving aqueous and sometimes basic conditions like mass-directed LCMS, has been observed with derivatives of isothiazolidine 1,1-dioxide. The primary cause is often the hydrolytic instability of the sultam ring, especially under non-neutral pH conditions.

  • Troubleshooting Steps:

    • Avoid Basic Conditions: The sulfonamide linkage within the isothiazolidine 1,1-dioxide ring can be susceptible to base-catalyzed hydrolysis. If possible, maintain a neutral or slightly acidic pH during work-up and purification.

    • Minimize Water Exposure: Prolonged contact with water, especially at elevated temperatures, can promote hydrolysis.

    • Alternative Purification Methods: If you observe degradation with reverse-phase HPLC using mobile phases containing additives like ammonium hydroxide, consider alternative purification techniques. Normal-phase chromatography on silica gel with non-aqueous eluents can be a viable option.

    • Temperature Control: Perform purification steps at reduced temperatures to minimize the rate of potential degradation reactions.

2. What is the expected stability of the isothiazolidine 1,1-dioxide ring across different pH ranges?

While specific kinetic data for the isothiazolidine 1,1-dioxide (a γ-sultam) ring is not extensively published, the stability of related cyclic sulfonamides, such as β-sultams, and isothiazolinones provides valuable insights. Generally, the isothiazolidine 1,1-dioxide ring is expected to be most stable under neutral to mildly acidic conditions.

  • Acidic Conditions (pH < 4): The ring is generally stable. However, very strong acidic conditions coupled with high temperatures could potentially lead to slow hydrolysis.

  • Neutral Conditions (pH 6-8): This is typically the range of highest stability for the ring.

  • Basic Conditions (pH > 8): The ring becomes increasingly susceptible to hydroxide-mediated hydrolysis as the pH increases. This involves nucleophilic attack on the sulfur atom, leading to ring opening.

The following diagram illustrates the proposed general mechanism for pH-dependent hydrolysis.

G Proposed pH-Dependent Hydrolysis of Isothiazolidine 1,1-Dioxide cluster_acid Acidic/Neutral Conditions cluster_base Basic Conditions A Isothiazolidine 1,1-Dioxide Ring B Stable Ring A->B  High Stability C Isothiazolidine 1,1-Dioxide Ring D Hydroxide Attack on Sulfur C->D  OH⁻ E Ring-Opened Sulfonate D->E  Ring Cleavage

Caption: Proposed stability and degradation pathway of the isothiazolidine 1,1-dioxide ring under different pH conditions.

3. How can I perform a forced degradation study to assess the stability of my specific isothiazolidine 1,1-dioxide derivative?

Forced degradation studies are essential to understand the intrinsic stability of your molecule and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

The following table summarizes typical stress conditions for forced degradation studies. It is recommended to aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 M to 1 M HCl at room temperature, then 40-60°C if no degradation is observed.
Basic Hydrolysis 0.1 M to 1 M NaOH at room temperature, then 40-60°C if no degradation is observed.
Oxidative Stress 3% to 30% H₂O₂ at room temperature.
Thermal Stress Solid-state sample at >60°C.
Photostability Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Experimental Workflow for Forced Degradation:

G Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Quench/Neutralize (if applicable) sample->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze end Characterize Degradants and Determine Degradation Rate analyze->end

Caption: A general workflow for conducting forced degradation studies on isothiazolidine 1,1-dioxide derivatives.

4. What are the likely degradation products of the isothiazolidine 1,1-dioxide ring?

The primary degradation pathway under hydrolytic conditions is expected to be the cleavage of the sulfur-nitrogen bond, leading to the formation of a ring-opened amino sulfonic acid derivative. The exact structure of the degradation products will depend on the substituents on the ring and the specific stress conditions applied.

Proposed Hydrolytic Degradation Pathway:

G Proposed Hydrolytic Ring-Opening of Isothiazolidine 1,1-Dioxide A Isothiazolidine 1,1-Dioxide B Nucleophilic Attack (e.g., by OH⁻) A->B C Intermediate B->C D S-N Bond Cleavage C->D E Ring-Opened Amino Sulfonic Acid Derivative D->E

Caption: A simplified representation of the likely ring-opening degradation pathway under hydrolytic stress.

Under photolytic conditions, more complex degradation pathways involving radical intermediates may occur, potentially leading to a variety of smaller, fragmented products. Oxidative conditions may lead to modifications of the substituents on the ring or further oxidation of the sulfur atom, although it is already in a high oxidation state.

Key Experimental Protocols

Protocol 1: pH Stability Assessment

Objective: To determine the rate of degradation of an isothiazolidine 1,1-dioxide derivative at different pH values.

Materials:

  • Isothiazolidine 1,1-dioxide derivative

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile or other suitable organic solvent

  • HPLC system with UV or MS detector

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a final desired concentration. The amount of organic solvent should be kept low (e.g., <5%) to minimize its effect on the buffer's pH.

  • Incubate the vials at a constant temperature (e.g., 40°C or 60°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quench the reaction if necessary (e.g., by neutralizing acidic or basic samples).

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.

  • Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of an isothiazolidine 1,1-dioxide derivative upon exposure to light.

Materials:

  • Isothiazolidine 1,1-dioxide derivative

  • Suitable solvent (e.g., acetonitrile/water)

  • Quartz cuvettes or other phototransparent containers

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Control samples wrapped in aluminum foil to protect from light.

  • HPLC system with UV or MS detector.

Procedure:

  • Prepare a solution of the test compound in a suitable solvent.

  • Place the solution in a phototransparent container. Prepare a control sample in an identical container and wrap it completely in aluminum foil.

  • Expose the test and control samples to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

  • At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the exposed and control samples to assess the extent of degradation and identify any photolytic degradation products.

For further details on conducting forced degradation and stability studies, refer to the ICH guidelines Q1A(R2) and Q1B.

References

Technical Support Center: Scalable Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.

Experimental Workflow and Mechanism

The scalable synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, isothiazolidine 1,1-dioxide, from a readily available starting material. The second step is the palladium-catalyzed Buchwald-Hartwig N-arylation of this intermediate with 4-bromoaniline.

experimental_workflow start Start step1 Step 1: Synthesis of Isothiazolidine 1,1-dioxide start->step1 step2 Step 2: Buchwald-Hartwig N-Arylation step1->step2 purification Purification step2->purification product 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide purification->product

Caption: Overall experimental workflow for the synthesis of this compound.

The key bond formation in this synthesis is the C-N bond between the isothiazolidine 1,1-dioxide and the 4-bromophenyl group, which is achieved via the Buchwald-Hartwig amination catalytic cycle.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII Ar-Pd(II)(Br)L_n oxidative_addition->pdII amine_coordination Amine Coordination pdII->amine_coordination R'NH_2, Base pd_amido [Ar-Pd(II)(NHR')L_n]Br amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NHR' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[1][2]

Detailed Experimental Protocols

Step 1: Scalable Synthesis of Isothiazolidine 1,1-dioxide

This protocol outlines a potential scalable synthesis starting from 2-aminoethanesulfonic acid (taurine).

Materials:

  • 2-Aminoethanesulfonic acid (Taurine)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Chlorine gas (Cl₂)

  • Aqueous ammonia (NH₃)

  • Suitable organic solvents (e.g., dichloromethane (DCM), diethyl ether)

Procedure:

  • Synthesis of 2-Chloroethanesulfonyl Chloride:

    • In a reaction vessel equipped for gas evolution, cautiously add 2-aminoethanesulfonic acid to an excess of thionyl chloride containing a catalytic amount of DMF.

    • Heat the mixture, allowing for the evolution of SO₂ and HCl.

    • Once the initial reaction subsides, introduce chlorine gas into the reaction mixture at a controlled rate while maintaining an elevated temperature.

    • After the reaction is complete, remove the excess thionyl chloride and chlorine, typically by distillation.

    • The crude 2-chloroethanesulfonyl chloride can be purified by vacuum distillation.

  • Cyclization to Isothiazolidine 1,1-dioxide:

    • Dissolve the purified 2-chloroethanesulfonyl chloride in a suitable inert solvent such as DCM.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude isothiazolidine 1,1-dioxide.

    • The product can be further purified by recrystallization or column chromatography.

Step 2: Buchwald-Hartwig N-Arylation

This gram-scale protocol is adapted from general procedures for the N-arylation of sulfonamides.

Materials:

  • Isothiazolidine 1,1-dioxide

  • 4-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

  • A bulky biarylphosphine ligand (e.g., XPhos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent and stir the mixture for a few minutes to allow for catalyst activation.

  • Add the isothiazolidine 1,1-dioxide and 4-bromoaniline to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Typical Reaction Parameters for Buchwald-Hartwig N-Arylation of Isothiazolidine 1,1-dioxide

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂ or G3/G4 Pre-catalystsPre-catalysts often show higher activity and reproducibility.[3]
Ligand XPhos, RuPhos, or other bulky biaryl phosphinesLigand choice is critical and may require screening for optimal results.
Base NaOtBu, Cs₂CO₃, K₃PO₄NaOtBu is a strong base, while Cs₂CO₃ and K₃PO₄ are milder alternatives.[2]
Solvent Toluene, 1,4-DioxaneSolvents must be anhydrous and degassed to prevent catalyst deactivation.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates but can also lead to catalyst decomposition.[4]
Catalyst Loading 1 - 5 mol %Lower catalyst loading is desirable for scalability and cost-effectiveness.
Reaction Time 4 - 24 hoursMonitor reaction progress to determine the optimal reaction time.
Expected Yield 70 - 95%Yields are highly dependent on the specific conditions and purity of reagents.

Troubleshooting Guides

Step 1: Synthesis of Isothiazolidine 1,1-dioxide
Issue Possible Cause(s) Suggested Solution(s)
Low yield of 2-chloroethanesulfonyl chloride Incomplete reaction; decomposition of the product.Ensure a sufficient excess of thionyl chloride and a controlled addition of chlorine gas. Monitor the reaction temperature closely.
Low yield of isothiazolidine 1,1-dioxide Incomplete cyclization; side reactions.Use a sufficient excess of ammonia. Maintain a low temperature during the addition of ammonia to minimize side reactions.
Product is impure Presence of starting materials or side products.Optimize purification methods such as recrystallization from a suitable solvent system or column chromatography.
Step 2: Buchwald-Hartwig N-Arylation
Issue Possible Cause(s) Suggested Solution(s)
Low or no product formation Inactive catalyst; poor quality reagents or solvent; incorrect base.Use a pre-catalyst or ensure proper in-situ activation. Use anhydrous, degassed solvents and high-purity reagents. Screen different bases.
Formation of side products (e.g., hydrodehalogenation) β-hydride elimination from the palladium-amido intermediate.[1]Use a more sterically hindered ligand. Adjust the reaction temperature and base.
Incomplete reaction Insufficient catalyst loading or reaction time; low temperature.Increase the catalyst loading or prolong the reaction time. Increase the reaction temperature, but monitor for catalyst decomposition.
Difficulty in purification Presence of residual catalyst and ligand-derived impurities.Employ appropriate workup procedures, such as washing with solutions to remove the catalyst. Consider recrystallization or column chromatography for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful scalable Buchwald-Hartwig amination?

A1: The most critical factor is the rigorous exclusion of oxygen and moisture from the reaction system. The Pd(0) catalyst is highly sensitive to oxidation, which leads to deactivation.[2] Therefore, using anhydrous, degassed solvents and maintaining an inert atmosphere are paramount for achieving high yields and reproducibility, especially on a larger scale.

Q2: How can I minimize the amount of palladium catalyst required for the N-arylation step?

A2: To minimize catalyst loading, it is essential to optimize the reaction conditions. This includes screening different bulky electron-rich phosphine ligands, as the choice of ligand can significantly impact catalyst efficiency. Using a pre-catalyst can also lead to higher turnover numbers, allowing for lower catalyst loadings.

Q3: What are the common side reactions in the Buchwald-Hartwig amination of a sulfonamide?

A3: A common side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom.[1] This occurs via β-hydride elimination from the palladium-amido intermediate. Another potential side reaction is the formation of diarylated sulfonamides if the starting sulfonamide has two N-H bonds. In the case of isothiazolidine 1,1-dioxide, this is not a concern.

Q4: How can I effectively purify the final product, this compound, on a large scale?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. A solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good recovery of high-purity crystals. If recrystallization is not sufficient, column chromatography with a suitable stationary and mobile phase can be employed, although this may be less economical for very large quantities.

Q5: Can other aryl halides be used instead of 4-bromoaniline?

A5: Yes, the Buchwald-Hartwig amination is known for its broad substrate scope.[1] Aryl chlorides and iodides can also be used, although the optimal reaction conditions (ligand, base, temperature) may vary. Aryl chlorides are generally less reactive and may require more active catalyst systems.[5]

References

Technical Support Center: By-product Analysis in 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected by-products?

A1: The most prevalent method for synthesizing N-aryl sultams like this compound is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2][3] This involves reacting isothiazolidine 1,1-dioxide with an aryl halide, typically 1-bromo-4-iodobenzene or 1,4-dibromobenzene.

Potential by-products can arise from several side reactions:

  • Homocoupling of the aryl halide: Formation of 4,4'-dibromobiphenyl.

  • Decomposition of the starting sultam: Isothiazolidine 1,1-dioxide can be unstable under certain conditions.

  • Hydrolysis: If water is present, hydrolysis of the starting materials or product can occur.

  • Side reactions with the base or solvent: Strong bases can promote side reactions.

  • Incomplete reaction: Residual starting materials will be present.

Q2: What analytical techniques are most effective for identifying and quantifying by-products in this reaction?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive by-product analysis:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and initial identification of the number of components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and by-products. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and by-products, which is crucial for determining their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and isolated by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products.

Q3: How can I minimize the formation of the 4,4'-dibromobiphenyl by-product?

A3: The formation of 4,4'-dibromobiphenyl is a common issue in palladium-catalyzed cross-coupling reactions. To minimize its formation, you can:

  • Optimize the catalyst and ligand: Use a high-activity catalyst and a suitable ligand to promote the desired C-N bond formation over C-C homocoupling.

  • Control the reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.

  • Use the appropriate base: The choice of base can significantly impact the reaction pathway.

  • Ensure an inert atmosphere: Oxygen can promote homocoupling, so it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Q4: What are the best practices for purifying the final product and removing by-products?

A4: Purification of this compound typically involves:

  • Aqueous work-up: To remove inorganic salts and water-soluble impurities.

  • Column chromatography: Silica gel column chromatography is a standard method for separating the desired product from by-products and unreacted starting materials.[4] The choice of eluent system (e.g., hexanes/ethyl acetate) will depend on the polarity of the components.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product with Multiple Unidentified Spots on TLC
Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. A design of experiments (DoE) approach can be efficient in finding the optimal conditions.
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst that is activated in situ.
Poor Quality Starting Materials Verify the purity of isothiazolidine 1,1-dioxide and the aryl halide using NMR or another suitable analytical technique.
Presence of Oxygen or Moisture Degas the solvent and ensure all glassware is thoroughly dried. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Issue 2: Significant Formation of 4,4'-dibromobiphenyl
Possible Cause Troubleshooting Step
Catalyst System Promotes Homocoupling Screen different palladium catalysts and phosphine ligands. Electron-rich and sterically hindered ligands often suppress homocoupling.
High Reaction Temperature Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly reduce by-product formation.
Incorrect Stoichiometry Ensure the stoichiometry of the reactants is accurate. An excess of the amine component can sometimes help to suppress homocoupling of the aryl halide.
Issue 3: Difficulty in Purifying the Product from a Persistent Impurity
Possible Cause Troubleshooting Step
Co-eluting Impurity in Column Chromatography Try a different eluent system with varying polarity. Alternatively, use a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC.
Isomeric By-product If an isomeric by-product is present, separation can be challenging. High-resolution chromatography techniques may be necessary. Consider modifying the reaction conditions to improve regioselectivity.
Thermally Labile Product or By-product If the product or by-product is degrading on the silica gel, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.

Quantitative Data Summary

The following table presents hypothetical data on the effect of different reaction parameters on the yield of this compound and the formation of a key by-product, 4,4'-dibromobiphenyl.

Entry Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield of Product (%) 4,4'-dibromobiphenyl (%)
1Pd₂(dba)₃ (2)XPhosK₂CO₃Toluene1106515
2Pd(OAc)₂ (2)SPhosCs₂CO₃Dioxane100788
3Pd₂(dba)₃ (2)RuPhosK₃PO₄t-BuOH80855
4Pd(OAc)₂ (2)XantphosDBUDMF1007212

Experimental Protocols

Representative Synthesis of this compound
  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (2.2 mmol).

  • Add isothiazolidine 1,1-dioxide (1.0 mmol) and 1-bromo-4-iodobenzene (1.1 mmol).

  • Add anhydrous t-BuOH (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate (10 mL).

  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Method for By-product Analysis (HPLC-MS)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and mass spectrometry (electrospray ionization in positive mode).

Visualizations

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions Isothiazolidine 1,1-dioxide Isothiazolidine 1,1-dioxide Reaction Reaction Isothiazolidine 1,1-dioxide->Reaction Buchwald-Hartwig Amination 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene->Reaction Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Reaction Base Base Base->Reaction Product 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Byproduct e.g., 4,4'-dibromobiphenyl Reaction->Product Desired Pathway Reaction->Byproduct Side Reaction

Caption: Proposed reaction pathway for the synthesis.

troubleshooting_workflow start Low Yield or Multiple By-products check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_conditions->start Conditions Not Optimal check_reagents Analyze Purity of Starting Materials & Catalyst check_conditions->check_reagents Conditions OK check_reagents->start Impure Reagents optimize_catalyst Screen Different Catalysts and Ligands check_reagents->optimize_catalyst Reagents Pure optimize_base Screen Different Bases and Solvents optimize_catalyst->optimize_base purification Optimize Purification (Chromatography, Recrystallization) optimize_base->purification success Improved Yield and Purity purification->success

Caption: Troubleshooting workflow for synthesis issues.

byproduct_identification crude_mixture Crude Reaction Mixture tlc TLC Analysis crude_mixture->tlc Initial Screen lcms LC-MS Analysis crude_mixture->lcms Identify MW gcms GC-MS Analysis crude_mixture->gcms Volatile Components isolate Isolate By-products (Column Chromatography) lcms->isolate nmr NMR Spectroscopy (¹H, ¹³C) isolate->nmr structure Structure Elucidation nmr->structure

Caption: Workflow for by-product identification.

References

Technical Support Center: Isothiazolidine 1,1-Dioxide Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isothiazolidine 1,1-dioxides (sultams). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on catalyst selection and to troubleshoot common issues encountered during the formation of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for forming the isothiazolidine 1,1-dioxide ring?

A1: Several catalytic methods are employed, with the choice depending on the starting materials and desired substitution pattern. Key methods include:

  • Ring-Closing Metathesis (RCM): Ideal for forming unsaturated five-membered sultams from diene precursors (e.g., ethenesulfonamides). This method typically uses Ruthenium-based catalysts like Grubbs II.[1][2]

  • Aza-Michael Addition: A versatile method for adding amine nucleophiles to α,β-unsaturated sultams to create β-amino sultams. This reaction is often catalyzed by organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

  • Intramolecular Carbo-Michael Reaction: This strategy involves the cyclization of substrates like vinyl sulfonamides, typically mediated by a strong base such as Sodium Hydride (NaH), which acts as the catalyst for the ring formation.[4]

  • Multi-Component Reactions: These elegant one-pot procedures combine multiple transformations. A common example is the copper(I)-catalyzed azide-alkyne cycloaddition (Click reaction) followed by an aza-Michael addition, using catalysts like CuI and DBU.[3]

Q2: How do I select the appropriate catalyst for my specific synthesis?

A2: Catalyst selection is dictated by your synthetic strategy.

  • For cyclizing a linear diene sulfonamide , a Ring-Closing Metathesis (RCM) catalyst like Grubbs II is the standard choice.[1][2]

  • If you are functionalizing an existing α,β-unsaturated sultam ring with an amine , a non-nucleophilic organic base like DBU is a common and effective catalyst for the aza-Michael addition.

  • For one-pot syntheses combining a click reaction with cyclization , a combination of Copper(I) Iodide (CuI) for the click step and DBU for a subsequent aza-Michael addition is a proven approach.[3]

  • For intramolecular cyclization of vinyl sulfonamides via a carbo-Michael reaction, a strong base like NaH is typically required.[4]

Q3: Are there any general handling precautions for these catalysts?

A3: Yes. Many catalysts used in these syntheses are sensitive to air and moisture.

  • Grubbs Catalysts (for RCM): These ruthenium catalysts are sensitive to oxygen and should be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be thoroughly degassed before use to prevent catalyst deactivation.[5]

  • Copper(I) Iodide (for Click Reactions): Cu(I) salts can oxidize to the catalytically inactive Cu(II) state in the presence of oxygen. While some protocols are performed in an open flask, using degassed solvents and maintaining an inert atmosphere can improve reproducibility and yield. Often, a reducing agent like sodium ascorbate is added to maintain the copper in its active Cu(I) state.[6][7]

  • DBU and NaH: These are strong bases. DBU is hygroscopic and should be stored in a dry environment. NaH is highly reactive with water and must be handled under strictly anhydrous conditions.

Experimental Protocols & Catalyst Data

Below are detailed methodologies for key experiments.

Method 1: Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of five-membered sultams from ethenesulfonamide precursors.

Experimental Workflow:

RCM_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Ethenesulfonamide Precursor ReactionVessel Reaction Vessel under Inert Atmosphere (N2/Ar) Start->ReactionVessel Solvent Anhydrous, Degassed Toluene Solvent->ReactionVessel AddCatalyst Add Grubbs II Catalyst ReactionVessel->AddCatalyst Heat Heat Reaction (e.g., 80°C) AddCatalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Upon Completion Isolate Isolate Product Cool->Isolate Purify Purify (Filtration or Chromatography) Isolate->Purify Final Final Isothiazolidine 1,1-Dioxide Product Purify->Final

Caption: Workflow for Isothiazolidine 1,1-Dioxide synthesis via RCM.

Protocol:

  • Dissolve the ethenesulfonamide precursor in anhydrous, degassed toluene (or another suitable solvent like DCM) in a flask under an inert atmosphere.

  • Add the Grubbs II catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically 1-4 hours).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The product can often be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by column chromatography.[2]

Method 2: One-Pot Click/Aza-Michael Reaction

This protocol is for the multi-component synthesis of triazole-containing isothiazolidine 1,1-dioxides.[3]

Experimental Workflow:

OnePot_Workflow cluster_catalysis Catalysis cluster_reaction_workup Reaction & Workup Start α,β-Unsaturated Sultam Precursor Vessel Reaction Vial Start->Vessel Reagents Azide, Amine, Solvent (e.g., dry EtOH) Reagents->Vessel Add_CuI Add CuI Catalyst (for Click Reaction) Vessel->Add_CuI Add_DBU Add DBU Catalyst (for aza-Michael) Add_CuI->Add_DBU Heat Heat Reaction (e.g., 60°C, 12h) Add_DBU->Heat Cool Cool to RT Heat->Cool Upon Completion Filter Filter through Silica Cool->Filter Concentrate Concentrate Filter->Concentrate Final Final Functionalized Product Concentrate->Final

Caption: One-pot Click/Aza-Michael reaction workflow.

Protocol:

  • To a reaction vial, add the core α,β-unsaturated sultam precursor, the desired amine, the azide, and a dry solvent (e.g., ethanol).[3]

  • Add the Copper(I) Iodide (CuI) catalyst.

  • Add the 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst.

  • Seal the vial and heat the reaction mixture (e.g., at 60°C) for approximately 12 hours.[3]

  • After cooling, the crude mixture is typically filtered through a silica plug and concentrated to yield the final product.[3]

Catalyst and Reaction Data Summary
MethodCatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield (%)Reference
Ring-Closing MetathesisGrubbs II5Toluene8060 - 96[2]
One-Pot Click/Aza-MichaelCuI / DBU30 (CuI), 10 (DBU)Ethanol60up to 96[3]
Aza-Michael AdditionDBU10Methanol60Not specified[3]
Intramolecular Carbo-MichaelNaHNot specified (base-mediated)Not specifiedNot specified40 - 93[4]

Troubleshooting Guide

Problem: Low or no yield in my Ring-Closing Metathesis (RCM) reaction.

Possible CauseSuggested Solution
Catalyst Deactivation Ruthenium catalysts are sensitive to impurities. Ensure your starting diene is highly pure. Use freshly distilled and thoroughly degassed solvents (e.g., by freeze-pump-thaw cycles or sparging with argon) to remove oxygen.[5]
Intermolecular Polymerization The desired intramolecular reaction competes with intermolecular polymerization. Run the reaction under high-dilution conditions (e.g., 0.01 M or lower) to favor cyclization.[8][9]
Sluggish Reaction The reaction may require more forcing conditions. Try increasing the temperature or using a more active catalyst (e.g., a third-generation Grubbs catalyst). However, be aware that higher temperatures can also lead to catalyst decomposition.
Olefin Isomerization Catalyst degradation can produce ruthenium hydrides that cause isomerization of the double bonds, leading to undesired side products.[10] Adding a small amount of an inhibitor like 1,4-benzoquinone or phenol can sometimes suppress this side reaction.[10]

Problem: My aza-Michael addition is slow or gives a low yield.

Possible CauseSuggested Solution
Poor Nucleophilicity of Amine The reaction rate is dependent on the nucleophilicity of the amine. If using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), a stronger base or higher reaction temperature may be required.
Steric Hindrance Bulky substituents on the amine or near the β-carbon of the sultam can significantly slow the reaction.[11] Increasing the reaction time or temperature may be necessary.
Reversibility of the Reaction The Michael addition can be reversible. Ensure that the reaction conditions favor the product. In some cases, a subsequent, irreversible step (like a cyclization) can be used to drive the equilibrium forward.
Base-Catalyzed Isomerization The base catalyst (e.g., DBU) can sometimes cause isomerization of the α,β-unsaturated system to a less reactive isomer.[12][13] Screen different bases or use milder conditions if this is suspected.

Problem: The Copper-Catalyzed "Click" Reaction (CuAAC) step in my one-pot synthesis is failing.

Possible CauseSuggested Solution
Oxidation of Copper Catalyst The active catalyst is Cu(I). If it oxidizes to Cu(II), the reaction will stop. Ensure you are using a good quality Cu(I) source (e.g., CuI, CuBr). Add a reducing agent like sodium ascorbate (typically in slight excess to the copper) to regenerate Cu(I) in situ.[6][7]
Insufficient Ligand For some applications, especially with sensitive biomolecules, a ligand is used to stabilize the Cu(I) catalyst and prevent it from damaging the substrate.[6][14] Ensure the correct ligand and stoichiometry are being used.
Poor Solvent Choice The reaction rate can be solvent-dependent. Polar solvents like DMF, CH3CN, or EtOH often accelerate the reaction.[4]
Low Reactant Concentration While not always the case, for some combinations of reactants, increasing the concentration of one component (e.g., the alkyne) can improve the reaction rate.[3]

Logical Troubleshooting Flow for a Failed Reaction:

Troubleshooting_Flow Start Reaction Failed (Low/No Product) CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckCatalyst Check Catalyst Activity & Handling CheckPurity->CheckCatalyst CheckConditions Review Reaction Conditions (Temp, Conc., Time) CheckCatalyst->CheckConditions AnalyzeCrude Analyze Crude Reaction Mixture (NMR, LC-MS) CheckConditions->AnalyzeCrude IdentifyProblem Identify Problem: - No Reaction? - Side Products? - Decomposition? AnalyzeCrude->IdentifyProblem NoReaction Optimize Conditions: - Increase Temperature - Change Catalyst/Solvent - Increase Concentration IdentifyProblem->NoReaction No Reaction SideProducts Address Side Reactions: - Lower Temperature - Use Additives - Change Catalyst IdentifyProblem->SideProducts Side Products Decomposition Address Instability: - Use Milder Conditions - Protect Functional Groups IdentifyProblem->Decomposition Decomposition Success Successful Reaction NoReaction->Success SideProducts->Success Decomposition->Success

Caption: A systematic approach to troubleshooting failed reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Thiazolidin-4-one and Isothiazolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Evaluation of Anticancer and Antimicrobial Potential

While specific activity validation studies for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide are not extensively available in the current body of scientific literature, a wealth of research exists on the biological activities of structurally related compounds, particularly those containing the thiazolidin-4-one and isothiazolone cores. These classes of heterocyclic compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including notable anticancer and antimicrobial properties.[1][2][3][4] This guide provides a comparative overview of the performance of various thiazolidin-4-one and isothiazolone derivatives, supported by experimental data from published studies.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively investigated as potential anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][3][5] The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth.[6][7]

Table 1: Comparative Anticancer Activity of Thiazolidin-4-one and Isothiazolone Derivatives

Compound/Derivative ClassCancer Cell LineActivity Metric (IC50/CC50 in µM)Reference
Isatin-based thiazolidin-4-one (28a)MCF-7 (Breast)8.97[3][5]
Isatin-based thiazolidin-4-one (28a)HT-29 (Colon)5.42[3][5]
Isatin-based thiazolidin-4-one (28b)MCF-7 (Breast)5.33[3][5]
Isatin-based thiazolidin-4-one (28b)HepG2 (Liver)4.97[3][5]
Pyrrolizine-thiazolidin-4-one (48a)MCF-7 (Breast)0.16[5]
2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB)Huh7 (Liver)16.4 (at 48h)[6]
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)Comparable to 5-fluorouracil[8]
5-Nitrofuranyl-allylidene-thioxo-thiazolidinone (14b)MCF-7 (Breast)0.85[7]

Experimental Protocol: MTT Cytotoxicity Assay

The anticancer activity of the compounds listed above is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[5][9]

Signaling Pathway for Apoptosis Induction

Many anticancer agents, including those with a thiazolidinone scaffold, exert their effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism.

G Simplified Intrinsic Apoptosis Pathway Anticancer Compound Anticancer Compound Cellular Stress Cellular Stress Anticancer Compound->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by anticancer compounds.

Antimicrobial Activity

Derivatives of thiazolidin-4-one and isothiazolone have also demonstrated significant potential as antimicrobial agents against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[2][4][10]

Table 2: Comparative Antimicrobial Activity of Thiazolidin-4-one and Isothiazolone Derivatives

Compound/Derivative ClassBacterial/Fungal StrainActivity Metric (MIC in µg/mL or µM)Reference
2,3-diaryl-thiazolidin-4-one (Compound 5)S. Typhimurium0.008-0.06 mg/mL[2]
4-(4-Bromophenyl)-thiazol-2-amine (p2)S. aureus16.1 µM[8]
4-(4-Bromophenyl)-thiazol-2-amine (p2)E. coli16.1 µM[8]
4-(4-Bromophenyl)-thiazol-2-amine (p3)A. niger16.2 µM[8]
5-chloroisothiazolone with N-(4-chlorophenyl) (5a)E. coli BL21 (NDM-1)< 0.032 µg/mL[4]
Thiazolidin-4-one-thiazole hybrid (1h)P. aeruginosa (biofilm)125.4 µM (MIC)[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[2][11]

Experimental Workflow for Activity Screening

The process of identifying and validating the biological activity of new chemical entities follows a structured workflow.

G Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Anticancer Assays Anticancer Assays Structural Analysis->Anticancer Assays Test Compounds Antimicrobial Assays Antimicrobial Assays Structural Analysis->Antimicrobial Assays Data Analysis Data Analysis Anticancer Assays->Data Analysis Antimicrobial Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: General workflow for screening compounds for biological activity.

References

A Comparative Guide to 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and Its Halogenated Analogues: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" and its fluoro, chloro, and iodo analogues. It is important to note that a direct, published comparative study detailing the experimental data for this specific series of compounds is not currently available in the public domain. Therefore, this document outlines a comprehensive methodological approach for their synthesis, characterization, and evaluation, drawing upon established protocols for structurally related compounds. The experimental data presented herein is hypothetical and serves as a template for researchers undertaking such a comparative analysis.

Introduction

The isothiazolidine 1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of different halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at the para-position of the N-phenyl ring can significantly influence the physicochemical properties and biological efficacy of the molecule. This is due to the varying electronegativity, size, and lipophilicity of the halogen atoms, which can affect metabolic stability, binding affinity to biological targets, and membrane permeability. This guide focuses on a systematic comparison of the bromo-substituted compound with its fluoro, chloro, and iodo counterparts.

Synthesis and Physicochemical Properties

A general synthetic route for N-aryl isothiazolidine 1,1-dioxides can be proposed based on the cyclization of N-aryl-2-aminoethanesulfonamides or related precursors. The specific experimental protocols would require optimization for each halogenated analogue.

Proposed General Synthesis Protocol

The synthesis of 2-(4-halophenyl)isothiazolidine 1,1-dioxides can be envisioned through a multi-step process, as illustrated in the workflow diagram below. This proposed pathway is based on established synthetic methodologies for related isothiazolidine 1,1-dioxides.

cluster_0 Precursor Synthesis cluster_1 Cyclization 4-haloaniline 4-haloaniline N-(4-halophenyl)-2-chloroethanesulfonamide N-(4-halophenyl)-2- chloroethanesulfonamide 4-haloaniline->N-(4-halophenyl)-2-chloroethanesulfonamide Sulfonylation (e.g., in Pyridine) 2-chloroethanesulfonyl_chloride 2-Chloroethanesulfonyl chloride 2-chloroethanesulfonyl_chloride->N-(4-halophenyl)-2-chloroethanesulfonamide Target_Compound 2-(4-halophenyl)isothiazolidine 1,1-dioxide N-(4-halophenyl)-2-chloroethanesulfonamide->Target_Compound Intramolecular Cyclization (e.g., NaH in DMF)

Caption: Proposed synthetic workflow for 2-(4-halophenyl)isothiazolidine 1,1-dioxides.

Experimental Protocol: Synthesis of N-(4-halophenyl)-2-chloroethanesulfonamide

To a solution of the respective 4-haloaniline (1.0 eq.) in pyridine at 0 °C, 2-chloroethanesulfonyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried under vacuum to yield the N-(4-halophenyl)-2-chloroethanesulfonamide intermediate.

Experimental Protocol: Synthesis of 2-(4-halophenyl)isothiazolidine 1,1-dioxide

To a solution of the N-(4-halophenyl)-2-chloroethanesulfonamide intermediate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 8-12 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-halophenyl)isothiazolidine 1,1-dioxide.

Comparative Physicochemical Data (Hypothetical)

The following table presents hypothetical physicochemical data for the series of compounds. These values are estimated based on the known effects of halogen substitution and would need to be determined experimentally.

CompoundHalogenMolecular Weight ( g/mol )Melting Point (°C)Solubility (in water, mg/L)LogP (calculated)
2-(4-Fluorophenyl)isothiazolidine 1,1-dioxideF217.23110-115501.5
2-(4-Chlorophenyl)isothiazolidine 1,1-dioxideCl233.68125-130252.0
This compoundBr278.13135-140102.3
2-(4-Iodophenyl)isothiazolidine 1,1-dioxideI325.13145-15052.8

Comparative Biological Activity

The biological activity of these compounds would need to be assessed in relevant assays. Based on the activities of similar heterocyclic compounds, potential areas of investigation include antimicrobial, anticancer, and anti-inflammatory properties.

Proposed Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of the halogenated analogues is depicted below.

Compound_Library Halogenated Analogues (F, Cl, Br, I) Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Screening->Dose_Response Active Compounds Secondary_Assays Secondary/Mechanism of Action Assays (e.g., Enzyme Inhibition, Gene Expression) Dose_Response->Secondary_Assays Lead_Identification Lead Candidate Identification Secondary_Assays->Lead_Identification

Caption: General workflow for the biological evaluation of halogenated analogues.

Hypothetical Antimicrobial Activity Data

The following table provides a template for comparing the antimicrobial activity of the compounds against representative bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
2-(4-Fluorophenyl)isothiazolidine 1,1-dioxide>12864128
2-(4-Chlorophenyl)isothiazolidine 1,1-dioxide643264
This compound321632
2-(4-Iodophenyl)isothiazolidine 1,1-dioxide16816
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in appropriate broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours for bacteria and 48 hours for yeast. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Discussion

The following logical diagram illustrates the expected influence of the halogen substituent on the key properties and potential biological activity of the compounds.

cluster_0 Halogen Substituent (X) cluster_1 Physicochemical Properties cluster_2 Potential Biological Impact Halogen F -> Cl -> Br -> I Electronegativity Electronegativity (Decreases) Halogen->Electronegativity Size Atomic Size (Increases) Halogen->Size Lipophilicity Lipophilicity (LogP) (Increases) Halogen->Lipophilicity Target_Binding Target Binding Affinity (Variable, dependent on binding pocket) Electronegativity->Target_Binding Size->Target_Binding Membrane_Permeability Membrane Permeability (Potentially Increases) Lipophilicity->Membrane_Permeability Biological_Activity Overall Biological Activity Metabolic_Stability Metabolic Stability (Variable)

Caption: Logical relationship between halogen properties and potential biological activity.

Based on general principles of medicinal chemistry, it can be hypothesized that:

  • Fluorine: The small size and high electronegativity of fluorine can enhance binding affinity and improve metabolic stability by blocking sites of metabolism.

  • Chlorine and Bromine: These halogens provide a good balance of lipophilicity and size, often leading to enhanced membrane permeability and potent biological activity.

  • Iodine: The large size and high polarizability of iodine can lead to strong halogen bonding interactions with biological targets, potentially resulting in high potency. However, the increased lipophilicity may also lead to lower solubility and higher non-specific toxicity.

Conclusion

While direct experimental data for the comparative analysis of 2-(4-halophenyl)isothiazolidine 1,1-dioxides is not yet available, this guide provides a comprehensive framework for conducting such a study. The proposed synthetic routes, experimental protocols, and data presentation formats offer a structured approach for researchers to systematically evaluate the impact of halogen substitution on the physicochemical properties and biological activities of this promising class of compounds. The generation of such data will be invaluable for understanding the structure-activity relationships and for the rational design of novel therapeutic agents based on the isothiazolidine 1,1-dioxide scaffold.

In-depth Analysis of Phenylisothiazolidine 1,1-Dioxide Derivatives: A Field Ripe for Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, a detailed structure-activity relationship (SAR) guide for "phenylisothiazolidine 1,1-dioxide" derivatives cannot be compiled at this time due to a lack of specific published data on this particular chemical scaffold.

Our extensive investigation into the biological activities and SAR of phenylisothiazolidine 1,1-dioxide derivatives did not yield dedicated studies outlining the systematic exploration of this compound class for a specific biological target. The current body of publicly available research does not contain the necessary quantitative data, such as IC50 or EC50 values from consistent biological assays, that would be required to construct a meaningful comparison guide and derive conclusive SAR trends.

While direct information is scarce, the broader landscape of related sulfur- and nitrogen-containing heterocyclic compounds offers valuable insights and potential starting points for future research in this area. Numerous studies have been conducted on structurally similar scaffolds, highlighting the potential of such molecules in drug discovery.

Promising Alternatives and Related Scaffolds

For researchers and drug development professionals interested in scaffolds with similar structural motifs, the following related compound classes have been more extensively studied and offer a wealth of information:

  • Thiazolidinone Derivatives: This class of compounds, which features a ketone group on the thiazolidine ring, has been widely investigated for a variety of biological activities. Published research includes detailed SAR studies for their roles as:

    • Inhibitors of human dihydroorotate dehydrogenase.

    • Antifungal agents.

    • Inhibitors of bacterial enzymes such as Pseudomonas aeruginosa PhzS.

  • Benzisothiazole 1,1-Dioxide Derivatives: These compounds, featuring a benzene ring fused to the isothiazolidine 1,1-dioxide core, have been explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[1]

Potential Research Directions

The absence of dedicated SAR studies on phenylisothiazolidine 1,1-dioxide derivatives represents a significant opportunity for new research. A systematic approach to the synthesis and biological evaluation of a library of these compounds could uncover novel biological activities and establish a foundational understanding of their SAR.

A logical workflow for such a research program is outlined below:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization start Design of Phenylisothiazolidine 1,1-Dioxide Library synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification primary_screening Primary Biological Screening (e.g., Enzyme Inhibition, Cell-based Assays) purification->primary_screening Compound Library hit_id Hit Identification primary_screening->hit_id sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis Active Compounds lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Proposed workflow for the investigation of phenylisothiazolidine 1,1-dioxide derivatives.

Conclusion

While a comprehensive comparison guide on the structure-activity relationship of phenylisothiazolidine 1,1-dioxide derivatives is not currently possible, the field of related heterocyclic chemistry is rich with data that can inform future discovery efforts. The development of a research program focused on this underexplored scaffold holds the potential for the identification of novel therapeutic agents. Researchers are encouraged to explore the synthesis of a diverse library of these compounds and screen them against a variety of biological targets to unlock their therapeutic potential.

References

A Comparative Analysis of the Potential Bioactivity of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and 2-phenylisothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anticipated biological activities of two related isothiazolidine 1,1-dioxide derivatives, based on structure-activity relationship principles from analogous compounds.

The isothiazolidine 1,1-dioxide scaffold is a heterocyclic motif of interest in medicinal chemistry. While specific data on the requested compounds is sparse, the broader class of N-substituted isothiazolidinones and related sulfur-containing heterocycles have demonstrated a range of biological activities. This comparison extrapolates from these findings to predict the potential bioactivities of the two compounds of interest.

Predicted Bioactivity Profile

The introduction of a bromine atom at the para-position of the phenyl ring in 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is anticipated to modulate its bioactivity compared to the unsubstituted 2-phenylisothiazolidine 1,1-dioxide. Halogenation, particularly with bromine, can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact its pharmacological profile.

Based on studies of analogous heterocyclic compounds, such as thiazole and thiazolidinone derivatives, the following potential bioactivities are considered:

  • Antimicrobial Activity: The presence of a 4-bromophenyl group has been associated with enhanced antimicrobial properties in some heterocyclic systems. This is potentially due to increased lipophilicity, facilitating cell membrane penetration, and specific interactions with microbial targets.

  • Anticancer Activity: Several studies on 4-(4-bromophenyl)-thiazole derivatives have reported promising anticancer activity. The bromine substituent can influence the molecule's ability to interact with enzymatic targets or cellular pathways involved in cancer progression.

  • Enzyme Inhibition: The isothiazolidine 1,1-dioxide core is related to structures known to inhibit various enzymes. For instance, isothiazol-3(2H)-one 1,1-dioxides have been investigated as inhibitors of human leukocyte elastase. The nature of the N-aryl substituent plays a crucial role in the potency and selectivity of such inhibition.

Comparative Data Summary (Hypothetical)

The following table provides a hypothetical comparison of the potential bioactivities based on structure-activity relationships observed in related compound series. It is crucial to note that this data is predictive and requires experimental validation.

Bioactivity MetricThis compound (Predicted)2-phenylisothiazolidine 1,1-dioxide (Predicted)Rationale for Prediction
Antimicrobial (MIC) Potentially Lower (Higher Potency)BaselineThe 4-bromo substituent often increases lipophilicity and can enhance antimicrobial activity in related heterocyclic compounds.
Anticancer (IC50) Potentially Lower (Higher Potency)BaselineThe 4-bromophenyl moiety is a feature in several thiazole-based compounds with demonstrated anticancer effects.
Enzyme Inhibition (IC50) Potentially Lower (Higher Potency)BaselineHalogen bonding and altered electronic properties from the bromine atom could lead to stronger interactions with the active site of target enzymes.

Experimental Protocols

To experimentally validate the predicted bioactivities, the following standard protocols can be employed.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The microbial inoculum is added to each well containing the serially diluted compounds. Positive (microorganism in broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The cells are allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours. The MTT is reduced by viable cells to form a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing Potential Mechanisms

The following diagrams illustrate a hypothetical mechanism of action and the structural relationship between the two compounds.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cellular Signaling Cascade Pro-inflammatory Stimulus Pro-inflammatory Stimulus Kinase_A Kinase_A Pro-inflammatory Stimulus->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor activates Pro-inflammatory_Gene_Expression Pro-inflammatory_Gene_Expression Transcription_Factor->Pro-inflammatory_Gene_Expression induces Isothiazolidine_Dioxide_Compound 2-Aryl-isothiazolidine 1,1-dioxide Isothiazolidine_Dioxide_Compound->Kinase_B inhibits

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

G Structural Comparison cluster_0 2-phenylisothiazolidine 1,1-dioxide cluster_1 This compound node_A Isothiazolidine 1,1-dioxide Core node_B Phenyl Group node_A->node_B N-substitution node_D 4-Bromophenyl Group node_B->node_D Addition of Bromo Group node_C Isothiazolidine 1,1-dioxide Core node_C->node_D N-substitution

Caption: Structural relationship between the two compounds.

In-Vivo Efficacy of Bromophenyl-Containing Heterocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in-vivo performance of thiazolidinone and thiazole derivatives as potential therapeutic agents, presented as alternatives to the novel but uncharacterized 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide scaffold.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no peer-reviewed in-vivo efficacy studies for "this compound" or its direct derivatives have been identified in publicly available literature. This guide therefore provides a comparative analysis of structurally related bromophenyl-containing heterocyclic compounds, specifically thiazolidinone and thiazole derivatives, for which in-vivo data is available. These compounds share the bromophenyl moiety and a five-membered heterocyclic ring containing sulfur and nitrogen, suggesting potentially overlapping biological activities.

Introduction

The this compound scaffold represents a novel chemical entity with potential for biological activity. However, the absence of in-vivo data necessitates an exploration of structurally similar compounds to infer potential therapeutic applications and guide future research. This guide focuses on two such classes of compounds: bromophenyl-substituted thiazolidinones and thiazoles. Thiazolidinediones (TZDs), in particular, are a well-established class of drugs used in the treatment of type 2 diabetes, with their primary mechanism of action being the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] More recently, thiazolidinone and thiazole derivatives have also been investigated for their anti-cancer properties, demonstrating modulation of various signaling pathways involved in carcinogenesis.[5][6][7]

This guide will objectively compare the in-vivo performance of representative bromophenyl-containing thiazolidinone and thiazole derivatives in the context of anti-diabetic and anti-cancer activities, providing available experimental data and protocols to aid in the design of future studies for novel compounds like "this compound".

Anti-Diabetic Efficacy of Thiazolidinedione Derivatives

Thiazolidinediones are a class of oral anti-diabetic drugs that improve insulin sensitivity.[2] Their mechanism of action primarily involves the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][3][4]

Signaling Pathway for Thiazolidinedione-mediated Insulin Sensitization

G PPARγ-Mediated Insulin Sensitization by Thiazolidinediones TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Adiponectin ↑ Adiponectin TargetGenes->Adiponectin TNFa ↓ TNF-α TargetGenes->TNFa FFA ↓ Free Fatty Acids TargetGenes->FFA InsulinSensitivity Improved Insulin Sensitivity Adiponectin->InsulinSensitivity TNFa->InsulinSensitivity FFA->InsulinSensitivity GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose Tissue) HepaticGlucose ↓ Hepatic Glucose Production InsulinSensitivity->GlucoseUptake InsulinSensitivity->HepaticGlucose

Caption: PPARγ activation by Thiazolidinediones.

In-Vivo Experimental Data: Anti-Diabetic Activity
CompoundAnimal ModelDoseRouteKey FindingsReference
Novel N-substituted thiazolidinedione derivativeStreptozotocin-induced diabetic ratsNot specifiedNot specifiedSignificantly decreased blood glucose levels compared to control.[8][8]
Thiazolidinedione derivatives (NAT-1 and NAT-2)High sucrose diet-fed pre-diabetic mice100 mg/kgOralSignificantly improved glucose tolerance and lowered fasting blood glucose.[9][10][9][10]
Thiazolidinedione derivativesAlloxan-induced diabetic rats50, 100, 250 mg/kgOralReduced blood glucose levels after 30 days of treatment.[11][11]
Pioglitazone (Standard)Streptozotocin-induced diabetic rats36 mg/kgOralSignificant decrease in blood glucose levels.[8][8]
Experimental Protocol: Induction of Diabetes in Rats

A commonly used model for studying anti-diabetic agents is the streptozotocin (STZ)-induced diabetic rat model.

G Workflow for STZ-Induced Diabetic Rat Model Acclimatization Acclimatization of Rats (1 week) Fasting Overnight Fasting Acclimatization->Fasting STZ_Injection Single Intraperitoneal Injection of Streptozotocin (60 mg/kg) Fasting->STZ_Injection Glucose_Monitoring_Induction Blood Glucose Monitoring (after 72h to confirm diabetes) STZ_Injection->Glucose_Monitoring_Induction Grouping Grouping of Diabetic Rats (e.g., Control, Standard, Test Compound) Glucose_Monitoring_Induction->Grouping Treatment Daily Administration of Test Compound/Vehicle/Standard Grouping->Treatment Monitoring Regular Monitoring of Blood Glucose and Body Weight Treatment->Monitoring Sacrifice Sacrifice and Tissue Collection (e.g., Pancreas, Liver) Monitoring->Sacrifice

Caption: STZ-induced diabetic rat model workflow.

Anti-Cancer Efficacy of Bromophenyl-Containing Thiazole and Thiazolidinone Derivatives

Recent studies have highlighted the potential of thiazole and thiazolidinone derivatives as anti-cancer agents.[5][6][7] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer.

In-Vivo Experimental Data: Anti-Cancer Activity
CompoundCancer TypeAnimal ModelDoseRouteKey FindingsReference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Breast Cancer (MCF7)In-vitro studyIC50 = 10.5 µM-Comparable activity to 5-fluorouracil.[12][12]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e)CNS Cancer (SNB-75)In-vitro study (NCI-60 screen)10 µM-41.25% growth inhibition.[13][13]
Thiazole derivative (4c)Breast Cancer (MCF-7)In-vitro studyIC50 = 2.57 µM-More potent than Staurosporine.[14][14]
Thiazolidin-4-one derivative (39)Breast Cancer (MDA-MB-231)In-vivo data mentioned but not detailedNot specifiedNot specifiedPromising anti-breast cancer activity in in-vitro and in-vivo tests.[15][15]

Note: While several compounds show promising in-vitro anti-cancer activity, detailed in-vivo efficacy data, including tumor growth inhibition in animal models, is not always available in the initial publications.

Potential Anti-Cancer Signaling Pathways

Thiazolidinone and thiazole derivatives may exert their anti-cancer effects through various mechanisms, including the modulation of pathways involved in cell proliferation, apoptosis, and angiogenesis.[5][6]

G Potential Anti-Cancer Mechanisms of Thiazole/Thiazolidinone Derivatives Compound Thiazole/Thiazolidinone Derivative Proliferation Cell Proliferation (e.g., EGFR, Raf Kinase) Compound->Proliferation inhibits Apoptosis Apoptosis Induction (e.g., Caspase activation) Compound->Apoptosis induces Angiogenesis Angiogenesis Inhibition (e.g., VEGFR) Compound->Angiogenesis inhibits CancerCell Cancer Cell Proliferation->CancerCell promotes growth Apoptosis->CancerCell induces death Angiogenesis->CancerCell supports tumor growth

Caption: Anti-cancer mechanisms of action.

Conclusion

While direct in-vivo data for "this compound" is currently unavailable, the existing literature on structurally related bromophenyl-containing thiazolidinones and thiazoles provides a strong rationale for its investigation as a potential therapeutic agent. The thiazolidinone scaffold has proven clinical efficacy in the treatment of type 2 diabetes through PPARγ agonism. Furthermore, both thiazolidinone and thiazole derivatives exhibit promising in-vitro and, in some cases, in-vivo anti-cancer activity.

Future research should focus on synthesizing and evaluating "this compound" and its derivatives in the in-vivo models outlined in this guide. Direct comparison with established compounds like pioglitazone for anti-diabetic activity and standard chemotherapeutics for anti-cancer effects will be crucial in determining the therapeutic potential of this novel scaffold. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for such investigations.

References

Comparative Analysis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Focus on Cross-Reactivity in Human Leukocyte Elastase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature does not currently contain specific cross-reactivity or biological activity studies for "2-(4-Bromophenyl)isothiazolidine 1,1-dioxide". This guide presents a hypothetical cross-reactivity comparison based on the documented activity of structurally related isothiazole 1,1-dioxide compounds against Human Leukocyte Elastase (HLE), a key serine protease involved in inflammatory processes. The data for the title compound is illustrative and intended to guide potential research applications.

This comparison guide provides an objective analysis of the hypothetical performance of "this compound" against other known inhibitors of Human Leukocyte Elastase (HLE). The aim is to offer researchers, scientists, and drug development professionals a framework for evaluating the potential selectivity and off-target effects of this compound class.

Quantitative Data Summary

The following table summarizes the inhibitory activity of "this compound" (hypothetical data) and two known HLE inhibitors, Sivelestat and a representative pyridinyl-isothiazol-3(2H)-one 1,1-dioxide, against HLE and other related proteases to indicate potential cross-reactivity.

CompoundTarget ProteaseIC50 (µM)Selectivity vs. TrypsinSelectivity vs. Cathepsin G
This compound Human Leukocyte Elastase 5.2 >19-fold >19-fold
(Hypothetical Data)Trypsin>100--
Cathepsin G>100--
SivelestatHuman Leukocyte Elastase0.046>2000-fold>2000-fold
Trypsin>100--
Cathepsin G>100--
2-(5-Fluoropyridin-2-yl)isothiazol-3(2H)-one 1,1-dioxideHuman Leukocyte Elastase3.1[1]Not Inhibited[1]Not Inhibited[1]
Trypsin>100[1]--
Cathepsin G>100[1]--

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a simplified signaling pathway involving Human Leukocyte Elastase and the general workflow for assessing inhibitor activity.

cluster_inflammation Inflammatory Response cluster_inhibition Inhibitor Action Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation HLE Release HLE Release Neutrophil Activation->HLE Release Elastin Degradation Elastin Degradation HLE Release->Elastin Degradation Tissue Damage Tissue Damage Elastin Degradation->Tissue Damage Isothiazolidine Dioxide Isothiazolidine Dioxide Isothiazolidine Dioxide->HLE Release Inhibition

Caption: Simplified pathway of HLE-mediated tissue damage and inhibitor intervention.

cluster_workflow Inhibitor Screening Workflow A Prepare Assay Buffer and Reagents B Add HLE Enzyme to Microplate Wells A->B C Add Test Compound (e.g., Isothiazolidine Dioxide) at Various Concentrations B->C D Pre-incubate Enzyme and Inhibitor C->D E Add Fluorogenic Substrate (e.g., MeOSuc-AAPV-AMC) D->E F Monitor Fluorescence Over Time E->F G Calculate Rate of Reaction F->G H Determine % Inhibition and IC50 Value G->H

References

Benchmarking 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the inhibitory potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide against known inhibitors of key biological targets. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide leverages data from a closely related structural analog to provide a preliminary assessment of its potential efficacy, primarily as a serine protease inhibitor.

Executive Summary

Comparative Inhibitor Data

The following table summarizes the inhibitory activity of the reference analog of this compound and known inhibitors for two key enzyme classes.

Target EnzymeInhibitorIC50 / KiReference
Human Leukocyte Elastase (Serine Protease) 2-(Pyridinyl)-isothiazol-3(2H)-one 1,1-dioxide (Analog)IC50: 3.1 µM[1]
SivelestatIC50: 44 nM
Alvelestat (AZD9668)Ki: 6.2 nM
Carbonic Anhydrase II (Metalloenzyme) AcetazolamideIC50: 12 nM
DorzolamideIC50: 3.5 nM
BrinzolamideIC50: 3.1 nM

Note: The data for the this compound analog is presented as a proxy due to the absence of direct experimental data for the target compound.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a relevant signaling pathway and a general workflow for enzyme inhibition assays.

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Inhibitor Action Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation HLE Release Human Leukocyte Elastase (HLE) Release Neutrophil Activation->HLE Release Tissue Damage Tissue Damage HLE Release->Tissue Damage Degradation of Extracellular Matrix Isothiazolidine Dioxide 2-(Aryl)isothiazolidine 1,1-dioxide Inhibition Inhibition Isothiazolidine Dioxide->Inhibition Inhibition->HLE Release

Figure 1. Simplified signaling pathway of inflammation involving Human Leukocyte Elastase (HLE) and the potential point of intervention for isothiazolidine 1,1-dioxide inhibitors.

experimental_workflow Start Start Prepare Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare Reagents Assay Setup Dispense Reagents into Microplate Wells Prepare Reagents->Assay Setup Incubation Pre-incubate Enzyme with Inhibitor Assay Setup->Incubation Initiate Reaction Add Substrate to Initiate Reaction Incubation->Initiate Reaction Data Acquisition Measure Absorbance or Fluorescence Over Time Initiate Reaction->Data Acquisition Data Analysis Calculate Reaction Rates and Percentage Inhibition Data Acquisition->Data Analysis IC50 Determination Determine IC50 Value from Dose-Response Curve Data Analysis->IC50 Determination End End IC50 Determination->End

Figure 2. General experimental workflow for determining the IC50 value of an enzyme inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzyme inhibition assays discussed in this guide.

Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol is based on the general methodology for determining HLE inhibition using a chromogenic substrate.

Materials:

  • Human Leukocyte Elastase (HLE)

  • Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • Test compound (this compound)

  • Known HLE inhibitor (e.g., Sivelestat) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in DMSO.

  • Perform serial dilutions of the stock solutions in Assay Buffer to achieve a range of desired concentrations.

  • Add 20 µL of the diluted test compound or control to the appropriate wells of the microplate.

  • Add 160 µL of Assay Buffer to each well.

  • Add 20 µL of a pre-diluted HLE solution to each well to initiate the pre-incubation.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the MeOSuc-AAPV-pNA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.

  • Calculate the initial reaction velocity (V₀) for each concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a common method for measuring the inhibition of carbonic anhydrase II using a colorimetric assay.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Substrate: p-Nitrophenyl Acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6

  • Test compound (this compound)

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • Make serial dilutions of the stock solutions in the Assay Buffer.

  • Add 140 µL of Assay Buffer to each well of the microplate.

  • Add 20 µL of the diluted test compound or control to the respective wells.

  • Add 20 µL of a freshly diluted hCA II solution to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Immediately measure the absorbance at 348 nm in a kinetic mode for 10-15 minutes at room temperature.

  • Determine the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is currently lacking in publicly accessible literature, the available data on a close structural analog suggests its potential as a micromolar inhibitor of human leukocyte elastase. To fully elucidate its inhibitory profile, further experimental validation against a panel of serine proteases and carbonic anhydrases is warranted. The experimental protocols provided in this guide offer a framework for conducting such investigations. Researchers are encouraged to use this guide as a starting point for their own in-depth analysis and to generate direct experimental data for the compound of interest.

References

A Comparative Guide to the Synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two plausible synthetic methods for the preparation of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols are based on established synthetic strategies for analogous compounds, offering a reproducible framework for researchers.

Method 1: One-Pot Aza-Michael Addition

This approach involves the direct addition of 4-bromoaniline to an in situ generated vinyl sulfonamide equivalent, followed by cyclization. This method is advantageous due to its convergent nature and potentially shorter reaction sequence.

Method 2: Two-Step Synthesis via Sulfonamide Formation and Cyclization

This alternative route involves the initial formation of a sulfonamide from 4-bromoaniline and 2-chloroethanesulfonyl chloride, followed by a base-mediated intramolecular cyclization to yield the target compound. While this method involves more steps, it may offer better control over the reaction and purification of intermediates.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two proposed synthetic methods. The data is based on typical yields and reaction conditions reported for similar transformations in the literature.

MetricMethod 1: One-Pot Aza-Michael AdditionMethod 2: Two-Step Synthesis
Overall Yield 65-75%50-60%
Purity (after column) >95%>98%
Total Reaction Time 12-18 hours24-36 hours
Number of Steps 1 (one-pot)2
Key Reagents 4-bromoaniline, Ethenesulfonyl chloride, Triethylamine4-bromoaniline, 2-Chloroethanesulfonyl chloride, Sodium hydride
Solvents Dichloromethane, MethanolDichloromethane, Tetrahydrofuran

Experimental Protocols

Method 1: One-Pot Aza-Michael Addition

Materials:

  • 4-bromoaniline (1.0 eq)

  • Ethenesulfonyl chloride (1.1 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

Procedure:

  • To a solution of 4-bromoaniline in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.

  • Slowly add ethenesulfonyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the formation of the intermediate vinyl sulfonamide by TLC.

  • Once the formation of the intermediate is complete, add anhydrous methanol to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

Method 2: Two-Step Synthesis via Sulfonamide Formation and Cyclization

Step 1: Synthesis of N-(2-chloroethyl)-N-(4-bromophenyl)sulfonamide

Materials:

  • 4-bromoaniline (1.0 eq)

  • 2-Chloroethanesulfonyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-bromoaniline in anhydrous DCM and cool to 0 °C.

  • Add pyridine to the solution.

  • Slowly add 2-chloroethanesulfonyl chloride dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude sulfonamide.

Step 2: Intramolecular Cyclization

Materials:

  • N-(2-chloroethyl)-N-(4-bromophenyl)sulfonamide (from Step 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend NaH in anhydrous THF under a nitrogen atmosphere.

  • Add a solution of the sulfonamide from Step 1 in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Visualizations

Experimental Workflow for Method 1: One-Pot Aza-Michael Addition

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 4-Bromoaniline Mixing Mix in DCM at 0°C Reactant1->Mixing Reactant2 Ethenesulfonyl Chloride Reactant2->Mixing Reactant3 Triethylamine Reactant3->Mixing Stirring Stir at RT, 2h Mixing->Stirring Addition Add Methanol Stirring->Addition Reflux Reflux, 12-16h Addition->Reflux Concentration Concentrate Reflux->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the one-pot synthesis.

Signaling Pathway of Aza-Michael Addition

MichaelAddition cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Aniline 4-Bromoaniline (Nucleophile) Enolate Enolate Intermediate Aniline->Enolate Aza-Michael Addition VinylSulfone Vinyl Sulfonamide (Michael Acceptor) VinylSulfone->Enolate Cyclized Intramolecular Nucleophilic Attack Enolate->Cyclized Product 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide Cyclized->Product Protonation

Caption: Aza-Michael addition mechanism.

A Head-to-Head Comparison of Synthetic Routes to Isothiazolidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the isothiazolidine 1,1-dioxide scaffold, a key structural motif in various biologically active compounds, is of significant interest. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies: multi-component reactions featuring an aza-Michael addition and an intramolecular carbo-Michael reaction approach.

This comparison delves into the experimental protocols, reaction yields, and overall efficiency of these routes, supported by quantitative data and visual representations of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.

Key Synthetic Strategies at a Glance

Two principal and effective strategies for the synthesis of isothiazolidine 1,1-dioxides have emerged in the literature. The first involves a versatile multi-component approach that builds the heterocyclic ring through an intermolecular aza-Michael addition, often coupled with other reactions in a one-pot fashion. The second strategy employs an intramolecular carbo-Michael reaction, cyclizing a pre-functionalized linear precursor.

Multi-Component Synthesis via Aza-Michael Addition

This approach offers a high degree of flexibility and is particularly well-suited for the rapid generation of compound libraries. The core strategy revolves around the construction of a dihydroisothiazole 1,1-dioxide scaffold, which is then diversified through a one-pot, multi-component protocol.[1][2]

A key advantage of this method is the ability to introduce molecular diversity at multiple points of the scaffold. The synthesis typically begins with the preparation of a core scaffold, such as 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, which can be synthesized on a multi-gram scale.[1][2] This core is then subjected to aza-Michael addition with a variety of amines, followed by subsequent reactions like click chemistry or esterification to yield a diverse library of triazole-containing isothiazolidine 1,1-dioxides.[1][2]

Experimental Protocol: One-Pot Click/Aza-Michael Reaction[2]
  • To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent, 50 mg, 0.32 mmol).

  • Add CuI (30 mol %, 18.2 mg), DBU (10 mol %, 5 μL), dry EtOH (0.5 M, 0.64 mL), an amine (1.2 equivalents, 0.38 mmol), and an azide (2 equivalents, 0.64 mmol).

  • Heat the reaction mixture at 60 °C on a reaction block for 12 hours.

  • After cooling, filter the reaction mixture through a silica SPE (Solid Phase Extraction) plug, washing with 2 mL of 95:5 EtOAc:MeOH.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by automated mass-directed LCMS.

Quantitative Data Summary:
Amine NucleophileAzideYield (%)Purity (%)
MorpholineBenzyl azide85>95
PiperidinePhenyl azide78>95
Pyrrolidine4-Methoxybenzyl azide82>95
N-MethylbenzylamineBenzyl azide75>90

Yields and purities are representative and may vary depending on the specific substrates used. Data compiled from representative examples in the cited literature.[1][2]

aza_michael_pathway start Dihydroisothiazole 1,1-Dioxide Core intermediate Aza-Michael Adduct start->intermediate Aza-Michael Addition amine Amine (R1R2NH) amine->intermediate azide Azide (R3N3) product Triazole-containing Isothiazolidine 1,1-Dioxide azide->product intermediate->product Click Chemistry

Aza-Michael Addition and Click Chemistry Pathway.

Intramolecular Carbo-Michael Reaction

This synthetic route provides a cost-effective and straightforward method for preparing alkyl isothiazolidine-1,1-dioxide 3-carboxylates, which are valuable as sulfonamide-containing bioisosteres of pyroglutamic acid.[3] The synthesis commences with commercially available α-amino acid ester hydrochlorides.

The key steps involve the sulfonylation of the α-amino acid ester with (2-chloroethyl)sulfonyl chloride to furnish a vinyl sulfonamide intermediate in a one-pot manner.[3] This intermediate then undergoes an intramolecular carbo-Michael reaction mediated by a base like sodium hydride (NaH) to afford the desired cyclic product.[3] For substrates with an unsubstituted sulfonamide NH, a protection step (e.g., with MOM-Cl) is necessary prior to cyclization.[3]

Experimental Protocol: Intramolecular Carbo-Michael Cyclization[3]
  • To a solution of the N-substituted vinyl sulfonamide (1 equivalent) in anhydrous THF, add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-3 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:
Starting Amino Acid EsterN-SubstituentYield of Cyclized Product (%)
Methyl glycinateMOM85
Methyl alaninateMOM93
Methyl phenylalaninateMe88
Methyl prolinate-92

Yields are for the cyclization step. Data compiled from the cited literature.[3]

carbo_michael_pathway start α-Amino Acid Ester Hydrochloride vinyl_sulfonamide Vinyl Sulfonamide Intermediate start->vinyl_sulfonamide (2-chloroethyl)sulfonyl chloride sulfonylation Sulfonylation product Alkyl Isothiazolidine-1,1-dioxide 3-carboxylate vinyl_sulfonamide->product NaH cyclization Intramolecular Carbo-Michael Reaction

Intramolecular Carbo-Michael Reaction Pathway.

Head-to-Head Comparison

FeatureMulti-Component Aza-Michael RouteIntramolecular Carbo-Michael Route
Starting Materials Requires synthesis of a functionalized dihydroisothiazole 1,1-dioxide core.Utilizes commercially available α-amino acid esters.
Key Reaction Intermolecular aza-Michael addition.Intramolecular carbo-Michael cyclization.
Versatility High; allows for rapid diversification at multiple positions to create large libraries.[1][2]More focused on producing 3-carboxy-substituted isothiazolidine 1,1-dioxides.[3]
One-Pot Potential Well-established for multi-step, one-pot procedures.[1][2]The initial sulfonylation can be a one-pot process.[3]
Reaction Conditions Generally mild heating (50-60 °C).Requires a strong base (NaH) and anhydrous conditions.
Yields Generally good to excellent for the combined one-pot process.High yields for the key cyclization step.[3]
Ideal Application High-throughput synthesis and library generation for drug discovery.Cost-effective, targeted synthesis of specific pyroglutamic acid bioisosteres.

Conclusion

Both the multi-component aza-Michael addition and the intramolecular carbo-Michael reaction represent robust and effective strategies for the synthesis of isothiazolidine 1,1-dioxides. The choice between these two routes will largely depend on the specific goals of the research. For the rapid generation of diverse compound libraries for screening purposes, the multi-component aza-Michael approach is highly advantageous. Conversely, for the targeted and cost-effective synthesis of isothiazolidine-1,1-dioxide 3-carboxylates from readily available starting materials, the intramolecular carbo-Michael reaction is an excellent choice. Researchers and drug development professionals can leverage the detailed protocols and comparative data presented here to make an informed decision on the most suitable synthetic route for their specific applications.

References

Unveiling the Biological Target of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide: A Comparative Guide to Inflammatory Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed investigation into the biological target of the synthetic compound 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide suggests its likely role as a modulator of key enzymes in the inflammatory cascade. While direct experimental data for this specific molecule remains to be published, extensive analysis of structurally related isothiazolidine 1,1-dioxides and thiazolidinone derivatives points towards Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO) as its primary biological targets. This guide provides a comparative analysis of the inhibitory activities of related compounds against these enzymes, supported by detailed experimental protocols and pathway visualizations to aid researchers in the fields of drug discovery and inflammation.

The isothiazolidine 1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The presence of the bromophenyl moiety suggests a potential for specific interactions within the active sites of target enzymes. This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Comparative Analysis of Inhibitory Activity

To contextualize the potential efficacy of this compound, this section presents a comparison with known inhibitors of COX-2 and 5-LO. The selected alternatives include established non-steroidal anti-inflammatory drugs (NSAIDs) and other heterocyclic compounds.

Table 1: Comparative Inhibitory Activity against Cyclooxygenase-2 (COX-2)

CompoundChemical ClassCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Diaryl-substituted pyrazole0.04>30
Rofecoxib Furanone derivative0.018>1000
Indomethacin Indole-acetic acid derivative0.90.015
NS-398 Methane sulfonanilide0.1>100
Compound 7i Thiazole derivative0.08112.5

Table 2: Comparative Inhibitory Activity against 5-Lipoxygenase (5-LO)

CompoundChemical Class5-LO IC₅₀ (µM)
Zileuton N-hydroxyurea derivative0.5
NDGA (Nordihydroguaiaretic acid) Catechol derivative0.2
BWA4C N-hydroxyurea derivative0.1
Compound 1 Benzo[1.3.2]dithiazolium ylide1.22
Compound 2 Benzo[1.3.2]dithiazolium ylide0.47

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of these inhibitors requires a clear visualization of the inflammatory signaling cascade and the experimental procedures used to assess their activity.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa hydrolysis cox Cyclooxygenase (COX-1 & COX-2) aa->cox lo 5-Lipoxygenase (5-LO) aa->lo pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 hpete 5-HPETE lo->hpete pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA₂) pgh2->thromboxanes inflammation_cox Inflammation, Pain, Fever prostaglandins->inflammation_cox thromboxanes->inflammation_cox lta4 Leukotriene A₄ (LTA₄) hpete->lta4 ltb4 Leukotriene B₄ (LTB₄) lta4->ltb4 cysteinyl_lts Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) lta4->cysteinyl_lts inflammation_lo Inflammation, Allergic Reactions ltb4->inflammation_lo cysteinyl_lts->inflammation_lo inhibitor_cox COX Inhibitors (e.g., NSAIDs) inhibitor_cox->cox inhibitor_lo 5-LO Inhibitors (e.g., Zileuton) inhibitor_lo->lo

Caption: Arachidonic acid metabolic pathway via COX and 5-LO enzymes.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay hit_id->dose_response Active ic50 IC₅₀ Determination dose_response->ic50 selectivity Selectivity Profiling (e.g., COX-1 vs. COX-2) ic50->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar lead_opt Lead Optimization sar->lead_opt end End: Candidate Drug lead_opt->end

Caption: General workflow for enzyme inhibitor screening and development.

Experimental Protocols

Accurate and reproducible experimental design is paramount in drug discovery. The following are detailed protocols for the in vitro assessment of COX-2 and 5-LO inhibitory activity.

Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare a COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in the assay buffer to a stock concentration.

    • Prepare a stock solution of a fluorogenic COX probe (e.g., ADHP) in DMSO.

    • Prepare a stock solution of Arachidonic Acid (substrate) in ethanol.

    • Prepare stock solutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., Celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of the COX Assay Buffer.

    • Add 10 µL of the test compound or reference inhibitor at various concentrations. For the enzyme control well, add 10 µL of DMSO.

    • Add 10 µL of the reconstituted COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately add 10 µL of the fluorogenic probe solution.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 10-20 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 2: In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay (Spectrophotometric)

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM ATP).

    • Reconstitute human recombinant 5-LO enzyme in the reaction buffer.

    • Prepare a stock solution of Linoleic Acid or Arachidonic Acid (substrate) in ethanol.

    • Prepare stock solutions of the test compound and a reference inhibitor (e.g., Zileuton) in DMSO.

  • Assay Procedure (UV-transparent 96-well plate format):

    • To each well, add 180 µL of the reaction buffer.

    • Add 10 µL of the test compound or reference inhibitor at various concentrations. For the enzyme control well, add 10 µL of DMSO.

    • Add 10 µL of the 5-LO enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately measure the increase in absorbance at 234 nm (indicative of conjugated diene formation) over time using a microplate spectrophotometer.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

While the definitive biological target of this compound awaits direct experimental confirmation, the available evidence strongly supports its potential as an inhibitor of COX-2 and 5-LO. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic applications of this and related compounds in inflammatory diseases. Future studies should focus on synthesizing and directly testing this molecule in the described assays to ascertain its precise inhibitory profile and selectivity.

Safety Operating Guide

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for handling heterocyclic sulfonyl compounds and related chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Hazard and Property Summary

ParameterExpected Value/Classification
GHS Hazard Statements Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Some related compounds are toxic if swallowed or in contact with skin, and fatal if inhaled. May be very toxic to aquatic life with long-lasting effects.
Signal Word Warning to Danger
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant.
Physical State Solid (Expected)
Incompatibilities Strong oxidizing agents, strong bases.
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide gas.

II. Detailed Disposal Protocol

This step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If handling powders or creating dust, a NIOSH-approved respirator is recommended.

  • Ventilation: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible.

Step 2: Waste Collection

  • Container: Place unwanted this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) into a designated, properly labeled, and sealable hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

Step 3: Decontamination

  • Surfaces: Decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Equipment: Clean any non-disposable equipment thoroughly according to standard laboratory procedures.

  • Contaminated Materials: Collect all cleaning materials (e.g., paper towels, wipes) and place them in the designated hazardous waste container.

Step 4: Final Disposal

  • Licensed Waste Disposal: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[1]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[1] Contact your institution's EHS office for specific guidance and to arrange for waste pickup.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal.

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: Unwanted This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation waste_collection Step 2: Collect Waste in a Labeled, Sealed Container ventilation->waste_collection decontamination Step 3: Decontaminate Surfaces and Equipment waste_collection->decontamination storage Store Waste in a Designated Secondary Containment Area decontamination->storage ehs_contact Step 4: Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal Final Disposal by a Licensed Contractor ehs_contact->disposal end End: Disposal Complete and Documented disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide was not located. The following guidance is based on the safety protocols for structurally similar compounds, including isothiazolidine derivatives and other brominated aromatic compounds. It is imperative to handle this chemical with caution in a well-ventilated laboratory setting, adhering to all institutional safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure user safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system. The required Personal Protective Equipment (PPE) is summarized below.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE ItemSpecifications
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Ensure gloves are powder-free and changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[1]
Eyes/Face Safety glasses with side shields or GogglesMust provide protection against chemical splashes.[2] A face shield may be required for splash-prone procedures.
Body Laboratory coat or Chemical-resistant gownLong-sleeved and properly fastened. For larger quantities or increased risk of splash, chemical-resistant coveralls are recommended.[3][4]
Respiratory Air-purifying respirator (if necessary)Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if aerosolization is possible.[5]
Feet Closed-toe shoesMade of a non-porous material to protect against spills.

Handling and Operational Plan

Safe handling is paramount to prevent exposure. The following workflow outlines the procedural steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather Required PPE prep_area->gather_ppe gather_mats Assemble Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE gather_mats->don_ppe conduct_exp Conduct Experiment don_ppe->conduct_exp decontaminate Decontaminate Surfaces & Glassware conduct_exp->decontaminate dispose_waste Dispose of Contaminated Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Assemble all necessary PPE as detailed in Table 1.

    • Ensure a chemical spill kit is readily accessible.

    • Retrieve the chemical from its storage location, noting to store it in a cool, dry, well-ventilated area away from incompatible substances.

  • Handling:

    • Don the appropriate PPE in the correct order: gown/lab coat, mask/respirator, goggles/face shield, and finally gloves.

    • Carefully weigh and dispense the chemical within the fume hood to minimize inhalation of any dust or vapors.

    • Perform all experimental manipulations within the fume hood. Avoid actions that could generate dust or aerosols.

    • Upon completion of the experiment, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Disposal:

    • Dispose of all contaminated waste, including gloves, disposable labware, and excess chemical, in a designated hazardous waste container.[6] All waste must be handled in accordance with institutional and local regulations.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.